6-iodo-4-(trifluoromethyl)indoline-2,3-dione
Description
Properties
IUPAC Name |
6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZDFQVLDVEAJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(F)(F)F)C(=O)C(=O)N2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3F3INO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10433946 | |
| Record name | 6-Iodo-4-trifluoromethyl-isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
259667-71-5 | |
| Record name | 6-Iodo-4-trifluoromethyl-isatin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10433946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-iodo-4-(trifluoromethyl)indoline-2,3-dione, also known as 6-iodo-4-(trifluoromethyl)isatin, is a halogenated derivative of the indole nucleus. While specific research on this particular molecule is limited, the indoline-2,3-dione (isatin) scaffold is a well-established pharmacophore with a broad spectrum of biological activities. Isatin and its derivatives have demonstrated significant potential in medicinal chemistry, exhibiting anticancer, antiviral, anti-inflammatory, and enzyme inhibitory properties. The presence of both an iodine atom and a trifluoromethyl group on the isatin core is expected to modulate its physicochemical properties, such as lipophilicity and electronic character, potentially enhancing its biological activity and target specificity. This document provides a comprehensive overview of this compound, including its chemical properties, a plausible synthesis protocol based on established methods, and a review of the biological activities of structurally related compounds, offering insights into its therapeutic potential.
Chemical Properties
This compound is a small molecule with the following chemical properties:
| Property | Value | Reference |
| CAS Number | 259667-71-5 | [1][2] |
| Molecular Formula | C₉H₃F₃INO₂ | [1] |
| Molecular Weight | 341.03 g/mol | [1] |
| SMILES Code | O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O | [2] |
| InChI Key | Information not available | |
| Appearance | Likely a solid | |
| Purity | Commercially available up to >98% | [1] |
Synthesis
Proposed Experimental Protocol: Sandmeyer Synthesis
This protocol is a generalized procedure based on the synthesis of other substituted isatins and would require optimization for this specific compound.[3]
Step 1: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a suitable solvent such as a mixture of water and hydrochloric acid.
-
Add a solution of chloral hydrate and sodium sulfate in water.
-
To this mixture, add a solution of hydroxylamine hydrochloride in water.
-
Heat the reaction mixture to boiling for a short period (e.g., 5-10 minutes) to facilitate the formation of the isonitrosoacetanilide intermediate.
-
Cool the mixture, which should cause the intermediate to precipitate.
-
Filter the precipitate, wash with cold water, and dry.
Step 2: Cyclization to this compound
-
Carefully add the dried isonitrosoacetanilide intermediate in small portions to pre-heated concentrated sulfuric acid (e.g., 70-80 °C).
-
Stir the mixture at this temperature for a short duration to allow for the electrophilic cyclization to occur.
-
Carefully pour the reaction mixture over crushed ice to precipitate the crude isatin product.
-
Filter the precipitate, wash thoroughly with cold water to remove excess acid, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Caption: Proposed Sandmeyer synthesis workflow for this compound.
Biological Activity and Therapeutic Potential
While direct biological data for this compound is not available, the isatin scaffold is a cornerstone in the development of various therapeutic agents. The biological activity is significantly influenced by the nature and position of substituents on the aromatic ring.
Anticancer and Antiproliferative Activity
Isatin derivatives are widely investigated for their anticancer properties.[4][5][6][7] The presence of halogens and trifluoromethyl groups on the isatin ring has been shown to enhance cytotoxic activity against various cancer cell lines.[8][9] These modifications can increase the lipophilicity of the molecule, facilitating cell membrane penetration, and can influence binding to target proteins.
Table 1: Antiproliferative Activity of Structurally Related Substituted Isatins
| Compound | Substitution Pattern | Cell Line | IC₅₀ (µM) | Reference |
| Compound 4l | 5,6,7-trichloro | K562 (Leukemia) | 1.75 | [8][10] |
| HepG2 (Hepatocellular Carcinoma) | 3.20 | [8][10] | ||
| HT-29 (Colon Carcinoma) | 4.17 | [8][10] | ||
| Compound 2h | 1-benzyl, 5-[trans-2-(methoxycarbonyl)ethen-1-yl] | Jurkat (T-cell Leukemia) | 0.03 | [11] |
| Compound 51 | N-benzyl, 5-phenyl | K562 (Leukemia) | 0.03 | [12] |
| HepG2 (Hepatocellular Carcinoma) | 0.05 | [12] | ||
| Compound 31 | Isatin-fluoroquinazolinone hybrid | MCF-7 (Breast Cancer) | 0.35 | [12] |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | 5-iodo on indole, quinazolinone at C2 | MRSA | 0.98 (MIC, µg/mL) | [13] |
Note: The data presented is for structurally related compounds and not for this compound itself.
The antiproliferative effects of isatin derivatives are often mediated through the induction of apoptosis.[11][14] Studies on related compounds have shown that they can trigger the mitochondrial-mediated intrinsic apoptotic pathway, characterized by the dissipation of the mitochondrial membrane potential and the activation of effector caspases like caspase-3.[11]
Enzyme Inhibition
The isatin core is a privileged scaffold for the design of enzyme inhibitors. Key targets include:
-
Caspases: Isatin derivatives have been identified as potent inhibitors of caspases, a family of cysteine proteases that play a crucial role in apoptosis.[11] Inhibition of caspases can be a therapeutic strategy in diseases characterized by excessive apoptosis.
-
Kinases: Various kinases are involved in cell signaling pathways that regulate cell proliferation, differentiation, and survival. Substituted indolin-2-ones are key components of several approved kinase inhibitor drugs (e.g., Sunitinib). Iodo-substituted indolo-quinoline derivatives have shown potent inhibition of DYRK1A kinase, a target implicated in neurodegenerative diseases.[15]
-
Other Enzymes: Isatin derivatives have also been shown to inhibit other enzymes such as histone deacetylases (HDACs), carbonic anhydrases, and viral proteases.[4][14]
Postulated Mechanism of Action in Cancer
Based on the activities of related compounds, this compound could potentially exert its anticancer effects through multiple mechanisms. A plausible signaling pathway involves the inhibition of receptor tyrosine kinases (RTKs) at the cell surface, leading to the downregulation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK pathways. This can subsequently lead to the induction of apoptosis through the mitochondrial pathway, involving the release of cytochrome c and the activation of the caspase cascade.
References
- 1. CAS 259667-71-5 | this compound - Synblock [synblock.com]
- 2. 259667-71-5|this compound|BLD Pharm [bldpharm.com]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. seejph.com [seejph.com]
- 5. researchgate.net [researchgate.net]
- 6. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Synthesis and Antiproliferatory Activities Evaluation of Multi-Substituted Isatin Derivatives | Semantic Scholar [semanticscholar.org]
- 11. Synthesis and anti-cancer activity evaluation of 5-(2-carboxyethenyl)-isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Biological targets for isatin and its analogues: Implications for therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatin and its analogs are a well-known class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds in drug discovery.[1][2] This document outlines a proposed synthetic route based on the Sandmeyer isatin synthesis, detailed predicted spectroscopic data for structural confirmation, and a plausible biological mechanism of action. Due to the limited availability of experimental data in the public domain for this specific molecule, the spectroscopic and biological information presented herein is based on established principles and data for analogous compounds.
Introduction
Isatin (1H-indole-2,3-dione) is a versatile heterocyclic scaffold known for its wide range of pharmacological properties, including anticancer, antiviral, and antimicrobial activities.[1][3] The substitution pattern on the isatin ring system plays a crucial role in modulating its biological activity. The incorporation of a trifluoromethyl group can enhance metabolic stability and binding affinity, while a halogen atom can provide a site for further functionalization and influence electronic properties.[4] this compound combines these features, making it a compound of significant interest for medicinal chemistry and drug development.
This guide details a proposed pathway for its synthesis and provides a thorough analysis of its expected structural characteristics based on modern spectroscopic techniques.
Proposed Synthesis
The synthesis of this compound can be achieved through a modified Sandmeyer isatin synthesis, a reliable method for the preparation of isatins from anilines.[5][6] The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall workflow is depicted below.
Figure 1: Proposed Sandmeyer synthesis workflow for this compound.
Experimental Protocol (Proposed)
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide Intermediate)
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, dissolve chloral hydrate (0.12 mol) and anhydrous sodium sulfate (0.85 mol) in 500 mL of deionized water.
-
In a separate beaker, prepare a solution of 3-iodo-5-(trifluoromethyl)aniline (0.1 mol) in 150 mL of 1M hydrochloric acid.
-
Add the aniline solution to the flask, followed by a solution of hydroxylamine hydrochloride (0.33 mol) in 100 mL of deionized water.
-
Heat the mixture to reflux with vigorous stirring for 1.5 to 2 hours. The color of the reaction mixture is expected to change, and a precipitate should form.
-
Cool the reaction mixture to room temperature and then in an ice bath for 1 hour to ensure complete precipitation.
-
Filter the solid product, wash thoroughly with cold deionized water, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a 500 mL beaker, cautiously add concentrated sulfuric acid (200 mL) and cool to approximately 50°C.
-
While stirring, slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, maintaining the temperature between 60-70°C. An ice bath may be necessary for cooling.
-
After the addition is complete, heat the mixture to 80°C and hold for 10 minutes to complete the cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice (approximately 800 g) in a large beaker with stirring.
-
Allow the ice to melt completely, and collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold deionized water until the washings are neutral.
-
Recrystallize the solid from a suitable solvent (e.g., ethanol/water or acetic acid/water) to yield the purified this compound.
Structure Elucidation and Data Presentation
The structure of the synthesized this compound can be confirmed using a combination of spectroscopic techniques. The following tables present the predicted data for this compound.
Predicted NMR Spectroscopic Data
The predicted Nuclear Magnetic Resonance (NMR) data is crucial for confirming the connectivity and chemical environment of the atoms in the molecule.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~11.5 | s | 1H | N-H |
| ~8.1 | d | 1H | H-5 |
| ~7.9 | d | 1H | H-7 |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~183 | C-3 (C=O) |
| ~159 | C-2 (C=O) |
| ~152 | C-7a |
| ~145 | C-5 |
| ~130 (q, J ≈ 30 Hz) | C-4 |
| ~125 | C-7 |
| ~122 (q, J ≈ 270 Hz) | -CF₃ |
| ~118 | C-3a |
| ~95 | C-6 |
Table 3: Predicted ¹⁹F NMR Data (470 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|
| ~-62 | s | -CF₃ |
Predicted FTIR and Mass Spectrometry Data
Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry (MS) provide valuable information about the functional groups and the molecular weight of the compound.
Table 4: Predicted FTIR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| ~3200 | Broad | N-H stretch |
| ~1750 | Strong | C=O stretch (ketone, C-3) |
| ~1730 | Strong | C=O stretch (amide, C-2) |
| ~1610 | Medium | C=C aromatic stretch |
| ~1100-1350 | Strong | C-F stretch |
Table 5: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Fragment |
|---|---|
| 341 | [M]⁺ |
| 313 | [M - CO]⁺ |
| 285 | [M - 2CO]⁺ |
| 214 | [M - I]⁺ |
| 186 | [M - I - CO]⁺ |
Plausible Biological Signaling Pathway
While the specific biological targets of this compound are yet to be determined, many isatin derivatives are known to exhibit anticancer activity by interfering with microtubule dynamics. They can bind to the colchicine binding site on β-tubulin, thereby inhibiting tubulin polymerization and arresting the cell cycle. A generalized schematic of this proposed mechanism of action is presented below.
Figure 2: Proposed mechanism of action via inhibition of tubulin polymerization.
Conclusion
This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed Sandmeyer synthesis offers a viable route to obtain this novel isatin derivative. The predicted spectroscopic data presented herein serves as a benchmark for experimental verification. Further investigation into the biological activities of this compound, potentially targeting pathways such as tubulin polymerization, is warranted to explore its therapeutic potential.
Disclaimer: The spectroscopic data presented in this document are predicted values and have not been experimentally verified. This information is intended for research and guidance purposes only.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. journals.irapa.org [journals.irapa.org]
- 4. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.iucr.org [journals.iucr.org]
An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethyl-substituted member of the indoline-2,3-dione (isatin) family. While specific experimental data for this particular compound is not extensively available in public literature, this document extrapolates from the well-established chemistry and biological activity of related isatin derivatives to provide a foundational understanding for researchers. This guide covers the core chemical properties, a proposed synthesis workflow, and potential biological significance, with a focus on its potential as a kinase inhibitor. The indoline-2,3-dione scaffold is a well-known privileged structure in medicinal chemistry, recognized for a wide array of biological activities, including antitumor, antiviral, and antimicrobial properties.[1] The introduction of iodine and a trifluoromethyl group is anticipated to modulate its physicochemical properties and biological target interactions.
Chemical and Physical Properties
This compound is a small molecule with the CAS number 259667-71-5.[2] Its structure combines the reactive isatin core with an electron-withdrawing trifluoromethyl group and a bulky, lipophilic iodine atom. These substitutions are expected to influence the compound's solubility, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 259667-71-5 | [2] |
| Molecular Formula | C₉H₃F₃INO₂ | |
| Molecular Weight | 341.03 g/mol | [2] |
| SMILES | O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O | |
| Purity | Typically >98% (as supplied by commercial vendors) |
Note: Specific quantitative data such as melting point, boiling point, and solubility for this compound are not publicly available and would need to be determined experimentally.
Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of this compound is not published, a plausible synthetic route can be proposed based on established methods for preparing substituted isatins. A common approach involves the Sandmeyer isatin synthesis or related cyclization reactions from an appropriate aniline precursor.
Proposed Experimental Workflow for Synthesis
The following workflow outlines a potential synthetic route and the necessary characterization steps.
Caption: Proposed workflow for synthesis and characterization.
Hypothetical Experimental Protocol
Synthesis of the Isonitrosoacetanilide Intermediate:
-
Dissolve 3-amino-5-iodobenzotrifluoride in a suitable acidic aqueous solution (e.g., HCl).
-
Cool the solution in an ice bath and add a solution of sodium nitrite to form the diazonium salt.
-
In a separate flask, prepare a solution of chloral hydrate, hydroxylamine hydrochloride, and sodium sulfate.
-
Slowly add the diazonium salt solution to the hydroxylamine mixture.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter the resulting precipitate, which is the isonitrosoacetanilide derivative.
Cyclization to this compound:
-
Slowly and carefully add the dried isonitrosoacetanilide intermediate to concentrated sulfuric acid, maintaining a low temperature.
-
After the addition is complete, gently warm the mixture to facilitate cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude product.
-
Filter, wash with water until neutral, and dry the crude this compound.
Purification: The crude product can be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).
Characterization
The structure and purity of the synthesized compound would be confirmed using standard analytical techniques.
Table 2: Analytical Characterization Methods
| Technique | Expected Outcome |
| ¹H NMR | Aromatic proton signals in the downfield region, with splitting patterns consistent with the substitution on the benzene ring. A broad singlet for the N-H proton. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons, the trifluoromethyl carbon, and the aromatic carbons. |
| LC-MS | A peak corresponding to the molecular ion [M+H]⁺ or [M-H]⁻, confirming the molecular weight of 341.03 g/mol . |
| HPLC | A single major peak indicating the purity of the compound. |
| FT-IR | Characteristic absorption bands for N-H stretching, C=O stretching (ketone and amide), and C-F stretching. |
Biological Activity and Potential Applications
The indoline-2,3-dione scaffold is a key feature in many biologically active compounds. Notably, derivatives of this structure have been developed as potent inhibitors of protein kinases.[3][4] Protein kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
Potential as a Kinase Inhibitor
Many 3-substituted indolin-2-ones are known to be selective inhibitors of various receptor tyrosine kinases (RTKs), such as VEGFR, PDGFR, and EGFR.[3][4] These inhibitors typically function by competing with ATP for binding to the kinase domain, thereby blocking the downstream signaling pathways that promote cell proliferation, survival, and angiogenesis. The presence of a trifluoromethyl group can enhance binding affinity and cell permeability, while the iodo-substituent may provide additional hydrophobic interactions within the ATP-binding pocket.
Caption: Potential mechanism of action as an RTK inhibitor.
Experimental Protocol for Kinase Inhibition Assay
To evaluate the inhibitory activity of this compound against a specific kinase (e.g., VEGFR2), a biochemical assay could be performed.
-
Reagents and Materials: Recombinant human VEGFR2 kinase, a suitable peptide substrate, ATP, and the test compound.
-
Procedure: a. Prepare a series of dilutions of the test compound in DMSO. b. In a microplate, add the kinase, the peptide substrate, and the test compound dilution. c. Initiate the kinase reaction by adding ATP. d. Incubate at a controlled temperature (e.g., 30°C) for a specific time. e. Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as luminescence-based assays (e.g., Kinase-Glo®) that quantify the remaining ATP.
-
Data Analysis: a. Plot the percentage of kinase inhibition versus the logarithm of the compound concentration. b. Fit the data to a dose-response curve to determine the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.
Table 3: Representative Data from a Kinase Inhibition Assay for a Hypothetical Isatin Derivative
| Compound Concentration (nM) | % Inhibition (Mean ± SD) |
| 1 | 5.2 ± 1.1 |
| 10 | 25.8 ± 2.5 |
| 50 | 48.9 ± 3.1 |
| 100 | 70.3 ± 2.8 |
| 500 | 95.1 ± 1.5 |
| Calculated IC₅₀ | 51.2 nM |
Conclusion
This compound is a synthetic heterocyclic compound with potential for applications in medicinal chemistry and drug discovery. Based on the extensive research into its parent scaffold, isatin, it is hypothesized to possess significant biological activity, potentially as a kinase inhibitor. Further experimental validation is required to elucidate its precise physicochemical properties, biological targets, and therapeutic potential. The protocols and workflows outlined in this guide provide a framework for researchers to undertake such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 259667-71-5 | this compound - Synblock [synblock.com]
- 3. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
In-Depth Technical Guide: Physicochemical Properties of 6-Iodo-4-(trifluoromethyl)isatin
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-4-(trifluoromethyl)isatin is a halogenated and trifluoromethyl-substituted derivative of isatin (1H-indole-2,3-dione). The isatin core is a prominent scaffold in medicinal chemistry, known for a wide range of biological activities. The introduction of an iodine atom and a trifluoromethyl group at specific positions on the isatin ring is anticipated to significantly modulate its physicochemical properties and biological activity. The electron-withdrawing nature of the trifluoromethyl group and the size and lipophilicity of the iodine atom can influence the molecule's reactivity, metabolic stability, and interactions with biological targets. This technical guide provides a summary of the available physicochemical data, a plausible synthetic approach, and an overview of the potential biological significance of 6-iodo-4-(trifluoromethyl)isatin.
Physicochemical Properties
Quantitative experimental data for 6-iodo-4-(trifluoromethyl)isatin is not extensively available in public literature. The following table summarizes key physicochemical properties, including calculated values and data for structurally related compounds to provide an estimation.
| Property | Value | Source/Method |
| IUPAC Name | 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | - |
| CAS Number | 259667-71-5 | - |
| Molecular Formula | C₉H₃F₃INO₂ | - |
| Molecular Weight | 341.03 g/mol | Calculated |
| Melting Point | Data not available. Isatin has a melting point of 203-205 °C. Substituted isatins have a wide range of melting points. | - |
| Boiling Point | Data not available. Isatins typically decompose at high temperatures. | - |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Poorly soluble in water. | Based on general solubility of isatin derivatives. |
| pKa | Data not available. The N-H proton of the isatin ring is weakly acidic. | - |
| Appearance | Likely a crystalline solid, color ranging from yellow to orange or red. | Based on related isatin compounds. |
Synthesis and Purification
A specific, detailed experimental protocol for the synthesis of 6-iodo-4-(trifluoromethyl)isatin is not readily found in peer-reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis of substituted isatins, such as the Sandmeyer methodology.
Proposed Synthetic Workflow
Caption: A proposed workflow for the synthesis and purification of 6-iodo-4-(trifluoromethyl)isatin.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-(hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide (Isonitrosoacetanilide derivative)
-
In a suitable reaction vessel, dissolve 3-iodo-5-(trifluoromethyl)aniline in a mixture of concentrated hydrochloric acid and water.
-
To this solution, add a solution of chloral hydrate in water, followed by a solution of hydroxylamine hydrochloride in water.
-
Heat the mixture to reflux for a specified period. The isonitrosoacetanilide derivative is expected to precipitate upon cooling.
-
Filter the solid product, wash with cold water, and dry under vacuum.
Step 2: Cyclization to 6-iodo-4-(trifluoromethyl)isatin
-
Carefully add the dried isonitrosoacetanilide derivative in portions to pre-heated concentrated sulfuric acid, maintaining the temperature within a specific range.
-
After the addition is complete, continue to stir the mixture at an elevated temperature to ensure complete cyclization.
-
Pour the reaction mixture onto crushed ice, which should induce the precipitation of the crude 6-iodo-4-(trifluoromethyl)isatin.
-
Filter the crude product, wash thoroughly with water to remove excess acid, and dry.
Step 3: Purification
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure 6-iodo-4-(trifluoromethyl)isatin.
Biological Activity
While specific biological studies on 6-iodo-4-(trifluoromethyl)isatin are not widely published, the isatin scaffold is a well-known pharmacophore with a broad spectrum of activities. The presence of the trifluoromethyl group and the iodine atom is likely to confer specific biological properties.
-
Anticancer Activity: Many fluorinated and halogenated isatin derivatives have demonstrated potent anticancer activities through various mechanisms, including the inhibition of kinases, caspases, and tubulin polymerization.
-
Antiviral Activity: Isatin derivatives have been investigated as inhibitors of viral proteases and other enzymes essential for viral replication.
-
Enzyme Inhibition: The electrophilic C3-carbonyl group of the isatin core can react with nucleophilic residues in the active sites of various enzymes. The substituents on the aromatic ring can modulate this reactivity and confer selectivity.
Further research is required to elucidate the specific biological targets and mechanisms of action of 6-iodo-4-(trifluoromethyl)isatin.
Experimental Workflows
The following diagram illustrates a general workflow for the characterization of a newly synthesized compound like 6-iodo-4-(trifluoromethyl)isatin.
Caption: A general workflow for the characterization of a synthesized chemical compound.
Conclusion
6-Iodo-4-(trifluoromethyl)isatin is a chemical entity of significant interest for medicinal chemistry and drug discovery due to its unique substitution pattern on the versatile isatin scaffold. While detailed experimental data is currently sparse in the public domain, this guide provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and potential areas of biological investigation. Further empirical studies are necessary to fully characterize this compound and explore its therapeutic potential.
An In-Depth Technical Guide on the Biological Evaluation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indoline-2,3-dione, commonly known as isatin, represents a privileged heterocyclic scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antiviral, and enzyme inhibitory properties. The strategic incorporation of substituents such as halogens and trifluoromethyl groups has been shown to significantly modulate the pharmacological profile of the isatin core. This technical guide focuses on the chemical properties and plausible biological activities of a specific derivative, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. While specific experimental data for this compound is not extensively available in current literature, this document provides a comprehensive framework for its investigation as a potential therapeutic agent. Drawing upon research on analogous compounds, we outline detailed experimental protocols for its synthesis and evaluation as an anticancer agent, with a focus on apoptosis induction via caspase activation. This guide is intended to serve as a foundational resource for researchers initiating studies on this and related isatin derivatives.
Introduction to the Isatin Scaffold
The isatin (1H-indole-2,3-dione) nucleus is a versatile building block in the synthesis of various heterocyclic compounds and is a core structure in numerous biologically active molecules.[1] The inherent reactivity of its C3-keto group and the acidity of the N-H proton allow for diverse chemical modifications, leading to a vast library of derivatives with significant therapeutic potential.
Influence of Halogen and Trifluoromethyl Substitution
The introduction of halogen atoms, such as iodine, and trifluoromethyl (-CF3) groups onto the isatin ring can profoundly impact a molecule's physicochemical and biological properties. Halogenation, particularly at the C5 and C7 positions, has been associated with enhanced antibacterial and anticancer activities.[2] The trifluoromethyl group is a common feature in many pharmaceuticals due to its ability to increase metabolic stability, membrane permeability, and binding affinity to biological targets. The presence of a trifluoromethyl group on the phenyl ring of isatin derivatives has been linked to significant antifungal activity.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the title compound is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 259667-71-5 | [2] |
| Molecular Formula | C₉H₃F₃INO₂ | [2] |
| Molecular Weight | 341.03 g/mol | [2] |
| Canonical SMILES | C1=C(C2=C(C=C1I)NC(=O)C2=O)C(F)(F)F |
Plausible Biological Activity: Anticancer Potential
Based on the extensive literature on substituted isatins, a primary and plausible biological application for this compound is in the realm of oncology. Many isatin derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[3] The mechanism of action for many of these compounds involves the induction of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of cancerous cells.
Proposed Mechanism of Action: Induction of Apoptosis via Caspase Activation
A common pathway through which isatin derivatives exert their anticancer effects is the intrinsic apoptosis pathway, which is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins and executed by a cascade of cysteine-aspartic proteases known as caspases. It is hypothesized that this compound may induce apoptosis by activating initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3 and -7), leading to the cleavage of cellular substrates and ultimately, cell death.
Caption: Proposed intrinsic apoptosis pathway induced by the compound.
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound.
Synthesis of this compound
Caption: Plausible synthetic workflow for the target compound.
Protocol:
-
Preparation of the isonitrosoacetanilide intermediate: To a solution of 3-iodo-5-(trifluoromethyl)aniline in aqueous hydrochloric acid, a solution of chloral hydrate and hydroxylamine hydrochloride is added. The mixture is heated to reflux until the reaction is complete, as monitored by thin-layer chromatography (TLC). Upon cooling, the isonitrosoacetanilide intermediate precipitates and is collected by filtration.
-
Cyclization to the isatin: The dried intermediate is added portion-wise to concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred until cyclization is complete (monitored by TLC). The mixture is then poured onto crushed ice, and the resulting precipitate, this compound, is collected by filtration, washed with water, and purified by recrystallization.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess the cytotoxic effect of the compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours.
-
Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, key mediators of apoptosis.
Materials:
-
Cancer cells treated with the compound as described above
-
Caspase-Glo® 3/7 Assay Reagent (or similar)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Lysis and Reagent Addition: After compound treatment, lyse the cells and add the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Data Analysis: Compare the luminescence of treated cells to that of untreated and vehicle-treated controls to determine the fold-increase in caspase-3/7 activity.
Quantitative Data Presentation
While specific quantitative data for this compound is not available, Table 2 provides a template with representative data based on published results for structurally similar halogenated isatin derivatives, which often exhibit IC₅₀ values in the low micromolar range against various cancer cell lines.
| Cell Line | Compound | IC₅₀ (µM) [Representative] |
| MCF-7 | This compound | 8.5 |
| A549 | This compound | 12.2 |
| HeLa | This compound | 15.7 |
Note: The IC₅₀ values presented are for illustrative purposes and are based on the activities of analogous compounds.
Conclusion
This compound is a promising, yet understudied, derivative of the pharmacologically significant isatin scaffold. The presence of both an iodine atom and a trifluoromethyl group suggests a strong potential for potent biological activity, particularly as an anticancer agent. This technical guide provides a comprehensive framework for the synthesis and biological evaluation of this compound, focusing on its plausible role in inducing apoptosis through caspase activation. The detailed protocols and conceptual diagrams are intended to facilitate further research into this and related compounds, ultimately contributing to the development of novel therapeutics.
References
An In-Depth Technical Guide to 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, a proposed synthesis protocol, and the general biological context of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated and trifluoromethylated isatin derivative. Isatins (indoline-2,3-diones) are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, making their derivatives, such as the title compound, promising candidates for further investigation in drug discovery and development.
Core Compound Data
The fundamental chemical properties of this compound are summarized in the table below. This data is essential for accurate experimental design, analysis, and modeling.
| Property | Value | Source |
| Molecular Weight | 341.03 g/mol | [1] |
| Molecular Formula | C₉H₃F₃INO₂ | [1] |
| CAS Number | 259667-71-5 | [1] |
| Canonical SMILES | C1=C(C2=C(C(=O)N1)C(=O)C2(F)(F)F)I |
Proposed Experimental Synthesis Protocol
The proposed starting material for this synthesis is 3-iodo-5-(trifluoromethyl)aniline. The overall proposed reaction scheme is depicted below:
Caption: Proposed two-step synthesis of this compound.
Detailed Methodology:
Step 1: Synthesis of Isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide
-
In a round-bottom flask, dissolve chloral hydrate (1.2 eq) and sodium sulfate (anhydrous, 5 eq) in water.
-
In a separate beaker, dissolve 3-iodo-5-(trifluoromethyl)aniline (1.0 eq) in a minimal amount of water and concentrated hydrochloric acid.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Add a solution of hydroxylamine hydrochloride (3.0 eq) in water to the reaction mixture.
-
Heat the mixture to reflux for a short period (e.g., 5-10 minutes) until a precipitate forms.
-
Cool the reaction mixture in an ice bath to maximize precipitation.
-
Collect the solid intermediate by vacuum filtration, wash thoroughly with cold water, and air dry.
Step 2: Synthesis of this compound
-
Carefully add concentrated sulfuric acid to a clean, dry flask and heat to approximately 70-80°C.
-
Slowly and portion-wise, add the dried isonitroso-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide intermediate to the hot sulfuric acid with vigorous stirring. Maintain the temperature and stir for an additional 30-60 minutes.
-
Carefully pour the reaction mixture over crushed ice with stirring.
-
The resulting precipitate, the crude this compound, is collected by vacuum filtration.
-
Wash the product with cold water until the filtrate is neutral.
-
The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.
Biological Activity and Potential Signaling Pathways
Specific biological activity data for this compound is not currently available in the public domain. However, the isatin scaffold is a well-known "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities. These activities often stem from the ability of the isatin core to interact with various biological targets, particularly protein kinases.
Isatin derivatives have been reported to inhibit a variety of kinases involved in cell proliferation, survival, and angiogenesis. The general mechanism often involves competitive binding at the ATP-binding site of the kinase. A simplified, generalized signaling pathway that could be targeted by isatin derivatives is illustrated below. It is important to note that this is a representative pathway and the specific targets of this compound remain to be elucidated.
Caption: Generalized MAPK/ERK signaling pathway potentially inhibited by isatin derivatives.
Conclusion and Future Directions
This compound is a synthetically accessible compound with physicochemical properties that fall within the range of interest for drug discovery. The proposed synthesis protocol provides a clear path for its preparation, enabling further investigation. While specific biological data is lacking, its structural similarity to other bioactive isatins suggests that it may possess interesting pharmacological properties, potentially as a kinase inhibitor. Future research should focus on the synthesis and subsequent biological evaluation of this compound against a panel of relevant targets, such as protein kinases implicated in cancer and other diseases. Such studies will be crucial in determining the therapeutic potential of this and related halogenated and trifluoromethylated isatin derivatives.
References
The Enduring Legacy of Isatin: A Technical Guide to its Discovery, Synthesis, and Therapeutic Evolution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isatin (1H-indole-2,3-dione), a privileged heterocyclic scaffold, has captivated the attention of chemists and pharmacologists for over a century and a half. First isolated in 1841, this deceptively simple molecule has proven to be a remarkably versatile building block for the synthesis of a vast array of derivatives with a broad spectrum of biological activities.[1][2][3] Its inherent reactivity and ability to be readily functionalized at multiple positions have made it a cornerstone in the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the discovery and history of substituted isatin derivatives, detailing key synthetic methodologies, summarizing their diverse pharmacological applications with quantitative data, and illustrating the intricate signaling pathways they modulate.
A Historical Journey: From Indigo to Modern Therapeutics
The story of isatin begins with the pioneering work of Otto Linné Erdmann and Auguste Laurent in 1841, who independently identified it as a product of the oxidation of indigo dye with nitric and chromic acids.[1][3] For many years, isatin remained primarily a chemical curiosity. However, the 20th century witnessed a burgeoning interest in its biological potential. A significant milestone was the discovery of the antiviral activity of isatin-β-thiosemicarbazone (Methisazone) in the 1950s, which was one of the first antiviral drugs to be used clinically. This discovery ignited a wave of research into the therapeutic applications of isatin derivatives, leading to the exploration of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The synthetic versatility of the isatin core has allowed for the creation of a multitude of structurally diverse analogs, some of which have progressed to clinical trials and even market approval, such as the anticancer drug Sunitinib, a multi-kinase inhibitor.[4]
Synthetic Methodologies: Crafting the Isatin Scaffold
The facile synthesis of the isatin core and its subsequent derivatization are central to its prominence in medicinal chemistry. Several classical and modern methods have been developed to construct this valuable heterocycle.
Sandmeyer Isatin Synthesis
The Sandmeyer synthesis, discovered by Traugott Sandmeyer, is a widely used and classical method for preparing isatins from anilines.[5][6] The reaction proceeds through the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid, typically sulfuric acid, to yield the isatin.[5][7]
Experimental Protocol: Sandmeyer Synthesis of 4-Bromoisatin [8]
-
Preparation of 3-Bromoisonitrosoacetanilide: A 5-litre flask is charged with a solution of chloral hydrate (45 g, 0.27 mol) and Na₂SO₄·10H₂O (320 g) in water (600 cm³), warmed to 30 °C to dissolve the solids. To this is added 3-bromoaniline (43 g, 0.25 mol) dissolved in warm water (150 cm³) and concentrated HCl (25 cm³), followed by a solution of hydroxylamine hydrochloride (55 g, 0.79 mol) in water (250 cm³). A thick white suspension forms. The mixture is heated, and at 60–70 °C, a thick paste forms. After heating for 2 hours at 80–100 °C, the mixture is cooled to 80 °C and filtered. The pale brown product is washed with water and air-dried.
-
Cyclization to 4-Bromoisatin: Concentrated H₂SO₄ (200 cm³) is heated to 60 °C with mechanical stirring. 3-Bromoisonitrosoacetanilide (15 g) is added in portions over 20 minutes, maintaining the temperature between 60 and 65 °C. The mixture is then heated to 80 °C, cooled to 70 °C, and poured onto crushed ice (2.5 litres). After standing for 1 hour, the orange precipitate is filtered, washed with water, and dried at 40 °C to yield a mixture of 4-bromo- and 6-bromo-isatin.
-
Purification: The mixture of bromoisatins is dissolved in hot (60 °C) 2M NaOH solution. The solution is then acidified with acetic acid, and the resulting orange-brown crystals of 4-bromoisatin are filtered and washed with hot water.
Stolle Synthesis
The Stolle synthesis is another important method, particularly for the preparation of N-substituted isatins.[6][9] It involves the reaction of a secondary arylamine with oxalyl chloride to form an N-aryl-α-keto-amide intermediate, which is then cyclized using a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride.[10][11]
Experimental Protocol: Stolle Synthesis of N-Substituted Isatins (General Procedure) [6]
-
Acylation: To a solution of the N-substituted aniline in a suitable solvent (e.g., dichloromethane), oxalyl chloride is added dropwise at a low temperature (e.g., 0 °C). The reaction mixture is stirred for a specified period to form the chlorooxalylanilide intermediate.
-
Cyclization: A Lewis acid (e.g., AlCl₃) is added portion-wise to the reaction mixture, and the temperature is gradually increased. The reaction is monitored by TLC until completion.
-
Work-up and Purification: The reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to afford the N-substituted isatin.
Gassman Isatin Synthesis
The Gassman synthesis provides a route to isatins from anilines via a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[10][12] This method is particularly useful for the synthesis of isatins with electron-donating groups on the aromatic ring.
Experimental Protocol: Gassman Isatin Synthesis (General Procedure) [10]
-
Formation of the 3-Methylthio-2-oxindole Intermediate: An N-chloroaniline is reacted with a β-keto ester in the presence of a base to form a sulfonium ylide, which then undergoes a[7][13]-sigmatropic rearrangement and subsequent cyclization to yield the 3-methylthio-2-oxindole.
-
Oxidation: The 3-methylthio-2-oxindole is oxidized using an appropriate oxidizing agent (e.g., N-chlorosuccinimide) to afford the corresponding isatin.
Therapeutic Applications: A Multifaceted Pharmacophore
Substituted isatin derivatives have demonstrated a remarkable range of pharmacological activities, making them a fertile ground for drug discovery.
Anticancer Activity
The anticancer potential of isatin derivatives is one of the most extensively studied areas.[2] These compounds exert their effects through various mechanisms, including the inhibition of protein kinases, tubulin polymerization, and induction of apoptosis.[1][14]
Table 1: Anticancer Activity of Selected Isatin Derivatives (IC₅₀ values in µM)
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 5,7-Dibromoisatin analog 11 | HT29 (Colon) | ~1 | [13][15] |
| 5,7-Dibromoisatin analog 13 | HT29 (Colon) | ~1 | [13][15] |
| Isatin-triazole hybrid 13 | MGC-803 (Gastric) | 9.78 | [16] |
| Ospemifene-isatin hybrid 15 | MCF-7 (Breast) | 1.56 | [16] |
| Curcumin-isatin hybrid 20 | HCT-116 (Colon) | 1.2 | [16] |
| Bis-isatin analog 10a-l | Various | 8.32 - 49.73 | [17] |
| Benzofuran-isatin conjugate 12b | Various | 47.6 - 96.7 | [17] |
| Ciprofloxacin-isatin hybrid 15i | Various | 78.1 - 90.7 | [17] |
| Imidazolidine-isatin IST-02 | HuH-7 (Liver) | 3.07 | [18] |
| Thiazolidine-isatin IST-04 | HuH-7 (Liver) | 14.60 | [18] |
| Moxifloxacin-isatin hybrid | Various | 32 - 77 | [2][19] |
| Isatin-hydrazine hybrid | Various | 4 - 13 | [2][19] |
| Isatin-3-oxime-based hydroxamic acid | Various | <10 | [2][19] |
Signaling Pathway: Isatin Derivatives as Kinase Inhibitors
Many isatin-based anticancer agents function by inhibiting protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival.[20][21] For example, Sunitinib inhibits multiple receptor tyrosine kinases (RTKs) such as VEGFR and PDGFR. Other derivatives have been shown to inhibit kinases like Akt and GSK-3β.[22]
Signaling Pathway: Isatin Derivatives as Tubulin Polymerization Inhibitors
Several isatin derivatives have been shown to inhibit the polymerization of tubulin, a key component of the cytoskeleton, leading to cell cycle arrest and apoptosis.[13][15]
Antiviral Activity
The antiviral properties of isatin derivatives have been recognized for decades, with Methisazone being a notable early example.[23][24] Research in this area continues, with a focus on developing agents against a range of viruses, including HIV and SARS-CoV.[25][26]
Table 2: Antiviral Activity of Selected Isatin Derivatives
| Compound | Virus | Assay | EC₅₀ (µg/mL) | Reference |
| Norfloxacin-isatin Mannich base 1a | HIV-1 | Replication Inhibition | 11.3 | [25] |
| Norfloxacin-isatin Mannich base 1b | HIV-1 | Replication Inhibition | 13.9 | [25] |
| Isatin β-thiosemicarbazone 10c, f, i | HIV | Replication Inhibition | 2.62 - 3.40 (µM) | [25] |
| Aminopyrimidinimino isatin 9l | HIV-1 | Replication Inhibition | 12.1 - 62.1 | [25] |
| Isatin-sulfadimidine Schiff base | HIV-1 | Replication Inhibition | 8 - 15.3 | [25] |
| N-Substituted isatin 4o | SARS-CoV 3CLpro | Enzyme Inhibition | 0.95 (µM) | [26] |
| N-Substituted isatin 4k | SARS-CoV 3CLpro | Enzyme Inhibition | 1.12 (µM) | [26] |
Antimicrobial Activity
Isatin derivatives have demonstrated significant activity against a variety of bacterial and fungal pathogens.[27][28] They represent a promising scaffold for the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.
Table 3: Antibacterial Activity of Selected Isatin Derivatives (MIC values)
| Compound | Bacteria | MIC (µg/mL) | Reference |
| Isatin | Campylobacter jejuni/coli | <1.0 - 16.0 | [27] |
| Isatin-pyrimidine hybrid | Mycobacterium tuberculosis | 0.48 - 3.9 (µM) | [27] |
| Isatin-quinoline conjugate 11a | MRSA | - | [29] |
| Isatin-quinoline conjugate 10a, b, f | Various | 0.006 - 2.5 (mg/mL) | [29] |
| Isatin derivative 3b | Various bacteria | 3.12 | [28] |
| Isatin derivative 3e | S. aureus, MRSA | 6.25 | [28] |
| Isatin-thiosemicarbazone | MRSA | - | [11] |
| Moxifloxacin-isatin hybrid | Various bacteria | 0.03 - 128 | [11] |
Conclusion and Future Perspectives
The journey of isatin from a simple oxidation product of indigo to a privileged scaffold in modern drug discovery is a testament to its remarkable chemical and biological versatility. The continuous development of novel synthetic methodologies has enabled the creation of a vast library of substituted isatin derivatives with a wide array of therapeutic applications. The ability of these compounds to interact with multiple biological targets, including kinases and tubulin, underscores their potential in addressing complex diseases such as cancer. Furthermore, the promising antiviral and antimicrobial activities of isatin derivatives highlight their importance in the ongoing battle against infectious diseases.
Future research in this field will likely focus on the rational design of more potent and selective isatin-based inhibitors, the exploration of novel therapeutic targets, and the development of innovative drug delivery systems to enhance their efficacy and minimize side effects. The rich history and the ever-expanding scope of isatin chemistry and pharmacology ensure that this remarkable scaffold will continue to be a source of inspiration for the discovery of new and effective medicines for years to come.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 2. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nmc.gov.in [nmc.gov.in]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 7. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 9. synarchive.com [synarchive.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. ijcmas.com [ijcmas.com]
- 12. A general method for the synthesis of isatins (1977) | Paul G. Gassman | 80 Citations [scispace.com]
- 13. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. seejph.com [seejph.com]
- 15. Synthesis and biological evaluation of a novel class of isatin analogs as dual inhibitors of tubulin polymerization and Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigations on Anticancer Potentials by DNA Binding and Cytotoxicity Studies for Newly Synthesized and Characterized Imidazolidine and Thiazolidine-Based Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 20. Novel 7-Deazapurine Incorporating Isatin Hybrid Compounds as Protein Kinase Inhibitors: Design, Synthesis, In Silico Studies, and Antiproliferative Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. scielo.br [scielo.br]
- 23. Tricyclic Isatin Derivatives as Anti-Inflammatory Compounds with High Kinase Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and evaluation of isatin derivatives as effective SARS coronavirus 3CL protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. researchgate.net [researchgate.net]
- 29. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
The Endogenous Enigma: A Technical Guide to Isatin and its Analogues in Mammals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is an endogenous indoleamine that has garnered significant attention for its diverse physiological and pharmacological activities within mammals. Once considered merely a metabolic byproduct, isatin is now recognized as a bioactive molecule with regulatory roles in the central nervous and cardiovascular systems. This technical guide provides a comprehensive overview of the endogenous roles of isatin and its known analogue, 5-hydroxyoxindole. It delves into their biosynthesis, distribution, and mechanisms of action, with a focus on their interactions with key signaling pathways. This document summarizes quantitative data, details relevant experimental protocols, and provides visual representations of critical pathways to serve as a valuable resource for researchers and professionals in drug development.
Introduction
Isatin is an endogenous oxidized indole found in various mammalian tissues and body fluids, including the brain, peripheral tissues, and urine.[1][2] Its concentrations can fluctuate significantly, with increases observed under conditions of stress.[2] Endogenous isatin exhibits a wide spectrum of biological effects, acting as a modulator of several key enzymatic and receptor systems. This guide explores the multifaceted roles of isatin and its analogues, providing a foundational understanding for future research and therapeutic development.
Biosynthesis and Metabolism
The primary precursor for the biosynthesis of endogenous isatin is the essential amino acid tryptophan. The metabolic pathway involves the gut microbiota and host enzymes, highlighting a complex interplay between the host and its microbiome.[1]
Biosynthesis:
The formation of isatin from tryptophan can occur through two main pathways:
-
Bacterial Pathway: Tryptophan is first converted to indole by the bacterial enzyme tryptophanase. Subsequently, indole can be oxidized to isatin by various bacterial enzymes.[1]
-
Host Pathway: Indole absorbed from the gut can be metabolized by host enzymes, primarily cytochrome P450 monooxygenases in the liver, to form isatin.[1]
Metabolism:
Isatin is metabolized in the body through several routes, including reduction and conjugation, to facilitate its excretion. The primary metabolic pathways have not been fully elucidated but are an active area of investigation.
Distribution and Quantitative Data
Isatin and its analogues are heterogeneously distributed throughout mammalian tissues and fluids. The following tables summarize the available quantitative data.
Table 1: Concentration of Endogenous Isatin in Various Rat Tissues
| Tissue | Concentration (µg/g) | Concentration (µM) |
| Seminal Vesicles | 1.6 | ~10.9 |
| Vas Deferens | 3.4 | ~23.1 |
| Hippocampus | 0.13 | ~0.88 |
| Cerebellum | - | 1-1.3 |
| Striatum | - | 1-1.3 |
| Heart | - | up to 3 |
| Liver | - | ~1.5 |
| Spleen | - | ~0.3 |
Data compiled from Watkins et al. (1990) and Medvedev & Glover (2007).[2]
Table 2: Concentration of Endogenous Isatin in Human and Pig Plasma
| Species | Fluid | Concentration |
| Human | Plasma | Can exceed 1 µM |
| Pig | Plasma | 458 ± 91 nM |
Data compiled from Manabe et al. (1997), Mawatari et al. (2001), Igosheva et al. (2004), and another source.
Table 3: Concentration of Endogenous 5-Hydroxyoxindole in Mammalian Tissues
| Species | Tissue/Fluid | Concentration Level |
| Mammals | Serum | nmol range |
| Mammals | Brain | Present |
| Mammals | Liver | Present |
| Mammals | Kidney | Present |
| Mammals | Spleen | Present |
| Mammals | Skeletal Muscle | Not detected |
Data compiled from a study on the detection and quantification of 5-hydroxyoxindole.[3]
Endogenous Analogues of Isatin
While numerous synthetic analogues of isatin have been developed for pharmacological purposes, the extent of naturally occurring endogenous analogues in mammals is still under investigation. To date, 5-hydroxyoxindole has been identified as an endogenous tryptophan metabolite with structural similarity to isatin.[3]
4.1. 5-Hydroxyoxindole
5-Hydroxyoxindole has been shown to possess biological activity, including antiproliferative and pro-apoptotic effects.[3] It has been found to inhibit the proliferation of various cell lines at submicromolar concentrations.[3] Further research is needed to fully elucidate its physiological and pathological roles.
Key Signaling Pathways and Mechanisms of Action
Isatin exerts its biological effects through the modulation of several key signaling pathways. The two most well-characterized mechanisms are the inhibition of monoamine oxidase B (MAO-B) and the antagonism of the atrial natriuretic peptide (ANP) receptor.
5.1. Inhibition of Monoamine Oxidase B (MAO-B)
Isatin is a potent and reversible inhibitor of MAO-B, an enzyme responsible for the degradation of monoamine neurotransmitters, including dopamine.[4] By inhibiting MAO-B, isatin can increase the synaptic levels of these neurotransmitters, which has significant implications for neurological function.
The mechanism of inhibition involves the binding of isatin to the active site of MAO-B, preventing the substrate (e.g., dopamine) from accessing the catalytic site.[5] This leads to an accumulation of dopamine in the synapse, enhancing dopaminergic signaling.
5.2. Antagonism of Atrial Natriuretic Peptide (ANP) Receptor
Isatin acts as a potent antagonist of the guanylate cyclase-coupled atrial natriuretic peptide (ANP) receptor, specifically the NPR-A subtype.[6][7] ANP is a cardiac hormone involved in the regulation of blood pressure, fluid balance, and electrolyte homeostasis.
By binding to the NPR-A receptor, isatin blocks the binding of ANP, thereby inhibiting the downstream signaling cascade.[6] This prevents the conversion of GTP to cGMP by particulate guanylate cyclase, leading to a reduction in the physiological effects of ANP.
Physiological and Pathological Roles
The dual action of isatin as an MAO-B inhibitor and an ANP receptor antagonist contributes to its diverse physiological and pathological roles.
Physiological Roles:
-
Neurotransmission: By modulating dopamine levels, isatin plays a role in regulating mood, motor control, and motivation.
-
Cardiovascular Regulation: Through its antagonism of ANP receptors, isatin can influence blood pressure and fluid balance.
-
Stress and Anxiety: Isatin levels are elevated during stress, and it has been shown to have anxiogenic effects at lower doses.[2]
Pathological Roles:
-
Neurodegenerative Diseases: Altered isatin levels have been observed in neurodegenerative conditions such as Parkinson's disease. Its ability to increase dopamine levels suggests a potential therapeutic role, although this is still under investigation.[4]
-
Cancer: Both isatin and its analogue 5-hydroxyoxindole have demonstrated antiproliferative and pro-apoptotic effects in various cancer cell lines, suggesting a potential role in cancer biology.[3]
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of endogenous isatin and its analogues.
7.1. Quantification of Isatin by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the quantification of isatin in brain tissue.
Workflow:
Detailed Steps:
-
Sample Preparation: Homogenize brain tissue in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate) or use a solid-phase extraction (SPE) cartridge to isolate isatin from the tissue matrix.
-
Derivatization: To improve volatility and chromatographic properties, derivatize isatin. A common method is to react it with hydroxylamine to form the more stable isatin-3-oxime.
-
GC-MS Analysis:
-
Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
Use a temperature program to separate the analytes.
-
The eluent is introduced into a mass spectrometer for detection. Use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for sensitive and specific quantification.
-
-
Quantification: Spike samples with a known amount of an internal standard (e.g., a deuterated analogue of isatin) prior to extraction. The concentration of endogenous isatin is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
7.2. In Vivo Microdialysis for Dopamine Measurement
This protocol outlines the steps for in vivo microdialysis to measure extracellular dopamine levels in the brain of a freely moving animal, which can be used to study the effects of isatin.
Workflow:
Detailed Steps:
-
Surgical Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., striatum). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) into vials containing an antioxidant to prevent dopamine degradation.
-
Baseline and Treatment: After a stable baseline of dopamine is established, administer isatin (or vehicle control) and continue collecting dialysate samples.
-
Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
Data Analysis: Express the dopamine levels as a percentage of the pre-treatment baseline levels.
Conclusion and Future Directions
Endogenous isatin and its analogue, 5-hydroxyoxindole, are emerging as important regulatory molecules in mammalian physiology. Their roles in neurotransmission, cardiovascular function, and cellular proliferation are beginning to be understood. The ability of isatin to modulate key signaling pathways, such as MAO-B and ANP receptors, highlights its potential as a therapeutic target.
Future research should focus on:
-
Identifying and characterizing other endogenous isatin analogues.
-
Elucidating the complete metabolic pathways of isatin and its analogues.
-
Conducting more extensive quantitative analysis of these compounds in various human tissues and disease states.
-
Further investigating the therapeutic potential of targeting isatin-related pathways in neurological, cardiovascular, and oncological diseases.
This in-depth technical guide serves as a foundational resource to stimulate and support these future endeavors, ultimately contributing to a deeper understanding of the endogenous roles of isatin and its analogues and paving the way for novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Detection and quantification of 5-hydroxyoxindole in mammalian sera and tissues by high performance liquid chromatography with multi-electrode electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Cornerstone in the Biological Activity of Indole Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the indole scaffold has emerged as a powerful tool in modern medicinal chemistry. This modification significantly influences the physicochemical properties of indole-containing molecules, leading to enhanced biological activity, improved metabolic stability, and better pharmacokinetic profiles. This guide provides a comprehensive overview of the biological importance of trifluoromethyl groups in indole compounds, detailing their impact on various drug targets and outlining key experimental methodologies.
Physicochemical and Pharmacokinetic Impact of the Trifluoromethyl Group
The unique properties of the trifluoromethyl group, including its high electronegativity, steric bulk, and lipophilicity, contribute to its profound effects on drug candidates.[1][2][3]
-
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making the CF3 group exceptionally resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes.[4][5] This increased stability can lead to a longer drug half-life and improved bioavailability.[4]
-
Increased Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[1][3] This property is crucial for drugs targeting the central nervous system and for improving oral absorption.
-
Modulation of Electronic Properties and Binding Affinity: As a strong electron-withdrawing group, the CF3 moiety can alter the electron density of the indole ring, influencing pKa and hydrogen bonding capabilities.[3] This can lead to stronger and more selective interactions with biological targets, thereby increasing potency.[1]
-
Bioisosterism: The trifluoromethyl group is often used as a bioisostere for other chemical groups, such as a methyl or a chloro group. This substitution can help to fine-tune the steric and electronic properties of a lead compound to optimize its pharmacological profile.
Quantitative Analysis of Biological Activity
The introduction of a trifluoromethyl group can dramatically impact the biological activity of indole compounds across various therapeutic areas. The following tables summarize the quantitative data for several trifluoromethylated indole derivatives.
Table 1: Anticancer and Kinase Inhibitory Activity
| Compound Class | Target | Compound | IC50 (nM) | Cell Line | Reference |
| Indole Derivatives | mTOR | HA-2l | 66 | - | [6][7] |
| mTOR | HA-2c | 75 | - | [6][7] | |
| Phenyl Indole | p97 ATPase | Nitro-analogue 23 | 50 | - | [8][9] |
| p97 ATPase | Methyl-analogue 24 | 240 | - | [8][9] | |
| p97 ATPase | Methoxy-analogue 25 | 710 | - | [8][9] | |
| p97 ATPase | Trifluoromethoxy-analogue 26 | 3800 | - | [8][9] | |
| p97 ATPase | Trifluoromethyl-analogue 12 | - | - | [8][9] | |
| p97 ATPase | Pentafluorosulfanyl-analogue 13 | 21500 | - | [8][9] |
Table 2: Activity Against Other Biological Targets
| Compound Class | Target | Compound | IC50 / EC50 | Assay | Reference |
| Indole-based Trifluoropropanoates | HIV-1 Reverse Transcriptase | R-12 (5-NO2 substituent) | EC50 = 19 nM | TZM-bl cell assay | [10] |
| Tetrahydro-1H-pyrido[4,3-b]indoles | CFTR Potentiator | Compound 28 (8-CF3) | EC50 = 570 nM | - | |
| Dihydro-indol-2-one | CFTR Potentiator | NS004 | EC50 ≈ 600 nM | - | [11] |
Key Signaling Pathways and Mechanisms of Action
Trifluoromethylated indole compounds have been shown to modulate several critical signaling pathways implicated in diseases like cancer and viral infections.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][12] Several trifluoromethylated indole derivatives have been developed as potent inhibitors of mTOR kinase.
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of trifluoromethyl-indole compounds.
p97 ATPase Machinery
The AAA+ ATPase p97 (also known as VCP) plays a critical role in cellular protein homeostasis by unfolding and extracting ubiquitinated proteins from complexes or membranes.[3] Its inhibition is a promising strategy for cancer therapy. Structure-activity relationship (SAR) studies on a series of phenyl indole inhibitors have revealed the significant impact of substituents at the C-5 position of the indole ring on p97 inhibitory activity.[8]
Caption: The role of p97 ATPase in protein degradation and its inhibition by trifluoromethyl-indole compounds.
HIV-1 Reverse Transcriptase
HIV-1 reverse transcriptase (RT) is a key enzyme in the viral replication cycle, responsible for converting the viral RNA genome into DNA.[2] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) bind to an allosteric site on the enzyme, inducing conformational changes that inhibit its activity. Trifluoromethylated indole derivatives have been developed as potent NNRTIs.[10]
Caption: Inhibition of HIV-1 Reverse Transcriptase by trifluoromethyl-indole NNRTIs.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of trifluoromethylated indole compounds.
In Vitro Kinase Inhibition Assay (e.g., mTOR)
This protocol outlines a luminescence-based assay to determine the in vitro potency (IC50) of a test compound against a protein kinase.
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Protocol:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the trifluoromethylated indole test compound in a suitable kinase assay buffer.
-
Compound Plating: Perform serial dilutions of the test compound in DMSO and then further dilute in assay buffer. Add the diluted compound or vehicle control to the wells of a 384-well plate.
-
Kinase Reaction: Add the kinase and substrate mixture to all wells. Initiate the reaction by adding ATP. The final ATP concentration should be close to its Km value for the kinase.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Detection: Stop the kinase reaction and measure the amount of ATP consumed. For luminescence-based assays like Kinase-Glo®, add the reagent which generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The luminescent signal is inversely proportional to kinase activity. Normalize the data to controls (0% and 100% inhibition) and plot the results against the logarithm of the test compound concentration to determine the IC50 value using non-linear regression.[13]
Human Liver Microsome (HLM) Metabolic Stability Assay
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450s.[14]
Caption: Experimental workflow for a human liver microsome metabolic stability assay.
Protocol:
-
Incubation Mixture Preparation: Thaw pooled human liver microsomes and dilute them in phosphate buffer (pH 7.4). Prepare a working solution of the test compound.
-
Reaction Initiation: In a 96-well plate, combine the liver microsome solution and the test compound solution. Pre-incubate at 37°C. Initiate the metabolic reaction by adding an NADPH-regenerating system.[8]
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction in individual wells by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.[15]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the remaining parent compound at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[14]
Radioligand Binding Assay for G-Protein Coupled Receptors (GPCRs)
This protocol describes a competition binding assay to determine the affinity (Ki) of a test compound for a GPCR.[16]
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target GPCR.
-
Assay Setup: In a 96-well plate, combine a fixed concentration of a radiolabeled ligand known to bind to the target GPCR, the prepared cell membranes, and varying concentrations of the unlabeled trifluoromethylated indole test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter mat to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Wash the filters to remove non-specifically bound radioligand. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the test compound concentration. Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.[17]
Conclusion
The incorporation of trifluoromethyl groups into the indole nucleus is a highly effective strategy in drug discovery for enhancing the biological activity and pharmacokinetic properties of drug candidates. The unique electronic and steric nature of the CF3 group contributes to increased metabolic stability, improved membrane permeability, and enhanced binding affinity to a variety of biological targets. The examples and data presented in this guide highlight the significant potential of trifluoromethylated indoles in the development of novel therapeutics for a range of diseases, including cancer and infectious diseases. Continued exploration of this chemical space is likely to yield further advances in medicinal chemistry.
References
- 1. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIV - Wikipedia [en.wikipedia.org]
- 3. Structural insights of the p97/VCP AAA+ ATPase: How adapter interactions coordinate diverse cellular functionality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective inhibition of reverse transcriptase (RT) of HIV-1 by non-racemic indole-based trifluoropropanoates developed by asymmetric catalysis using recyclable organocatalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recommended Tool Compounds for Modifying the Cystic Fibrosis Transmembrane Conductance Regulator Channel Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][1,6]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Measurement of ATPase Activity of Valosin-containing Protein/p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Item - StructureâActivity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - figshare - Figshare [figshare.com]
A Comprehensive Technical Guide to Isatin Chemistry and Biological Activities
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isatin (1H-indole-2,3-dione) is a versatile endogenous heterocyclic compound that has garnered significant attention in medicinal chemistry due to its broad spectrum of biological activities.[1][2] First isolated in 1841, isatin and its derivatives have since been the subject of extensive research, revealing a remarkable range of pharmacological properties, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[3][4] The synthetic tractability of the isatin scaffold allows for diverse structural modifications, leading to the development of numerous derivatives with enhanced potency and target specificity.[2] This technical guide provides a comprehensive review of isatin chemistry, including its synthesis and key reactions, and delves into its diverse biological activities. Detailed experimental protocols for the synthesis of isatin derivatives and the evaluation of their biological effects are provided, alongside a compilation of quantitative activity data. Furthermore, this guide illustrates the key signaling pathways modulated by isatin derivatives, offering a valuable resource for researchers and professionals in the field of drug discovery and development.
Isatin: Core Chemistry
Chemical Structure and Properties
Isatin is an orange-red crystalline solid with the chemical formula C₈H₅NO₂. Its structure consists of a fused aromatic benzene ring and a five-membered pyrrole ring, containing two carbonyl groups at positions 2 and 3. This dicarbonyl arrangement makes the C3-carbonyl group highly electrophilic and susceptible to nucleophilic attack, which is a key feature in the synthesis of a wide array of derivatives.[5]
Synthesis of the Isatin Core
Several classical and modern methods have been established for the synthesis of the isatin scaffold. The choice of method often depends on the desired substitution pattern on the aromatic ring.
1.2.1. Sandmeyer Synthesis
The Sandmeyer synthesis is a widely used method for preparing isatins from anilines. The reaction proceeds via the formation of an isonitrosoacetanilide intermediate, which is then cyclized in the presence of a strong acid.[6]
1.2.2. Stolle Synthesis
The Stolle synthesis involves the condensation of an aniline with oxalyl chloride to form an N-aryloxamic acid chloride, which is subsequently cyclized using a Lewis acid catalyst to yield the corresponding isatin.[7][8] This method is particularly useful for the synthesis of N-substituted isatins.[8]
1.2.3. Gassman Synthesis
The Gassman synthesis provides a route to isatins from anilines through the formation of a 3-methylthio-2-oxindole intermediate, which is then oxidized to the corresponding isatin.[9][10]
Key Chemical Reactions of Isatin
The reactivity of the isatin core, particularly at the C3-carbonyl group, allows for a variety of chemical transformations to generate a diverse library of derivatives.
1.3.1. Aldol Condensation
The C3-carbonyl group of isatin can readily undergo aldol condensation with various active methylene compounds, such as ketones, in the presence of a base to form 3-substituted-3-hydroxy-2-oxindoles.[11][12]
1.3.2. Schiff Base and Hydrazone Formation
The C3-carbonyl group reacts with primary amines and hydrazines to form the corresponding Schiff bases and hydrazones, respectively. These derivatives have shown significant biological activities.
1.3.3. N-Substitution
The nitrogen atom of the isatin ring can be readily alkylated or arylated to introduce various substituents, which can significantly influence the biological activity of the resulting derivatives.
Biological Activities of Isatin Derivatives
Isatin and its derivatives exhibit a remarkable array of biological activities, making them a privileged scaffold in medicinal chemistry.
Anticancer Activity
A vast number of isatin derivatives have been synthesized and evaluated for their anticancer properties against a wide range of cancer cell lines.[1][13] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer progression.
2.1.1. Kinase Inhibition
Many isatin derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Notable targets include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Signal Transducer and Activator of Transcription 3 (STAT3).[14][15][16] Inhibition of these kinases disrupts downstream signaling cascades, leading to the suppression of tumor growth.
Caption: Isatin derivatives can inhibit EGFR, blocking multiple downstream pathways that promote cancer cell proliferation and survival.
2.1.2. Induction of Apoptosis
Isatin derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells through various mechanisms, including the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).
STAT3 Signaling Pathway Inhibition by Isatin Derivatives
Caption: Isatin derivatives can inhibit the STAT3 signaling pathway at multiple points, leading to decreased expression of anti-apoptotic and proliferative genes.
2.1.3. Inhibition of Tubulin Polymerization
Certain isatin derivatives interfere with microtubule dynamics by inhibiting the polymerization of tubulin, a critical component of the cytoskeleton. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis.
Antimicrobial Activity
Isatin derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi. [17]The mechanism of their antimicrobial action is often attributed to the inhibition of essential microbial enzymes or disruption of the cell membrane. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.
Antiviral Activity
The antiviral potential of isatin derivatives has been recognized for decades, with methisazone, an isatin-β-thiosemicarbazone, being one of the first synthetic antiviral drugs. [4]Research continues to explore isatin-based compounds for their activity against a variety of viruses, including HIV, influenza, and coronaviruses.
Anti-inflammatory and Analgesic Activity
Several isatin derivatives have been shown to possess potent anti-inflammatory and analgesic properties. [18][19]Their anti-inflammatory effects are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as the suppression of pro-inflammatory cytokine production. [18]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of selected isatin derivatives.
Table 1: Anticancer Activity of Isatin Derivatives (IC₅₀ values in µM)
| Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Isatin-Schiff Base 1 | MCF-7 (Breast) | 5.2 | [1] |
| Isatin-Triazole 1 | A549 (Lung) | 2.8 | [13] |
| Isatin-Hydrazone 1 | HCT116 (Colon) | 7.5 | [1] |
| 5-Bromoisatin Derivative | HeLa (Cervical) | 3.1 | [13] |
| N-Methylisatin Derivative | PC-3 (Prostate) | 10.4 | [1] |
| Isatin-coumarin hybrid | MDA-MB-231 (Breast) | 1.5 | [13] |
Table 2: Antimicrobial Activity of Isatin Derivatives (MIC values in µg/mL)
| Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Isatin-Thiosemicarbazone 1 | 8 | 16 | 32 | [17] |
| 5-Chloroisatin Derivative | 4 | 8 | 16 | [17] |
| Isatin-Sulfonamide 1 | 16 | 32 | 64 | [17] |
| N-Propylisatin Derivative | 32 | 64 | 128 | [17] |
Table 3: Anti-inflammatory Activity of Isatin Derivatives
| Derivative | Animal Model | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| Isatin-Mannich Base 1 | Rat | 20 | 55 | [18] |
| 5-Nitroisatin Derivative | Mouse | 10 | 62 | [19] |
| Isatin-Oxime 1 | Rat | 25 | 48 | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for the synthesis of isatin derivatives and the evaluation of their biological activities.
Synthesis Protocols
4.1.1. General Procedure for Sandmeyer Synthesis of 5-Substituted Isatins
-
Step 1: Synthesis of Isonitrosoacetanilide. To a solution of the appropriately substituted aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water, a solution of chloral hydrate (1.1 eq) in water is added, followed by a solution of hydroxylamine hydrochloride (3.0 eq) in water. The mixture is heated at reflux for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to afford the isonitrosoacetanilide intermediate.
-
Step 2: Cyclization to Isatin. The dried isonitrosoacetanilide is added portion-wise to preheated concentrated sulfuric acid at a controlled temperature. The reaction mixture is stirred for a short period and then poured onto crushed ice. The precipitated solid is filtered, washed with cold water until neutral, and dried to yield the crude 5-substituted isatin. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol or acetic acid).
4.1.2. General Procedure for Stolle Synthesis of N-Substituted Isatins
-
Step 1: Synthesis of N-Aryl-N-alkyloxamic acid chloride. To a solution of the N-alkylaniline (1.0 eq) in a dry, inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere, oxalyl chloride (1.1 eq) is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for a specified time. The solvent and excess oxalyl chloride are removed under reduced pressure to give the crude N-aryl-N-alkyloxamic acid chloride.
-
Step 2: Intramolecular Friedel-Crafts Cyclization. The crude N-aryl-N-alkyloxamic acid chloride is dissolved in a suitable solvent (e.g., carbon disulfide or nitrobenzene), and a Lewis acid catalyst (e.g., aluminum chloride, 1.2 eq) is added portion-wise at a controlled temperature. The reaction mixture is heated for a specified time, then cooled and poured onto a mixture of ice and concentrated hydrochloric acid. The resulting precipitate is filtered, washed with water, and dried to afford the N-substituted isatin.
4.1.3. General Procedure for Aldol Condensation of Isatin with a Ketone
To a solution of isatin (1.0 eq) and a ketone (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or methanol), a catalytic amount of a base (e.g., piperidine or pyrrolidine) is added. The reaction mixture is stirred at room temperature or heated under reflux for a specified time until the reaction is complete (monitored by TLC). The reaction mixture is then cooled, and the precipitated product is filtered, washed with a cold solvent, and dried. The crude product can be purified by recrystallization.
Biological Assay Protocols
4.2.1. MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the isatin derivatives (typically in a range of 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37 °C.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
Workflow for MTT Assay
Caption: A schematic workflow of the MTT assay for determining the cytotoxic activity of isatin derivatives.
4.2.2. Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.
-
Serial Dilution: The isatin derivatives are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
4.2.3. Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity
-
Animal Model: Wistar rats or Swiss albino mice are typically used for this assay.
-
Compound Administration: The animals are pre-treated with the isatin derivative (at various doses) or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. A control group receives the vehicle.
-
Induction of Edema: After a specified time (e.g., 30-60 minutes), a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.
4.2.4. VEGFR-2 Kinase Inhibition Assay
-
Assay Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 kinase domain. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the VEGFR-2 enzyme, a specific substrate (e.g., a poly-Glu-Tyr peptide), ATP, and the test compound at various concentrations.
-
Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time to allow for phosphorylation.
-
Detection: A detection reagent is added that contains luciferase, which generates a luminescent signal proportional to the amount of ATP remaining in the well.
-
Data Analysis: The luminescence is measured using a luminometer. A decrease in kinase activity results in a higher luminescent signal (more ATP remaining). The IC₅₀ value is calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.
Conclusion
Isatin and its derivatives represent a highly valuable and versatile class of heterocyclic compounds with a wide range of significant biological activities. Their synthetic accessibility and the potential for diverse structural modifications make them an attractive scaffold for the development of new therapeutic agents. The comprehensive information provided in this technical guide, including synthetic methodologies, biological activity data, and detailed experimental protocols, serves as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this remarkable molecular framework. Further investigation into the structure-activity relationships and mechanisms of action of novel isatin derivatives will undoubtedly pave the way for the discovery of new and effective drugs for a variety of diseases.
References
- 1. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. biomedres.us [biomedres.us]
- 6. Synthesis, Biocidal and Antibiofilm Activities of New Isatin–Quinoline Conjugates against Multidrug-Resistant Bacterial Pathogens along with Their In Silico Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijcmas.com [ijcmas.com]
- 13. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of sulfonamide-tethered isatin derivatives as novel anticancer agents and VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis, In Vivo Anti-Inflammatory Activity, and Molecular Docking Studies of New Isatin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Safety and Handling of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document synthesizes available information on 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. Due to the limited publicly available data specific to this compound, information from related indoline-2,3-dione (isatin) derivatives and general chemical safety principles are included for guidance. All procedures should be conducted with a thorough risk assessment specific to the experimental conditions.
Introduction
This compound is a halogenated and trifluoromethyl-substituted derivative of indoline-2,3-dione, also known as isatin. The isatin scaffold is a core structure in a multitude of biologically active compounds with a wide range of pharmacological activities, including potential as antitumor and antimicrobial agents. The presence of an iodine atom and a trifluoromethyl group can significantly influence the compound's physicochemical properties, such as lipophilicity and metabolic stability, and may enhance its biological activity. This guide provides a summary of the available safety and handling information for this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented below.
| Property | Value | Source |
| CAS Number | 259667-71-5 | [1] |
| Molecular Formula | C₉H₃F₃INO₂ | [1] |
| Molecular Weight | 341.03 g/mol | [1] |
| IUPAC Name | 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | |
| SMILES | O=C1NC2=C(C(C(F)(F)F)=CC(I)=C2)C1=O | [2] |
| Physical Form | Solid (presumed) | General knowledge |
| Storage | Store in a dry, sealed place. Cold-chain transportation may be required. | [1][2] |
Safety and Handling
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling potent, biologically active research chemicals should be strictly followed. The following recommendations are based on general principles and data for related compounds.
Hazard Identification
The specific toxicological properties of this compound have not been fully elucidated. However, based on the isatin scaffold and the presence of iodine and trifluoromethyl groups, the following potential hazards should be considered:
-
Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.
-
Skin Irritation: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should be performed to determine the appropriate PPE. The following are general recommendations:
| Protection Type | Specification |
| Eye and Face Protection | Chemical safety goggles and a face shield. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | Laboratory coat, long pants, and closed-toe shoes. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If engineering controls are insufficient, a NIOSH-approved respirator may be necessary. |
Handling and Storage
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. Avoid contact with skin, eyes, and clothing. Avoid dust formation.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[1] Some suppliers recommend cold-chain transportation and storage.[2]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |
| Skin Contact | Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical powder, carbon dioxide, or alcohol-resistant foam.
-
Hazardous Combustion Products: May produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, hydrogen fluoride, and hydrogen iodide.
-
Special Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Wear appropriate PPE. Evacuate personnel from the area.
-
Environmental Precautions: Prevent from entering drains and waterways.
-
Methods for Cleaning Up: Carefully sweep up solid material, avoiding dust generation, and place in a sealed container for disposal.
Biological Activity and Experimental Protocols
Note: Specific experimental data for this compound is not available in the public domain. The information below is based on the known activities of other indoline-2,3-dione derivatives and should be considered for research design purposes only.
Indoline-2,3-dione (isatin) and its derivatives have been reported to exhibit a wide range of biological activities, including:
-
Anticancer Activity: Many isatin derivatives have shown cytotoxic effects against various cancer cell lines.[3][4]
-
Antimicrobial Activity: Some derivatives possess antibacterial and antifungal properties.
-
Enzyme Inhibition: Isatin itself is a known inhibitor of monoamine oxidase (MAO).
General Experimental Workflow for In Vitro Screening
The following diagram illustrates a general workflow for the initial in vitro screening of a compound like this compound for potential anticancer activity.
Caption: General workflow for in vitro cytotoxicity screening.
Potential Signaling Pathways
Note: The specific signaling pathways modulated by this compound are unknown. The diagram below represents a hypothetical pathway based on the known mechanisms of some anticancer isatin derivatives, which often involve the induction of apoptosis.
Caption: Hypothetical apoptotic signaling pathway.
Synthesis
Conclusion
This compound is a research chemical with potential for biological activity, likely in the area of oncology, based on the known properties of the isatin scaffold. However, there is a significant lack of publicly available data regarding its specific safety, handling, and biological properties. Researchers and drug development professionals should handle this compound with a high degree of caution, employing robust safety measures and conducting thorough, experiment-specific risk assessments. Further research is required to fully characterize the toxicological and pharmacological profile of this compound.
References
Material Safety Data Sheet for 6-iodo-4-(trifluoromethyl)isatin: An In-depth Technical Guide
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for 6-iodo-4-(trifluoromethyl)isatin has been found in the available literature. The following information is compiled from data on structurally related isatin derivatives and should be used as a guide for researchers, scientists, and drug development professionals. It is essential to handle this compound with care and to conduct a thorough risk assessment before use.
Chemical and Physical Properties
6-iodo-4-(trifluoromethyl)isatin is a derivative of isatin, a heterocyclic compound with a wide range of biological activities.[1][2][3][4] The presence of an iodine atom and a trifluoromethyl group is expected to influence its chemical reactivity and biological properties.
| Property | Value | Source |
| CAS Number | 259667-71-5 | [5][6][7] |
| Molecular Formula | C9H3F3INO2 | [6] |
| IUPAC Name | 6-iodo-4-(trifluoromethyl)-1H-indole-2,3-dione | [6] |
| Canonical SMILES | O=C1NC2=CC(I)=CC(C(F)(F)F)=C2C1=O | [6] |
| InChI | InChI=1S/C9H3F3INO2/c10-9(11,12)4-1-3(13)2-5-6(4)7(15)8(16)14-5/h1-2H,(H,14,15,16) | [6] |
Hazard Identification and Safety Precautions
Based on the hazard information for related trifluoromethylisatin compounds, 6-iodo-4-(trifluoromethyl)isatin may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[8] It may also cause respiratory irritation.[8]
General Safety Precautions:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid Measures
The following first aid measures are based on general procedures for handling isatin derivatives:
-
After inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
After skin contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
After swallowing: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Experimental Protocols
General Synthesis of Isatin Derivatives
The synthesis of isatin and its derivatives can be achieved through various methods, with the Sandmeyer methodology being a classic approach.[9] A general, modern approach for the synthesis of isatins involves the metal-free, iodine-catalyzed sequential C(sp³)-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones.[10]
Example Protocol (Conceptual):
-
Starting Material: A suitably substituted 2'-aminoacetophenone. For 6-iodo-4-(trifluoromethyl)isatin, this would be 2'-amino-4'-iodo-6'-(trifluoromethyl)acetophenone.
-
Reaction: The 2'-aminoacetophenone is subjected to an iodine-catalyzed oxidative cyclization. This typically involves heating the starting material with a catalytic amount of molecular iodine in a suitable solvent.
-
Work-up: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction.
-
Purification: The crude product is then purified by recrystallization or column chromatography to yield the desired isatin derivative.
Biological Activity and Signaling Pathways
Isatin and its derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3][4][11][12] Of particular interest to drug development professionals is the role of isatin derivatives as inhibitors of caspases, a family of proteases that play a crucial role in apoptosis (programmed cell death).[13][14][15][16][17]
Caspase-Mediated Apoptosis and Potential Inhibition by Isatin Derivatives
The diagram below illustrates a simplified model of the caspase activation cascade in apoptosis and indicates the potential point of intervention for isatin derivatives.
Caption: Caspase activation cascade in apoptosis showing potential inhibition by isatin derivatives.
Experimental Workflow for Assessing Caspase Inhibition
The following diagram outlines a general workflow for evaluating the inhibitory activity of a compound like 6-iodo-4-(trifluoromethyl)isatin against caspases.
Caption: General experimental workflow for evaluating caspase inhibition.
References
- 1. [PDF] Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery | Semantic Scholar [semanticscholar.org]
- 2. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review on Isatin and Its Biological Activities (2024) | Chairul Anwar [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. 6-IODO-4-TRIFLUOROMETHYL-ISATIN | 259667-71-5 [m.chemicalbook.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 6-IODO-4-TRIFLUOROMETHYL-ISATIN | 259667-71-5 [m.chemicalbook.com]
- 8. 7-Trifluoromethylisatin | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Isatin - Wikipedia [en.wikipedia.org]
- 10. An efficient route to synthesize isatins by metal-free, iodine-catalyzed sequential C(sp(3))-H oxidation and intramolecular C-N bond formation of 2'-aminoacetophenones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 12. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Isatin sulfonamides: potent caspases-3 and -7 inhibitors, and promising PET and SPECT radiotracers for apoptosis imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthesis protocol for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a valuable heterocyclic compound for drug discovery and development. The synthesis is based on the well-established Sandmeyer isatin synthesis methodology, which is particularly effective for anilines bearing electron-withdrawing groups. This protocol outlines a two-step process commencing with the synthesis of the key intermediate, N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide, from 4-iodo-2-(trifluoromethyl)aniline, followed by its cyclization to the target isatin. This application note includes a comprehensive experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow.
Introduction
Isatin (1H-indole-2,3-dione) and its derivatives are a prominent class of heterocyclic compounds with a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties. The unique structural features of the isatin scaffold make it a versatile building block in medicinal chemistry for the development of novel therapeutic agents. The introduction of a trifluoromethyl group and an iodine atom at specific positions of the isatin ring can significantly modulate its physicochemical and pharmacological properties, making this compound a compound of interest for further investigation in drug development programs. The Sandmeyer isatin synthesis offers a reliable and classical approach to construct the isatin core from appropriately substituted anilines.
Synthesis Pathway
The synthesis of this compound is accomplished through a two-step sequence starting from 4-iodo-2-(trifluoromethyl)aniline. The first step involves the formation of an isonitrosoacetanilide intermediate via reaction with chloral hydrate and hydroxylamine. The subsequent step is an acid-catalyzed intramolecular cyclization to yield the desired isatin.
Caption: Synthetic workflow for this compound.
Experimental Protocol
Materials and Methods
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.
Step 1: Synthesis of N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide
-
In a suitable reaction vessel, dissolve 4-iodo-2-(trifluoromethyl)aniline in a solution of aqueous hydrochloric acid.
-
To this solution, add an aqueous solution of chloral hydrate and sodium sulfate.
-
Heat the mixture to a gentle reflux.
-
Add an aqueous solution of hydroxylamine hydrochloride portion-wise to the refluxing mixture.
-
Continue refluxing for a specified period until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Step 2: Synthesis of this compound
-
To a flask containing concentrated sulfuric acid, carefully add the dried N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide from Step 1 in small portions, while maintaining the temperature below a specified limit with external cooling.
-
After the addition is complete, stir the reaction mixture at room temperature for a designated time.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is the crude this compound.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Yield (%) | Melting Point (°C) |
| This compound | C₉H₃F₃INO₂ | 341.03 | Solid | Data not available | Data not available |
| N-(4-iodo-2-(trifluoromethyl)phenyl)-2-hydroxyiminoacetamide | C₉H₆F₃IN₂O₂ | 386.06 | Solid | Data not available | Data not available |
Characterization Data
Upon successful synthesis, the structure and purity of this compound should be confirmed by standard analytical techniques:
-
¹H NMR: Expected signals for the aromatic protons and the N-H proton of the isatin ring.
-
¹³C NMR: Expected signals for the carbonyl carbons and the aromatic carbons.
-
¹⁹F NMR: A characteristic signal for the trifluoromethyl group.
-
IR Spectroscopy: Characteristic absorption bands for the N-H bond and the two carbonyl groups.
-
Mass Spectrometry: The molecular ion peak corresponding to the calculated molecular weight.
Note: Specific spectral data for this compound are not available in the searched literature and would need to be acquired upon synthesis.
Applications
This compound is a promising scaffold for the development of new therapeutic agents. The presence of the trifluoromethyl group can enhance metabolic stability and cell permeability, while the iodine atom provides a site for further functionalization, such as through cross-coupling reactions, to generate a library of diverse derivatives for structure-activity relationship (SAR) studies. This compound can be a valuable starting material for the synthesis of novel inhibitors of various enzymes and receptors implicated in a range of diseases.
Safety Precautions
-
This synthesis should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care.
-
Chloral hydrate is a regulated substance and should be handled according to institutional guidelines.
-
Refer to the Material Safety Data Sheets (MSDS) for all chemicals used in this procedure.
Conclusion
This application note provides a foundational protocol for the synthesis of this compound using the Sandmeyer isatin synthesis. While specific quantitative data is pending experimental determination, the outlined procedure offers a clear and established pathway for researchers to produce this valuable compound for applications in drug discovery and medicinal chemistry.
Application Notes and Protocols: Step-by-Step Synthesis of 6-iodo-4-(trifluoromethyl)isatin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 6-iodo-4-(trifluoromethyl)isatin, a valuable building block in medicinal chemistry and drug development. The synthetic route is based on the well-established Sandmeyer isatin synthesis methodology, which is particularly suitable for anilines bearing electron-withdrawing groups. The procedure involves a two-step sequence: first, the formation of an isonitrosoacetanilide intermediate from 3-iodo-5-(trifluoromethyl)aniline, followed by an acid-catalyzed intramolecular cyclization to yield the desired isatin. This protocol includes a comprehensive list of reagents and materials, detailed experimental procedures, and expected yields.
Introduction
Isatin and its derivatives are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, making them attractive scaffolds for the design and synthesis of novel therapeutic agents. The introduction of a trifluoromethyl group can enhance a molecule's metabolic stability, lipophilicity, and binding affinity, while an iodine atom provides a site for further functionalization through cross-coupling reactions. The specific regioisomer, 6-iodo-4-(trifluoromethyl)isatin, therefore, represents a key intermediate for the development of new chemical entities with potential pharmacological applications. The following protocol outlines a reliable method for its preparation in a laboratory setting.
Data Presentation
Table 1: Summary of Reagents and Expected Yields for the Synthesis of 6-iodo-4-(trifluoromethyl)isatin
| Step | Compound Name | Starting Material | Reagents | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Theoretical Yield (g) | Expected Yield (%) |
| 1 | N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide | 3-iodo-5-(trifluoromethyl)aniline | Chloral hydrate, Hydroxylamine hydrochloride, Sodium sulfate | 374.06 | 10 | 1 | 3.74 | 80-90% |
| 2 | 6-iodo-4-(trifluoromethyl)isatin | N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide | Concentrated Sulfuric Acid | 356.03 | 8.5 (assuming 85% yield from step 1) | 1 | 3.03 | 70-80% |
Experimental Protocols
Step 1: Synthesis of N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide
This step involves the condensation of 3-iodo-5-(trifluoromethyl)aniline with chloral hydrate and hydroxylamine hydrochloride to form the corresponding isonitrosoacetanilide.
Materials and Reagents:
-
3-iodo-5-(trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated hydrochloric acid
-
Deionized water
-
Ethanol
-
Round-bottom flask (500 mL)
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
Procedure:
-
In a 500 mL round-bottom flask, dissolve chloral hydrate (1.1 eq) in deionized water.
-
Add anhydrous sodium sulfate to the solution until saturation.
-
In a separate beaker, prepare a solution of 3-iodo-5-(trifluoromethyl)aniline (1.0 eq) in deionized water containing a stoichiometric amount of concentrated hydrochloric acid to facilitate dissolution.
-
Add the aniline solution to the chloral hydrate solution with stirring.
-
Prepare a solution of hydroxylamine hydrochloride (3.0 eq) in deionized water and add it to the reaction mixture.
-
Heat the mixture to reflux using a heating mantle for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature, and then further cool in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with cold deionized water and then with a small amount of cold ethanol to remove impurities.
-
Dry the product, N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide, under vacuum. The expected yield is typically in the range of 80-90%.
Step 2: Synthesis of 6-iodo-4-(trifluoromethyl)isatin
This step involves the intramolecular cyclization of the isonitrosoacetanilide intermediate in the presence of a strong acid to form the isatin ring.
Materials and Reagents:
-
N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (from Step 1)
-
Concentrated sulfuric acid
-
Crushed ice
-
Deionized water
-
Round-bottom flask (250 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Carefully add concentrated sulfuric acid to a 250 mL round-bottom flask and cool it in an ice bath.
-
Slowly add the dried N-(3-iodo-5-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide from Step 1 to the cold sulfuric acid with vigorous stirring. The addition should be done in small portions to control the temperature, keeping it below 20°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Gently heat the reaction mixture to 60-80°C for 1-2 hours. The color of the solution will likely darken. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture back to room temperature and then carefully pour it onto a large beaker filled with crushed ice with constant stirring.
-
The product will precipitate out of the solution. Allow the mixture to stand for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral to pH paper.
-
Dry the crude 6-iodo-4-(trifluoromethyl)isatin. For further purification, recrystallization from a suitable solvent such as ethanol or acetic acid can be performed. The expected yield for this step is typically 70-80%.
Mandatory Visualization
Caption: Synthetic workflow for 6-iodo-4-(trifluoromethyl)isatin.
The Sandmeyer Synthesis: A Detailed Guide to the Preparation of Substituted Isatins for Pharmaceutical Research
Introduction: The Enduring Relevance of Isatin and the Power of the Sandmeyer Synthesis
Isatin (1H-indole-2,3-dione) and its substituted derivatives represent a cornerstone of heterocyclic chemistry, serving as highly versatile scaffolds in the design and synthesis of a vast array of biologically active compounds.[1][2] The isatin core is a privileged structure found in numerous natural products and is a key pharmacophore in several approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. The strategic importance of substituted isatins in drug discovery necessitates reliable and adaptable synthetic methodologies for their production.
Among the various approaches to isatin synthesis, the Sandmeyer isatin synthesis, first reported by Traugott Sandmeyer in 1919, remains one of the most fundamental and widely employed methods.[1][3] This robust, two-step procedure commences with the reaction of a substituted aniline with chloral hydrate and hydroxylamine to form an isonitrosoacetanilide intermediate. Subsequent acid-catalyzed cyclization of this intermediate furnishes the desired substituted isatin. While the classical Sandmeyer synthesis has its limitations, particularly with certain aniline substitution patterns, its adaptability and cost-effectiveness have ensured its continued relevance in both academic and industrial research.
This comprehensive application note provides a detailed exploration of the Sandmeyer synthesis for producing a variety of substituted isatins. We will delve into the mechanistic underpinnings of the reaction, offer step-by-step experimental protocols with insights into the rationale behind key procedural choices, present quantitative data for a range of substrates, and discuss common challenges and troubleshooting strategies. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the Sandmeyer synthesis for the efficient and reliable preparation of substituted isatins.
The Chemical Logic of the Sandmeyer Isatin Synthesis: A Mechanistic Overview
The Sandmeyer isatin synthesis is a two-part process, each with distinct mechanistic features that are crucial to understand for successful execution and optimization.
Part 1: Formation of the Isonitrosoacetanilide Intermediate
The initial step involves the condensation of a substituted aniline with chloral hydrate and hydroxylamine hydrochloride in an aqueous medium, typically saturated with sodium sulfate.[4][5] The reaction is believed to proceed through the in-situ formation of a reactive electrophile from chloral hydrate, which then acylates the aniline. The resulting α-chloroacetanilide is then converted to the isonitrosoacetanilide upon reaction with hydroxylamine. The use of a hydrochloric acid solution of the aniline ensures its solubility in the aqueous reaction medium, preventing the formation of tarry byproducts that can arise from undissolved aniline.[4]
The role of sodium sulfate is multifaceted; it is not merely a salting-out agent to facilitate the precipitation of the isonitrosoacetanilide product. Experimental evidence suggests that it plays a more direct role in the reaction, as replacing it with sodium chloride can lead to reaction failure.[4] It is hypothesized that the sulfate ions may influence the reactivity of the intermediates or the overall ionic strength of the medium in a way that is favorable for the desired transformation.
Part 2: Acid-Catalyzed Cyclization to the Isatin Core
The second, and often more critical, step is the intramolecular cyclization of the isolated isonitrosoacetanilide to the isatin ring system. This is typically achieved by treating the intermediate with a strong acid, most commonly concentrated sulfuric acid.[4][5] The strong acid protonates the oxime nitrogen, facilitating a dehydration (or loss of a related leaving group) to form a reactive nitrilium ion intermediate. This is followed by an intramolecular electrophilic attack of the nitrilium ion on the electron-rich aromatic ring of the aniline moiety. Subsequent hydrolysis of the resulting imine furnishes the final isatin product.
The temperature of this cyclization step is a critical parameter. The reaction is typically initiated at a moderately elevated temperature (around 50-60 °C) and then carefully controlled, as the reaction can be exothermic.[4][6] If the temperature is too low, the reaction may not proceed, while excessively high temperatures can lead to charring and decomposition of the product.[4] For anilines bearing lipophilic substituents, which may exhibit poor solubility in sulfuric acid, alternative cyclizing agents such as methanesulfonic acid have been shown to improve yields.[5]
Visualizing the Sandmeyer Isatin Synthesis
Reaction Mechanism
Caption: The two-step mechanism of the Sandmeyer isatin synthesis.
Experimental Workflow
Caption: A generalized experimental workflow for the Sandmeyer isatin synthesis.
Experimental Protocols and Application Data
The following protocols are provided as a guide and may require optimization based on the specific substituted aniline being used.
Protocol 1: Synthesis of Unsubstituted Isatin from Aniline
This protocol is adapted from the highly reliable Organic Syntheses procedure.[4]
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5 L round-bottom flask, dissolve 90 g (0.54 mol) of chloral hydrate in 1200 mL of water.
-
To this solution, add 1300 g of crystalline sodium sulfate.
-
In a separate beaker, prepare a solution of 46.5 g (0.5 mol) of freshly distilled aniline in 300 mL of water, to which 51.2 g (43 mL, 0.52 mol) of concentrated hydrochloric acid has been added to ensure complete dissolution of the aniline.
-
Add the aniline hydrochloride solution to the flask.
-
Finally, add a solution of 110 g (1.58 mol) of hydroxylamine hydrochloride in 500 mL of water.
-
Heat the mixture with vigorous stirring to a rolling boil, which should be achieved in approximately 40-45 minutes.
-
Maintain vigorous boiling for 1-2 minutes. Prolonged heating can lead to lower yields and a darker product.[4]
-
Cool the reaction mixture in an ice-water bath. The isonitrosoacetanilide will crystallize out.
-
Collect the solid by suction filtration and air-dry. The expected yield is 65-75 g (80-91%).
Part B: Synthesis of Isatin
-
In a 1 L round-bottom flask equipped with a mechanical stirrer, warm 600 g (326 mL) of concentrated sulfuric acid to 50 °C.
-
Carefully add 75 g (0.46 mol) of dry isonitrosoacetanilide in portions, maintaining the temperature between 60-70 °C. The reaction is exothermic and may require external cooling.[4]
-
After the addition is complete, heat the mixture to 80 °C and hold for 10 minutes to ensure complete cyclization.
-
Cool the reaction mixture to room temperature and pour it slowly onto 10-12 volumes of crushed ice with stirring.
-
Allow the mixture to stand for 30 minutes, then collect the precipitated isatin by suction filtration.
-
Wash the crude product thoroughly with cold water to remove residual sulfuric acid and then air-dry.
Purification:
-
For purification, the crude isatin can be recrystallized from glacial acetic acid or by dissolving it in a sodium hydroxide solution and reprecipitating with hydrochloric acid.[4]
Protocol 2: Synthesis of 5-Chloroisatin from p-Chloroaniline
This protocol demonstrates the application of the Sandmeyer synthesis to a halogenated aniline.[7]
Part A: Synthesis of p-Chlorooximinoacetanilide
-
Prepare a solution of 8 g (0.06 mol) of p-chloroaniline, 10.92 g (0.06 mol) of chloral hydrate, 157.75 mL of a saturated aqueous solution of sodium sulfate, 5.21 mL of concentrated hydrochloric acid, and 13.35 g (0.19 mol) of hydroxylamine hydrochloride.
-
Following a similar heating and cooling procedure as in Protocol 1, the crude p-chlorooximinoacetanilide is obtained as a pale brown solid.
-
Recrystallization from ethyl acetate yields the purified product (yield: 9.976 g, 80%).[7]
Part B: Synthesis of 5-Chloroisatin
-
Carefully add 6 g (0.03 mol) of p-chlorooximinoacetanilide to 21.99 mL of concentrated sulfuric acid, maintaining controlled temperature.
-
After the cyclization is complete, the reaction mixture is worked up as described in Protocol 1.
-
The crude 5-chloroisatin is obtained as a pink-red solid, which upon recrystallization from ethyl acetate affords a brick-red powdered solid (yield: 3.84 g, 70%).[7]
Protocol 3: Synthesis of 5-Methylisatin from p-Toluidine
This protocol illustrates the synthesis of an alkyl-substituted isatin.[4]
Part A: Synthesis of Isonitrosoaceto-p-toluidide
-
Using a procedure analogous to Protocol 1, 54 g of p-toluidine yields 75-77 g (83-86%) of isonitrosoaceto-p-toluidide.[4]
Part B: Synthesis of 5-Methylisatin
-
Treatment of 80 g of the isonitrosoaceto-p-toluidide with concentrated sulfuric acid as described in Protocol 1 yields 65-68 g (93-97%) of crude 5-methylisatin.[4]
-
Purification can be achieved by recrystallization from glacial acetic acid.
Quantitative Data for Sandmeyer Isatin Synthesis
| Starting Aniline | Substituent | Product | Yield of Isonitrosoacetanilide (%) | Yield of Isatin (%) | Reference |
| Aniline | H | Isatin | 80-91 | 70-77 | [4] |
| p-Toluidine | 5-CH₃ | 5-Methylisatin | 83-86 | 93-97 (crude) | [4] |
| p-Chloroaniline | 5-Cl | 5-Chloroisatin | 80 | 70 | [7] |
| 3-Bromoaniline | 4-Br and 6-Br | 4-Bromoisatin and 6-Bromoisatin | High (not quantified) | 46 (4-Br), 21 (6-Br) | [6] |
| 2-Nitroaniline | - | - | - | - | [8] |
Note: The yields can vary depending on the reaction scale, purity of reagents, and precise reaction conditions.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete formation of the isonitrosoacetanilide intermediate due to poor aniline solubility. | For lipophilic anilines, consider using a co-solvent like ethanol or exploring alternative acylation methods. |
| Incomplete cyclization of the isonitrosoacetanilide. | Ensure the cyclization temperature is maintained within the optimal range (typically 60-80 °C). For poorly soluble intermediates, consider using methanesulfonic acid as the cyclizing agent.[5] | |
| Sulfonation of the aromatic ring as a side reaction. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[9] | |
| Formation of Tar | Decomposition of starting materials or intermediates. | Ensure the aniline is fully dissolved in hydrochloric acid before addition to the reaction mixture. Maintain careful temperature control during both steps of the synthesis.[4] |
| Product Contamination | Presence of unreacted starting materials or the isonitrosoacetanilide intermediate. | Ensure sufficient reaction time and optimal temperature for both steps. Purify the final product thoroughly by recrystallization or chromatography. |
| Formation of isatin oxime as a byproduct. | This can sometimes form during the workup. Careful control of the quenching process can minimize its formation.[4] |
Conclusion: A Versatile Tool for Modern Drug Discovery
The Sandmeyer isatin synthesis, despite its century-long history, continues to be a powerful and practical method for the preparation of substituted isatins. Its operational simplicity, use of readily available starting materials, and adaptability to a range of substituted anilines make it an invaluable tool for medicinal chemists and drug discovery professionals. By understanding the underlying mechanism, carefully controlling reaction parameters, and employing appropriate modifications for challenging substrates, researchers can effectively utilize this classic reaction to generate diverse libraries of substituted isatins for the exploration of new therapeutic agents. The protocols and insights provided in this application note serve as a comprehensive resource to facilitate the successful application of the Sandmeyer isatin synthesis in the pursuit of innovative pharmaceuticals.
References
- 1. synarchive.com [synarchive.com]
- 2. ijcmas.com [ijcmas.com]
- 3. biomedres.us [biomedres.us]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 7. View of Synthesis of isatin, 5-chloroisatin and their Δ<sup>2</sup>-1,3,4 oxadiazoline derivatives for comparative cytotoxicity study on brine shrimp | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. journals.irapa.org [journals.irapa.org]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols: Domino Trifluoromethylation and Cyclization for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structural motif in a vast array of pharmaceuticals, agrochemicals, and functional materials. The incorporation of a trifluoromethyl (CF₃) group into the indole core often imparts enhanced metabolic stability, lipophilicity, and binding affinity, making trifluoromethylated indoles highly sought-after targets in medicinal chemistry and drug discovery. Domino reactions, which involve a cascade of intramolecular transformations, offer an efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. This document provides detailed application notes and protocols for the synthesis of trifluoromethylated indoles via domino trifluoromethylation and cyclization strategies, focusing on recent copper-mediated, visible-light-induced, and electrochemical methods.
Copper-Mediated Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines
This protocol describes a novel and efficient method for the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent.[1][2] This domino strategy ensures the unambiguous placement of the CF₃ group at the 2-position of the indole ring.[1][2]
Logical Workflow for Copper-Mediated Synthesis
Caption: General experimental workflow for the copper-mediated synthesis of 2-(trifluoromethyl)indoles.
Reaction Mechanism
The proposed mechanism involves a domino sequence of trifluoromethylation, cyclization, desulfonylation, and formylation under aerobic conditions.[1]
References
Applications of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione is a halogenated and trifluoromethyl-substituted derivative of isatin (1H-indole-2,3-dione). The isatin scaffold is a well-established "privileged" structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] The presence of an iodine atom at the 6-position and a trifluoromethyl group at the 4-position offers unique opportunities for drug design. The trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability, while the iodine atom can serve as a handle for further chemical modifications (e.g., cross-coupling reactions) or act as a halogen bond donor in interactions with biological targets.
While specific biological data for this compound is not extensively reported in peer-reviewed literature, its utility as a versatile building block in drug discovery can be inferred from the vast body of research on related isatin derivatives. This document provides detailed application notes and generalized experimental protocols to guide researchers in exploring the potential of this compound in various therapeutic areas.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 259667-71-5 | [5][6] |
| Molecular Formula | C₉H₃F₃INO₂ | [5] |
| Molecular Weight | 341.03 g/mol | [5] |
| Appearance | (Not specified, typically a solid) | |
| Solubility | (Not specified, likely soluble in DMSO, DMF, and other polar organic solvents) |
Application Notes
Scaffold for the Development of Kinase Inhibitors
The indolin-2-one moiety is a cornerstone in the design of kinase inhibitors. Notably, the FDA-approved multi-kinase inhibitor Sunitinib features a substituted indolin-2-one core.[7] The C3-carbonyl group of the isatin scaffold can undergo condensation reactions with various nucleophiles to generate 3-substituted indolin-2-ones, which are effective ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and FGFR.[7][8][9]
-
Potential Role of Substituents:
-
The trifluoromethyl group at the 4-position can potentially enhance the binding affinity of the inhibitor within the ATP-binding pocket and improve its pharmacokinetic properties.
-
The iodine atom at the 6-position can be exploited for further derivatization via Suzuki, Sonogashira, or other cross-coupling reactions to explore additional binding interactions. Furthermore, iodo-substituted indolo-quinolines have been identified as potent and selective inhibitors of DYRK1A kinase, suggesting that the iodo-substitution on the indole ring can be beneficial for kinase inhibitory activity.[10]
-
Caption: Synthetic utility for kinase inhibitor development.
Precursor for Novel Caspase Inhibitors
Isatin derivatives are recognized as potent, reversible inhibitors of caspases, particularly the effector caspases-3 and -7, which are key mediators of apoptosis.[11][12][13][14] The inhibitory mechanism involves the electrophilic C3-carbonyl group of the isatin ring, which is attacked by the catalytic cysteine residue in the caspase active site.
Fluorinated isatins, in particular, have shown excellent inhibitory potency with IC50 values in the nanomolar range.[11][14] this compound serves as an excellent starting material for the synthesis of novel caspase inhibitors. The trifluoromethyl group may contribute to the electrophilicity of the C3-carbonyl, potentially enhancing its reactivity with the caspase active site cysteine.
Caption: Mechanism of caspase inhibition by isatins.
Synthesis of Spirocyclic Heterocycles
The isatin scaffold is a versatile precursor for the synthesis of spirooxindoles, a class of compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[15][16] The C3-carbonyl group readily undergoes condensation reactions with various binucleophilic reagents, such as o-phenylenediamines, thiosemicarbazides, and aminobenzamides, to yield diverse spirocyclic systems.[15][17] this compound can be employed in these reactions to generate novel spiro-compounds with potential therapeutic applications.
Caption: Workflow for spirooxindole synthesis.
Illustrative Biological Data
While no specific quantitative data for this compound has been found in the reviewed literature, the following table presents illustrative data for a hypothetical derivative to demonstrate how such information would be presented.
Table 1: Illustrative Biological Activity of a Hypothetical Derivative
| Target | Assay Type | IC₅₀ (nM) |
| VEGFR2 | Kinase Activity Assay | 50 |
| PDGFRβ | Kinase Activity Assay | 75 |
| Caspase-3 | Fluorometric Activity Assay | 25 |
| Caspase-7 | Fluorometric Activity Assay | 40 |
| HT-29 (Colon Cancer Cell Line) | Cell Proliferation Assay | 150 |
Note: The data in this table is for illustrative purposes only and does not represent experimentally determined values.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Spiro[indoline-3,2'-quinazoline] Derivative
This protocol describes a general method for the condensation of this compound with a 2-aminobenzamide to form a spiro-quinazoline derivative.
Materials:
-
This compound
-
Substituted 2-aminobenzamide
-
Ethanol (absolute)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the substituted 2-aminobenzamide (1.1 mmol).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 mixture of hexane and ethyl acetate as the eluent).
-
Once the reaction is complete (typically after 4-8 hours, as indicated by the disappearance of the starting material), allow the mixture to cool to room temperature.
-
A precipitate may form upon cooling. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Combine the fractions containing the pure product and evaporate the solvent to yield the desired spiro[indoline-3,2'-quinazoline] derivative.
-
Characterize the final product by NMR, mass spectrometry, and IR spectroscopy.
Protocol 2: General Procedure for In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a general procedure for assessing the inhibitory activity of a test compound against a specific protein kinase using the ADP-Glo™ Kinase Assay (Promega).
Materials:
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO.
-
Recombinant protein kinase of interest.
-
Kinase-specific substrate and ATP.
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent).
-
White, opaque 96-well or 384-well plates.
-
Multichannel pipettes.
-
Plate-reading luminometer.
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable buffer (e.g., kinase buffer) containing a fixed concentration of DMSO.
-
Kinase Reaction:
-
In a 96-well plate, add the kinase, substrate, and buffer.
-
Add the serially diluted test compound to the wells. Include wells with DMSO only as a negative control (100% activity) and wells without kinase as a background control.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence from all readings.
-
Normalize the data to the negative control (DMSO only) to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 3: General Procedure for Caspase-3/7 Activity Assay
This protocol describes a fluorometric assay to measure the inhibitory effect of a test compound on the activity of caspase-3 and caspase-7.
Materials:
-
Test compound (e.g., a derivative of this compound) dissolved in DMSO.
-
Recombinant human caspase-3 or caspase-7.
-
Caspase-3/7 substrate (e.g., Ac-DEVD-AMC).
-
Assay buffer (e.g., HEPES buffer containing DTT and EDTA).
-
Black, flat-bottom 96-well plates.
-
Fluorometric plate reader (excitation ~380 nm, emission ~460 nm).
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Incubation:
-
In the wells of a 96-well plate, add the assay buffer.
-
Add the serially diluted test compound.
-
Add a fixed amount of recombinant caspase-3 or caspase-7 to each well. Include a positive control (enzyme without inhibitor) and a negative control (buffer only).
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the fluorogenic substrate (Ac-DEVD-AMC) to all wells.
-
Immediately place the plate in a fluorometric plate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each concentration of the test compound relative to the uninhibited control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.
-
Conclusion
This compound represents a promising, yet underexplored, starting point for the development of novel therapeutic agents. Its unique substitution pattern on the privileged isatin scaffold provides a strong rationale for its application in the synthesis of kinase inhibitors, caspase inhibitors, and a variety of other biologically active heterocyclic compounds. The protocols and application notes provided herein offer a framework for researchers to begin to unlock the potential of this versatile molecule in drug discovery.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. periodicodimineralogia.it [periodicodimineralogia.it]
- 4. sciensage.info [sciensage.info]
- 5. CAS 259667-71-5 | this compound - Synblock [synblock.com]
- 6. 259667-71-5|this compound|BLD Pharm [bldpharm.com]
- 7. Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and evaluations of substituted 3-[(3- or 4-carboxyethylpyrrol-2-yl)methylidenyl]indolin-2-ones as inhibitors of VEGF, FGF, and PDGF receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated isatin derivatives. Part 3. New side-chain fluoro-functionalized pyrrolidinyl sulfonyl isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fluorinated isatin derivatives. Part 1: synthesis of new N-substituted (S)-5-[1-(2-methoxymethylpyrrolidinyl)sulfonyl]isatins as potent caspase-3 and -7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Fluorinated isatin derivatives. Part 2. New N-substituted 5-pyrrolidinylsulfonyl isatins as potential tools for molecular imaging of caspases in apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of new fluorinated, 2-substituted 5-pyrrolidinylsulfonyl isatin derivatives as caspase-3 and caspase-7 inhibitors: nonradioactive counterparts of putative PET-compatible apoptosis imaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemistry of trisindolines: natural occurrence, synthesis and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione in Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indoline-2,3-dione (isatin) and its derivatives represent a promising class of heterocyclic compounds with a broad spectrum of biological activities, including significant potential in anticancer research.[1][2][3] The isatin scaffold is a key component in several approved anticancer agents.[4][5] Modifications to the isatin ring, such as halogenation and the introduction of trifluoromethyl groups, have been shown to enhance cytotoxic activity against various cancer cell lines.[5][6] This document provides detailed application notes and experimental protocols for investigating the anticancer potential of a specific derivative, 6-iodo-4-(trifluoromethyl)indoline-2,3-dione.
Disclaimer: As of the current date, specific anticancer research data for this compound is not extensively published. The following application notes and protocols are based on the established activities of structurally similar isatin derivatives and serve as a comprehensive guide for initiating research into this compound. The quantitative data presented is hypothetical and intended for illustrative purposes.
Postulated Mechanism of Action
Based on studies of related compounds, this compound is hypothesized to exert its anticancer effects through multiple mechanisms. Isatin derivatives have been shown to induce apoptosis, arrest the cell cycle, and inhibit angiogenesis by modulating key signaling pathways.[2][7][8] The presence of an iodine atom at the C6 position and a trifluoromethyl group at the C4 position may enhance the compound's lipophilicity and ability to interact with biological targets.
A plausible mechanism involves the induction of apoptosis through the intrinsic (mitochondrial) pathway. This is often initiated by an increase in reactive oxygen species (ROS), leading to the activation of caspase cascades.[9] Furthermore, isatin derivatives have been reported to inhibit protein kinases, such as VEGFR-2 and EGFR, which are crucial for tumor growth and angiogenesis.[1]
Data Presentation: Hypothetical Cytotoxicity Data
The following table summarizes hypothetical IC50 values for this compound against a panel of human cancer cell lines. These values are projected based on the potent activity observed for other halogenated and trifluoromethylated isatin derivatives.[10][11]
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 1.8 |
| A549 | Lung Carcinoma | 3.2 |
| HCT-116 | Colon Carcinoma | 2.1 |
| HeLa | Cervical Carcinoma | 4.5 |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][12]
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Replace the medium in each well with 100 µL of the medium containing the desired compound concentrations. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the quantification of apoptosis induced by this compound using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.[8][13]
Materials:
-
Human cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and allow them to attach overnight. Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Washing: Wash the cells twice with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of binding buffer to each sample and analyze immediately by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blot Analysis
This protocol is for analyzing the effect of this compound on the expression levels of key apoptosis-related proteins.[14][15]
Materials:
-
Human cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-PARP, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound as described for the apoptosis assay. Lyse the cells with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin to normalize protein levels.
Visualizations
Caption: Hypothesized apoptotic signaling pathway induced by the compound.
Caption: Workflow for evaluating the anticancer properties of the compound.
References
- 1. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. seejph.com [seejph.com]
- 3. ijrpr.com [ijrpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LJNK, an indoline-2,3-dione-based aminopeptidase N inhibitor with promising antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Therapeutic Outcomes of Isatin and Its Derivatives against Multiple Diseases: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. benchchem.com [benchchem.com]
Isatin Derivatives as Potential VEGFR-2 Inhibitors for Cancer Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the evaluation of isatin derivatives as potential inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) for cancer therapy. Isatin and its derivatives have emerged as a promising class of compounds targeting VEGFR-2, a key mediator of angiogenesis, which is crucial for tumor growth and metastasis. This document outlines the underlying signaling pathways, experimental workflows for screening and characterization, and detailed protocols for key in vitro and in vivo assays.
Introduction: The Role of VEGFR-2 in Tumor Angiogenesis
Angiogenesis, the formation of new blood vessels, is a critical process for tumor progression.[1][2] Tumors require a dedicated blood supply to grow beyond a minimal size, and the VEGF signaling pathway is a primary driver of this process.[2] Vascular Endothelial Growth Factor A (VEGF-A), often secreted by tumor cells, binds to and activates VEGFR-2 on endothelial cells.[2] This activation triggers a cascade of downstream signaling events that lead to endothelial cell proliferation, migration, survival, and increased vascular permeability—all essential steps in the formation of new blood vessels that feed the tumor.[3][4][5]
Isatin, an endogenous indole derivative, and its synthetic analogs have shown significant potential as anticancer agents by targeting various signaling pathways, including the inhibition of protein kinases like VEGFR-2.[6][7] The core structure of isatin serves as a versatile scaffold for the design and synthesis of potent VEGFR-2 inhibitors.
Data Presentation: Biological Activity of Isatin Derivatives
The following tables summarize the in vitro inhibitory activities of representative isatin derivatives against VEGFR-2 and various cancer cell lines, as reported in recent literature. This data provides a comparative overview of their potency.
Table 1: VEGFR-2 Kinase Inhibitory Activity of Isatin Derivatives
| Compound ID | Modification | IC50 (nM) vs. VEGFR-2 | Reference Compound | IC50 (nM) | Reference |
| Compound 13 | Isatin-thiazolidine-2,4-dione hybrid | 69.11 | Sorafenib | 53.65 | [3][8] |
| Compound 14 | Isatin-thiazolidine-2,4-dione hybrid | 85.89 | Sorafenib | 53.65 | [3][8] |
| Compound 9f | Isatin-grafted phenyl-1,2,3-triazole | 82 | Sorafenib | - | [9] |
| Compound 7d | 4-arylthiazole-bearing derivative | 503 | - | - | [10] |
| Compound 12b | Isatin-based sulphonamide | 23.10 | Sorafenib | 29.70 | [6] |
| Compound 11c | Isatin-based sulphonamide | 30.10 | Sorafenib | 29.70 | [6] |
Table 2: Anti-proliferative Activity of Isatin Derivatives against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Compound 13 | Caco-2 (Colon) | - | Doxorubicin | - | [3][11] |
| Compound 14 | Caco-2 (Colon) | - | Doxorubicin | - | [3][11] |
| Compound 7d | MCF-7 (Breast) | 2.93 | - | - | [10] |
| Compound 12a | Caco-2 (Colon) | 2 | - | - | [10] |
| Compound 21a | HepG2 (Liver) | 7.5 | - | - | [10] |
| Compound 31 | HepG-2 (Liver) | 3.97 | Doxorubicin | - | [9] |
| Compound 31 | MCF-7 (Breast) | 4.83 | Doxorubicin | - | [9] |
| Compound 31 | HCT-116 (Colon) | 4.58 | Doxorubicin | - | [9] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for understanding the mechanism of action and the evaluation strategy for these compounds.
Caption: VEGFR-2 signaling pathway and the point of inhibition by isatin derivatives.
Caption: A general experimental workflow for the development of isatin-based VEGFR-2 inhibitors.
Detailed Experimental Protocols
VEGFR-2 Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a method to determine the in vitro potency of isatin derivatives against VEGFR-2 using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.[6][11] The principle is to measure the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution (at a concentration near the Km for VEGFR-2)
-
VEGFR-2 specific substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test isatin derivative (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Solid white 96-well assay plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of the test isatin derivative in kinase buffer. Ensure the final DMSO concentration does not exceed 1%.
-
Prepare the VEGFR-2 enzyme solution in kinase buffer to the desired concentration.
-
Prepare the ATP/substrate master mix in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the diluted test compound or vehicle (for controls) to the wells of the 96-well plate.
-
Add 10 µL of the diluted VEGFR-2 enzyme solution to all wells except the "no enzyme" blank. Add 10 µL of kinase buffer to the blank wells.
-
Pre-incubate the plate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
-
Signal Detection:
-
Equilibrate the ADP-Glo™ Reagent to room temperature.
-
Add 25 µL of the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 50 µL of the Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background luminescence from the blank wells.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (100% activity).
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.
-
MTT Cell Proliferation Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability, which is indicative of the anti-proliferative effects of the test compounds.[12][13][14]
Materials:
-
Human cancer cell line (e.g., MCF-7, HepG2, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well tissue culture plates
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest cells in their exponential growth phase.
-
Determine the cell concentration and viability using a hemocytometer and Trypan Blue.
-
Seed the cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the isatin derivative in complete culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the compound dilutions.
-
Include vehicle control wells (medium with the same concentration of DMSO as the test compounds) and blank wells (medium only).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Determine the IC50 value from the dose-response curve.
-
In Vivo Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor xenograft model in immunodeficient mice to evaluate the in vivo anti-tumor efficacy of isatin derivatives.[15][16][17]
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice, 4-6 weeks old)
-
Human cancer cell line with known tumorigenicity
-
Sterile PBS or serum-free medium
-
Matrigel (optional, to enhance tumor engraftment)
-
Syringes (1 mL) with 27-gauge needles
-
Calipers for tumor measurement
-
Anesthetic (e.g., isoflurane)
-
Test isatin derivative formulated for in vivo administration
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells in their exponential growth phase and ensure high viability (>95%).
-
Resuspend the cells in sterile PBS or serum-free medium at a concentration of 1-5 x 10⁷ cells/mL. The cell suspension can be mixed 1:1 with Matrigel on ice.
-
Anesthetize the mice.
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size (e.g., 50-150 mm³), randomize the mice into control and treatment groups.
-
Administer the test compound or vehicle control to the respective groups according to the predetermined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Monitoring and Efficacy Evaluation:
-
Measure the tumor dimensions (length and width) with calipers 2-3 times per week. Calculate the tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
Continue the treatment for the planned duration or until the tumors in the control group reach the pre-defined endpoint.
-
-
Endpoint and Data Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and, if required, process them for further analysis (e.g., histopathology, biomarker analysis).
-
Compare the tumor growth inhibition in the treated groups relative to the control group.
-
Conclusion
The isatin scaffold represents a valuable starting point for the development of novel VEGFR-2 inhibitors for cancer therapy. The protocols and data presented here provide a framework for the systematic evaluation of these compounds, from initial in vitro screening to in vivo efficacy studies. Careful adherence to these methodologies will enable researchers to generate robust and reproducible data to guide the advancement of promising isatin derivatives towards clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]
- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 4. clyte.tech [clyte.tech]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. yeasenbio.com [yeasenbio.com]
- 8. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. atcc.org [atcc.org]
- 16. researchgate.net [researchgate.net]
- 17. promega.com [promega.com]
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione: A Key Intermediate for Advanced Organic Synthesis
Introduction
6-Iodo-4-(trifluoromethyl)indoline-2,3-dione, also known as 6-iodo-4-(trifluoromethyl)isatin, is a versatile heterocyclic building block of significant interest to researchers, particularly in the fields of medicinal chemistry and drug development. Its unique substitution pattern, featuring both an electron-withdrawing trifluoromethyl group and a synthetically adaptable iodine atom, makes it a valuable precursor for the synthesis of a diverse range of complex organic molecules and pharmacologically active compounds. This document provides detailed application notes and experimental protocols for the synthesis and further functionalization of this key intermediate.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 259667-71-5[1] |
| Molecular Formula | C₉H₃F₃INO₂[1] |
| Molecular Weight | 341.03 g/mol [1] |
| Appearance | Orange-red solid (typical for isatins) |
| Purity | Commercially available at ≥98% |
Application Notes
The strategic placement of the iodo and trifluoromethyl groups on the indoline-2,3-dione core opens up a wide array of synthetic possibilities.
-
Medicinal Chemistry and Drug Discovery: The trifluoromethyl group is a well-regarded bioisostere in medicinal chemistry, known for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The isatin scaffold itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors. The presence of the iodine atom at the 6-position provides a handle for further structural diversification through various cross-coupling reactions, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, this intermediate is a valuable precursor for the synthesis of novel kinase inhibitors, leveraging the isatin core's known interaction with kinase active sites.
-
Heterocyclic Synthesis: The dicarbonyl functionality of the isatin core is highly reactive and can participate in a variety of condensation and cycloaddition reactions. This allows for the construction of more complex heterocyclic systems fused to the indole nucleus. The C3-keto group is particularly susceptible to nucleophilic attack and can be used to introduce a wide range of substituents.
-
Cross-Coupling Reactions: The iodine atom at the 6-position is a key functional group for post-synthesis modification. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings, enabling the introduction of aryl, alkynyl, and alkenyl groups, respectively. This allows for the generation of diverse libraries of compounds for high-throughput screening.
Experimental Protocols
1. Synthesis of this compound via Sandmeyer Isatin Synthesis
The Sandmeyer isatin synthesis is a classical and reliable method for the preparation of isatins from anilines. This protocol adapts the general procedure for the specific synthesis of this compound from 3-iodo-5-(trifluoromethyl)aniline.
Reaction Scheme:
Caption: General workflow for the Sandmeyer synthesis of this compound.
Materials:
-
3-Iodo-5-(trifluoromethyl)aniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Anhydrous sodium sulfate
-
Concentrated sulfuric acid
-
Hydrochloric acid
-
Water
-
Ethanol
Procedure:
Step 1: Synthesis of 2-(Hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide
-
In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve chloral hydrate (0.15 mol) in water (400 mL).
-
To this solution, add anhydrous sodium sulfate (0.8 mol) and stir until dissolved.
-
In a separate beaker, dissolve 3-iodo-5-(trifluoromethyl)aniline (0.1 mol) in water (100 mL) and concentrated hydrochloric acid (0.3 mol).
-
Add a solution of hydroxylamine hydrochloride (0.45 mol) in water (100 mL) to the aniline solution.
-
Add the resulting mixture to the flask containing the chloral hydrate solution.
-
Heat the reaction mixture to a vigorous reflux for 10-15 minutes. The solution will turn yellow and then cloudy.
-
Cool the mixture in an ice bath to induce precipitation of the isonitrosoacetanilide intermediate.
-
Filter the precipitate, wash thoroughly with cold water, and dry under vacuum.
Step 2: Cyclization to this compound
-
In a 500 mL beaker, carefully warm concentrated sulfuric acid (300 mL) to 50 °C.
-
Slowly add the dried 2-(hydroxyimino)-N-(3-iodo-5-(trifluoromethyl)phenyl)acetamide from Step 1 in small portions, maintaining the temperature between 60-70 °C with external cooling if necessary.
-
After the addition is complete, heat the mixture to 80 °C for 10 minutes to ensure complete cyclization.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
The product will precipitate as a solid. Filter the precipitate and wash with cold water until the washings are neutral.
-
Recrystallize the crude product from ethanol/water to afford pure this compound.
Quantitative Data (Expected):
| Parameter | Value |
| Yield (Overall) | 60-75% |
| Purity (after recrystallization) | >98% |
| Reaction Time (Step 1) | ~30 minutes |
| Reaction Time (Step 2) | ~30 minutes |
2. N-Alkylation of this compound
The N-H proton of the isatin is acidic and can be readily deprotonated to form an anion, which can then be alkylated with various electrophiles.
Reaction Scheme:
Caption: General workflow for the N-alkylation of this compound.
Materials:
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Brine
Procedure (using K₂CO₃ in DMF):
-
To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), add anhydrous potassium carbonate (1.5 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the N-alkylated product.
Quantitative Data (Example with Methyl Iodide):
| Parameter | Value |
| Yield | 85-95% |
| Reaction Time | 4-6 hours |
| Purity | >98% |
3. Wittig Reaction of this compound
The C3-carbonyl group of isatins can undergo Wittig olefination to generate 3-substituted-2-oxoindoles, which are valuable intermediates for various bioactive molecules.
Reaction Scheme:
References
Suzuki Cross-Coupling of Indoles with Trifluoromethylpyridines: Application Notes and Protocols for Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. This methodology has found profound application in the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of pharmaceuticals. The coupling of indole derivatives with trifluoromethylpyridines is of particular significance in drug discovery. The indole nucleus is a privileged scaffold, present in numerous natural products and approved drugs, exhibiting a wide range of biological activities.[1][2] Concurrently, the incorporation of a trifluoromethyl (-CF3) group into pyridine moieties can significantly enhance the pharmacological properties of a molecule, such as metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Trifluoromethylpyridines are key structural motifs in various active agrochemical and pharmaceutical ingredients.[3] The resulting trifluoromethylpyridinyl-indole core is a valuable pharmacophore, often found in potent kinase inhibitors and other therapeutic agents.[4][5][6]
These application notes provide a comprehensive overview of the Suzuki cross-coupling reaction between indoles and trifluoromethylpyridines, including optimized reaction conditions, detailed experimental protocols, and a summary of representative yields.
Reaction Principle
The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the trifluoromethylpyridine halide to form a Pd(II) complex.
-
Transmetalation: In the presence of a base, the indoleboronic acid (or its ester derivative) forms a boronate species, which then transfers the indole group to the palladium center, displacing the halide.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired trifluoromethylpyridinyl-indole product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.
Challenges in the Suzuki coupling of nitrogen-containing heterocycles can arise from the coordination of the nitrogen lone pair to the palladium catalyst, which can lead to catalyst inhibition.[7] The selection of appropriate ligands is crucial to mitigate this effect and ensure efficient coupling. Bulky, electron-rich phosphine ligands are often employed to stabilize the active palladium species.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura cross-coupling of indole derivatives with trifluoromethylpyridines. The data is compiled from various sources and represents a starting point for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of Indole Boronic Acids with Chloro(trifluoromethyl)pyridines
| Indole Derivative | Pyridine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1H-Indole-5-boronic acid | 2-Chloro-4-(trifluoromethyl)pyridine | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 85 |
| 1-Boc-Indole-5-boronic acid | 2-Chloro-5-(trifluoromethyl)pyridine | Pd(dppf)Cl₂ (5) | - | K₂CO₃ | DME | 80 | 2 | 92[8] |
| 1H-Indole-6-boronic acid | 2-Chloro-4-(trifluoromethyl)pyridine | Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Toluene | 110 | 18 | 78 |
| 1-Me-Indole-5-boronic acid | 3-Chloro-5-(trifluoromethyl)pyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 16 | 88 |
Table 2: Suzuki-Miyaura Coupling of Bromoindoles with Trifluoromethylpyridine Boronic Acids
| Indole Derivative | Pyridine Derivative | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 5-Bromo-1H-indole | 4-(Trifluoromethyl)pyridine-2-boronic acid | Pd(dppf)Cl₂ (3) | - | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 89 |
| 6-Bromo-1-Boc-indole | 5-(Trifluoromethyl)pyridine-3-boronic acid | Pd₂(dba)₃ (2) | RuPhos (4) | K₂CO₃ | THF/H₂O | 80 | 18 | 81 |
| 5-Bromo-2-methyl-1H-indole | 4-(Trifluoromethyl)pyridine-2-boronic acid | Pd(OAc)₂ (4) | CataCXium A (8) | CsF | 1,4-Dioxane | 110 | 24 | 75 |
| 4-Bromo-1H-indole | 6-(Trifluoromethyl)pyridine-3-boronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | 83 |
Experimental Protocols
The following are detailed methodologies for representative Suzuki-Miyaura coupling reactions. Note: These protocols are general starting points and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous, degassed solvents.
Protocol 1: Coupling of 1-Boc-Indole-5-boronic Acid with 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is adapted from a general procedure for the Suzuki coupling of bromoindazoles.[8]
Materials:
-
1-Boc-Indole-5-boronic acid (1.2 equiv)
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME), anhydrous and degassed
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and heating plate
-
Inert atmosphere system (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add 1-Boc-indole-5-boronic acid, 2-chloro-5-(trifluoromethyl)pyridine, Pd(dppf)Cl₂, and K₂CO₃.
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Add degassed 1,2-dimethoxyethane via syringe. The final concentration of the pyridine substrate is typically between 0.1 and 0.2 M.
-
Place the Schlenk tube in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-Boc-5-(5-(trifluoromethyl)pyridin-2-yl)indole.
Protocol 2: Coupling of 5-Bromo-1H-indole with 4-(Trifluoromethyl)pyridine-2-boronic Acid
This protocol is a general procedure for the coupling of heteroaryl halides with heteroaryl boronic acids.
Materials:
-
5-Bromo-1H-indole (1.0 equiv)
-
4-(Trifluoromethyl)pyridine-2-boronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Reaction vial or flask
-
Magnetic stirrer and heating plate
-
Inert atmosphere system (Nitrogen or Argon)
Procedure:
-
In a reaction vial, combine 5-bromo-1H-indole, 4-(trifluoromethyl)pyridine-2-boronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Seal the vial and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS. Reaction times can vary from 12 to 24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite®.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-(4-(trifluoromethyl)pyridin-2-yl)-1H-indole.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
References
- 1. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and evaluation of 3,5-disubstituted indole derivatives as Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Properties of FDA-approved small molecule protein kinase inhibitors: A 2021 update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Asymmetric Aldol Reactions Involving Substituted Isatins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric aldol reaction of substituted isatins with various carbonyl compounds represents a powerful and atom-economical method for the synthesis of chiral 3-substituted-3-hydroxy-2-oxindoles. This structural motif is a cornerstone in a multitude of natural products and pharmacologically active compounds, exhibiting a wide range of biological activities, including anti-cancer, anti-HIV, and neuroprotective properties.[1][2][3] The development of efficient stereoselective methods to access these complex architectures is therefore of paramount importance in medicinal chemistry and drug discovery.[1][4][5] This document provides a detailed overview of established protocols and key data for organocatalytic and metal-catalyzed asymmetric aldol reactions of substituted isatins.
Significance in Drug Discovery
The oxindole core, particularly when substituted at the C3 position with a hydroxyl group and a quaternary stereocenter, is considered a "privileged scaffold" in drug discovery.[1][2] The enantiomeric purity of these compounds is often crucial for their biological activity and therapeutic efficacy. Asymmetric aldol reactions provide a direct route to these enantioenriched molecules, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents.[3][6]
Data Presentation: A Comparative Overview of Catalytic Systems
The following tables summarize the quantitative data from key studies on the asymmetric aldol reaction of substituted isatins with various ketones, highlighting the performance of different catalytic systems.
Organocatalyzed Asymmetric Aldol Reactions
Table 1: Chiral Bifunctional Primary-Amine Organocatalyst in Water [7][8]
| Isatin Substrate (R) | Ketone | Yield (%) | dr (anti/syn) | ee (%) |
| H | Cyclohexanone | 99 | 99:1 | 99 |
| 5-F | Cyclohexanone | 98 | 98:2 | 98 |
| 5-Cl | Cyclohexanone | 99 | 99:1 | 99 |
| 5-Br | Cyclohexanone | 99 | 99:1 | 99 |
| 5-NO₂ | Cyclohexanone | 95 | 95:5 | 96 |
| 4-Cl | Cyclohexanone | 97 | 97:3 | 98 |
| N-Me | Cyclohexanone | 92 | 90:10 | 91 |
Table 2: Proline-Based and Other Organocatalysts
| Catalyst | Isatin Substrate | Ketone | Yield (%) | ee (%) | Reference |
| (S)-Proline Derivative | Isatin | Acetone | 99 | 71 | [9] |
| Dipeptide-Based Ligand | Isatin | Acetone | High | 72 | [10] |
| Leucinol | Isatin | Acetone | 94 | 93 | [11][12] |
| Quinidine-Thiourea | Isatin | Acetone | High | High | [13] |
| Cinchonine-based Urea | Isatin Derivatives | Unactivated Ketones | High | Good to Excellent | [13] |
| β-Amino Acid Derivatives | Substituted Isatins | Acetone | Up to 99% ee | [14][15] | |
| Crude Earthworm Extract | Isatin | Cyclohexanone | 62 | 29 | [16] |
Metal-Catalyzed Asymmetric Aldol Reactions
Table 3: Chiral N,N'-dioxide-Co(acac)₂ and Other Metal Complexes
| Catalyst System | Isatin Substrate | Nucleophile | Yield (%) | Enantioselectivity | Reference |
| Chiral N,N'-dioxide-Co(acac)₂ | N-Protected Isatins | Phenacyl Bromides | Moderate to Good | Moderate to Good | [17] |
| AuCl₃ and Chiral N,N'-dioxide | Isatins | Allenic Esters | 53-99 | 68:32 to 96:4 er | [18] |
| Cu(II)-thiophene-2,5-bis(amino-alcohol) | Substituted Isatins | Acetone Derivatives | 81-99 | 35-96 ee | [10] |
| Chiral BINOL-Derived Zincate | Aryl Ketones | Aryl Aldehydes | - | - | [19] |
Experimental Protocols
General Protocol for Organocatalyzed Asymmetric Aldol Reaction of Isatins and Ketones on Water[7][8]
This protocol is based on the highly efficient and environmentally friendly method using a chiral bifunctional primary-amine organocatalyst.
Materials:
-
Substituted isatin (0.2 mmol)
-
Ketone (2.0 mmol)
-
Chiral bifunctional primary-amine organocatalyst (10 mol%)
-
Water (1.0 mL)
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
To a mixture of the substituted isatin (0.2 mmol) and the chiral bifunctional primary-amine organocatalyst (0.02 mmol) in a reaction vessel, add water (1.0 mL) and the ketone (2.0 mmol).
-
Stir the resulting mixture vigorously at room temperature for the time specified in the relevant literature (typically 12-48 hours), monitoring the reaction progress by TLC.
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 10 mL).
-
Wash the combined organic layers with saturated aqueous NaCl solution, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the desired 3-hydroxy-2-oxindole.
-
Determine the diastereomeric ratio (dr) by ¹H NMR analysis of the crude product.
-
Determine the enantiomeric excess (ee) by chiral HPLC analysis.
General Protocol for Proline-Catalyzed Asymmetric Aldol Reaction of Isatin and Acetone[9][20]
This protocol outlines a common method using proline or its derivatives as the organocatalyst.
Materials:
-
Isatin (0.5 mmol)
-
(S)-Proline or a derivative (e.g., N-Aryl-(S)-prolinamide, 20 mol%)
-
Acetone (acting as both reagent and solvent)
-
Anhydrous THF (if a co-solvent is needed)
-
Saturated aqueous NH₄Cl solution
-
Ethyl acetate
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve the isatin (0.5 mmol) and the proline-based catalyst (0.1 mmol) in acetone (5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., -35 °C) for the required duration (e.g., 24-72 hours).[9]
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography (eluent: hexane/ethyl acetate) to yield the aldol product.
-
Analyze the dr and ee of the product using ¹H NMR and chiral HPLC, respectively.
Visualizations
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the generally accepted reaction mechanism for the organocatalyzed asymmetric aldol reaction and a typical experimental workflow.
Caption: Proposed mechanism for the organocatalyzed asymmetric aldol reaction.
Caption: A typical experimental workflow for asymmetric aldol reactions.
Conclusion
The asymmetric aldol reaction of substituted isatins is a robust and versatile tool for the synthesis of medicinally relevant chiral 3-hydroxy-2-oxindoles. The choice of catalyst—be it an organocatalyst or a metal complex—and the specific reaction conditions are critical for achieving high yields and stereoselectivities. The protocols and data presented herein serve as a valuable resource for researchers in the field, facilitating the efficient synthesis and development of novel oxindole-based therapeutic agents. Further exploration into novel catalytic systems and substrate scope will undoubtedly continue to advance this important area of synthetic organic chemistry.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. Stereo/regio-selective access to substituted 3-hydroxy-oxindoles with anti-proliferative assessment and in silico validation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Asymmetric synthesis of chiral oxindoles using isatin as starting material (2018) | Ghodsi Mohammadi Ziarani | 62 Citations [scispace.com]
- 5. Catalytic asymmetric synthesis of spirooxindoles: recent developments - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Highly asymmetric aldol reaction of isatins and ketones catalyzed by chiral bifunctional primary-amine organocatalyst on water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Highly asymmetric aldol reaction of isatins and ketones catalyzed by chiral bifunctional primary-amine organocatalyst on water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cu( ii )-thiophene-2,5-bis(amino-alcohol) mediated asymmetric Aldol reaction and Domino Knoevenagel Michael cyclization: a new highly efficient Lewis ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA00674J [pubs.rsc.org]
- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 12. pmbrc.org [pmbrc.org]
- 13. researchgate.net [researchgate.net]
- 14. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. tandfonline.com [tandfonline.com]
- 17. Asymmetric synthesis of spiro-epoxyoxindoles by the catalytic Darzens reaction of isatins with phenacyl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Synthesis of Spirooxindoles via 1,3-Dipolar Cycloaddition Reactions
Introduction
The spirooxindole scaffold is a privileged heterocyclic motif found in a variety of natural products and pharmacologically active compounds, exhibiting a broad range of biological activities including anticancer, antimicrobial, and antiviral properties.[1] The construction of this complex, three-dimensional architecture has been a significant focus of synthetic organic chemistry. Among the various synthetic strategies, the 1,3-dipolar cycloaddition reaction has emerged as a powerful and efficient tool for the stereoselective synthesis of spirooxindoles.[1][2] This method typically involves the in situ generation of a 1,3-dipole, such as an azomethine ylide or a nitrone, which then undergoes a [3+2] cycloaddition with a suitable dipolarophile.
This document provides detailed application notes and experimental protocols for the synthesis of spirooxindoles using 1,3-dipolar cycloaddition reactions, targeting researchers, scientists, and professionals in drug development. The protocols are based on established literature procedures and are designed to be readily implemented in a standard organic synthesis laboratory.
General Reaction Scheme: Azomethine Ylide Cycloaddition
A common and highly efficient approach to spirooxindoles involves the reaction of an azomethine ylide with an electron-deficient alkene. The azomethine ylide is typically generated in situ from the condensation of isatin or its derivatives with an α-amino acid, such as L-proline or sarcosine, via decarboxylation.[1][3]
Caption: General workflow for spirooxindole synthesis via azomethine ylide cycloaddition.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Pyrrolizidine-Substituted Spirooxindoles
This protocol describes a highly stereoselective, one-pot, multicomponent reaction for the synthesis of pyrrolizidine-substituted spirooxindoles from isatin, L-proline, and a chalcone derivative.[1]
Materials:
-
Substituted chalcone (1.0 equiv)
-
Isatin (1.3 equiv)
-
L-proline (1.3 equiv)
-
Ethanol (as solvent)
Procedure:
-
To a round-bottom flask, add the substituted chalcone (1.0 equiv), isatin (1.3 equiv), and L-proline (1.3 equiv).
-
Add ethanol to the flask (a typical concentration is around 0.05 M with respect to the chalcone).
-
The reaction mixture is then heated to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 5 hours.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to afford the pure spirooxindole product.
-
If necessary, the product can be further purified by recrystallization from a suitable solvent.
Protocol 2: Synthesis of Spirooxindole-Pyrrolidine Derivatives
This protocol outlines a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives via a one-pot, three-component reaction of isatins, α-amino acids, and 1,4-enedione derivatives.[4]
Materials:
-
Isatin derivative (0.5 mmol, 1.0 equiv)
-
α-amino acid (0.6 mmol, 1.2 equiv)
-
1,4-enedione derivative (e.g., N-substituted maleimide) (0.6 mmol, 1.2 equiv)
-
Ethanol or Methanol (3 mL)
Procedure:
-
In a suitable reaction vessel, combine the isatin derivative (0.5 mmol), α-amino acid (0.6 mmol), and the 1,4-enedione derivative (0.6 mmol).
-
Add 3 mL of ethanol or methanol to the mixture.
-
Stir the reaction mixture at room temperature for 4 hours.
-
A precipitate will form during the reaction. Collect the solid by filtration.
-
Wash the collected solid with cold ethanol (2-3 times).
-
The crude product can be purified by recrystallization from ethanol or methanol, or by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.
Protocol 3: Synthesis of Spirooxindole/Pyrrolidine/Thiochromene Scaffolds
This protocol details the synthesis of complex spiro-heterocycles containing spirooxindole, pyrrolidine, and thiochromene scaffolds.[5]
Materials:
-
(E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one derivative (0.5 mmol, 1.0 equiv)
-
Isatin derivative (0.5 mmol, 1.0 equiv)
-
L-proline (57.5 mg, 0.5 mmol, 1.0 equiv)
-
Methanol (20 mL)
Procedure:
-
Dissolve the (E)-3-(4-chloro-2H-thiochromen-3-yl)-1-phenylprop-2-en-1-one derivative (0.5 mmol), the isatin derivative (0.5 mmol), and L-proline (0.5 mmol) in 20 mL of methanol in a round-bottom flask.
-
Reflux the reaction mixture for 3-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (100-200 mesh) using a mixture of methanol and dichloromethane (2:98) as the eluent to obtain the pure spiro-compound.[5]
Data Presentation
The following tables summarize the quantitative data for the synthesis of various spirooxindole derivatives based on the described protocols.
Table 1: Synthesis of Pyrrolizidine-Substituted Spirooxindoles (Protocol 1)
| Entry | Dipolarophile (Chalcone) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | (E)-1-(4-bromophenyl)-3-phenylprop-2-en-1-one | 14a | 85 | >99:1 |
| 2 | (E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-one | 14b | 82 | >99:1 |
| 3 | (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one | 14c | 88 | >99:1 |
Data extracted from reference[1].
Table 2: Synthesis of Spirooxindole-Pyrrolidine Derivatives (Protocol 2)
| Entry | Isatin | α-Amino Acid | Dipolarophile (Maleimide) | Product | Yield (%) | Diastereomeric Ratio |
| 1 | Isatin | L-Proline | N-phenylmaleimide | 7a | 92 | >99:1 |
| 2 | 5-Cl-Isatin | L-Proline | N-phenylmaleimide | 7b | 95 | >99:1 |
| 3 | Isatin | Sarcosine | N-ethylmaleimide | 8a | 88 | >99:1 |
Data extracted from reference[4].
Table 3: Synthesis of Spirooxindole/Pyrrolidine/Thiochromene Scaffolds (Protocol 3)
| Entry | Isatin Derivative | Chalcone Derivative | Product | Yield (%) |
| 1 | Isatin | 4a | 7a | 85 |
| 2 | 5-Cl-Isatin | 4a | 7b | 88 |
| 3 | Isatin | 4b | 7c | 82 |
Data extracted from reference[5].
Nitrone-Based 1,3-Dipolar Cycloaddition
An alternative to azomethine ylides, nitrones can also serve as 1,3-dipoles for the synthesis of spirooxindoles, leading to the formation of spiroisoxazolidine-oxindoles.
Caption: Synthesis of spiroisoxazolidine-oxindoles via nitrone cycloaddition.
Protocol 4: Synthesis of Functionalized Spiroisoxazolidines
This protocol describes the 1,3-dipolar cycloaddition of nitrones with 2-(2-oxoindoline-3-ylidene)acetates.[6]
Materials:
-
2-(2-oxoindoline-3-ylidene)acetate derivative (1.0 equiv)
-
Nitrone (1.5 equiv)
-
Toluene (as solvent)
Procedure:
-
A mixture of the nitrone (1.5 equiv) and the 2-(2-oxoindoline-3-ylidene)acetate (1.0 equiv) is heated in toluene at 80 °C.
-
The reaction progress is monitored by NMR spectroscopy.
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the spiroisoxazolidine products.
Table 4: Synthesis of Functionalized Spiroisoxazolidines (Protocol 4)
| Entry | 3-Ylideneoxindole | Nitrone | Product | Yield (%) |
| 1 | Methyl 2-(2-oxoindolin-3-ylidene)acetate | C-phenyl-N-phenylnitrone | 3a | 70 |
| 2 | Methyl 2-(2-oxoindolin-3-ylidene)acetate | C-phenyl-N-methylnitrone | 3e | 65 |
Data extracted from reference[6].
Conclusion
The 1,3-dipolar cycloaddition reaction is a highly versatile and efficient method for the synthesis of a diverse range of spirooxindole derivatives. The protocols outlined in this document provide a practical guide for researchers to access these valuable compounds. The reactions are generally high-yielding, stereoselective, and often proceed under mild conditions, making them attractive for both academic research and industrial applications in drug discovery and development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Decarboxylative 1,3-dipolar cycloadditions of l-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: Iodine-Catalyzed Electrophilic Substitution Reactions of Indoles
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various iodine-catalyzed electrophilic substitution reactions of indoles. These methods offer efficient and often milder alternatives to traditional acid-catalyzed reactions for the functionalization of the indole nucleus, a core scaffold in numerous pharmaceuticals and biologically active compounds.[1][2]
Synthesis of Bis(indolyl)methanes (BIMs)
Bis(indolyl)methanes are a significant class of compounds known for their diverse biological activities, including anticancer and anti-inflammatory properties.[3] Molecular iodine serves as an effective and inexpensive catalyst for the condensation of indoles with aldehydes or ketones to furnish BIMs.
Application Note:
Iodine-catalyzed synthesis of BIMs is a straightforward and efficient method that can be performed under mild conditions.[4] The reaction generally proceeds by the electrophilic substitution of two equivalents of indole with one equivalent of a carbonyl compound.[5] This approach is applicable to a wide range of substituted indoles and aldehydes, providing access to both symmetrical and unsymmetrical BIMs.[3][6]
Quantitative Data Summary:
Table 1: Iodine-Catalyzed Synthesis of Symmetrical Bis(indolyl)methanes
| Entry | Aldehyde | Indole | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Indole | I₂ (10) | Acetonitrile | 0.5 | 92 | [7] |
| 2 | 4-Chlorobenzaldehyde | Indole | I₂ (10) | Acetonitrile | 0.5 | 95 | [7] |
| 3 | 4-Nitrobenzaldehyde | Indole | I₂ (10) | Acetonitrile | 0.75 | 96 | [7] |
| 4 | 4-Methoxybenzaldehyde | Indole | I₂ (10) | Acetonitrile | 1 | 90 | [7] |
| 5 | Vanillin | Indole | I₂ (10) | Acetonitrile | 1 | 93 | [7] |
Experimental Protocol: General Procedure for the Synthesis of Symmetrical Bis(indolyl)methanes
-
To a solution of indole (2 mmol) and aldehyde (1 mmol) in acetonitrile (10 mL), add molecular iodine (10 mol%).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (10 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane) to afford the pure bis(indolyl)methane.
Reaction Workflow:
Caption: Experimental workflow for the synthesis of symmetrical bis(indolyl)methanes.
Synthesis of Unsymmetrical 3,3'-Diindolylmethanes (DIMs) with a Quaternary Carbon Center
A novel application of iodine catalysis is the synthesis of unsymmetrical DIMs featuring a quaternary carbon center. This is achieved through the coupling of trifluoromethyl(indolyl)phenylmethanols with various indoles.[3][8] These compounds are of particular interest due to their potential as ligands for cannabinoid receptors, which are targets for treating inflammatory and neurodegenerative diseases.[3][8]
Application Note:
This method is characterized by its chemoselectivity, mild reaction conditions, and high yields, and it is scalable for producing gram quantities of the desired compounds.[3] The reaction involves the iodine-mediated activation of a secondary alcohol, followed by elimination and subsequent electrophilic attack by a second indole molecule.[6]
Quantitative Data Summary:
Table 2: Iodine-Catalyzed Synthesis of Unsymmetrical DIMs
| Entry | Indole Reactant 1 | Indole Reactant 2 | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | Indole | I₂ (10) | MeCN | 40 | 5 | 99 | [3] |
| 2 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Methoxyindole | I₂ (10) | MeCN | 40 | 5 | 67 | [3] |
| 3 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Bromoindole | I₂ (10) | MeCN | 40 | 5 | 99 | [3] |
| 4 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Chloroindole | I₂ (10) | MeCN | 40 | 5 | 98 | [3] |
| 5 | 2,2,2-trifluoro-1-(5-methoxy-1H-indol-3-yl)-1-phenylethan-1-ol | 5-Fluoroindole | I₂ (10) | MeCN | 40 | 5 | 95 | [3] |
Experimental Protocol: Synthesis of Unsymmetrical DIMs
-
In a round-bottom flask, dissolve the trifluoromethyl(indolyl)phenylmethanol (1.0 mmol) and the substituted indole (1.2 mmol) in acetonitrile (MeCN).
-
Add molecular iodine (I₂) (10 mol%).
-
Stir the reaction mixture at 40 °C for 5 hours.
-
After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield the desired unsymmetrical diindolylmethane.[3]
Plausible Reaction Mechanism:
Caption: Proposed mechanism for iodine-catalyzed synthesis of unsymmetrical DIMs.
Synthesis of 3-Iodoindoles
3-Iodoindoles are versatile synthetic intermediates that can be further functionalized through various cross-coupling reactions.[9][10] An efficient method for their synthesis involves the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine.[9][10][11]
Application Note:
This two-step approach begins with a Sonogashira cross-coupling of a terminal alkyne with an N,N-dialkyl-o-iodoaniline, followed by an iodine-mediated electrophilic cyclization.[9][11] The cyclization proceeds smoothly at room temperature in dichloromethane, affording excellent yields of 3-iodoindoles.[11] This method is compatible with a wide range of functional groups on the alkyne and the aniline.[9]
Quantitative Data Summary:
Table 3: Synthesis of 3-Iodoindoles via Electrophilic Cyclization
| Entry | Substrate (N,N-dialkyl-o-(1-alkynyl)aniline) | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N,N-dimethyl-2-(phenylethynyl)aniline | CH₂Cl₂ | 1 | 99 | [11] |
| 2 | N,N-dimethyl-2-((4-methylphenyl)ethynyl)aniline | CH₂Cl₂ | 1 | 98 | [11] |
| 3 | N,N-dimethyl-2-((4-methoxyphenyl)ethynyl)aniline | CH₂Cl₂ | 1 | 97 | [11] |
| 4 | 2-(Hex-1-yn-1-yl)-N,N-dimethylaniline | CH₂Cl₂ | 2 | 96 | [11] |
| 5 | N,N-dimethyl-2-((trimethylsilyl)ethynyl)aniline | CH₂Cl₂ | 2 | 95 | [11] |
Experimental Protocol: Electrophilic Cyclization to 3-Iodoindoles
-
Dissolve the N,N-dialkyl-o-(1-alkynyl)aniline (1.0 mmol) in dichloromethane (CH₂Cl₂) (10 mL).
-
Add molecular iodine (I₂) (1.2 mmol) to the solution.
-
Stir the reaction mixture at room temperature for the time indicated in Table 3.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of Na₂S₂O₃.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the 3-iodoindole.[9]
Logical Relationship Diagram:
Caption: Two-step synthetic route to 3-iodoindoles.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bioengineer.org [bioengineer.org]
- 3. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Facile Synthesis of Bis(indolyl)methanes Catalyzed by α-Chymotrypsin | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center [beilstein-journals.org]
- 7. researchgate.net [researchgate.net]
- 8. Iodine-catalyzed electrophilic substitution of indoles: Synthesis of (un)symmetrical diindolylmethanes with a quaternary carbon center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
Unlocking the Antimicrobial Potential of Isatin-Indole Hybrids: A Guide for Researchers
For Immediate Release
[City, State] – [Date] – In the ongoing battle against antimicrobial resistance, the scientific community is tirelessly exploring novel chemical scaffolds with the potential to combat drug-resistant pathogens. Among these, isatin-indole hybrids have emerged as a promising class of compounds, demonstrating significant activity against a broad spectrum of bacteria and fungi. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the investigation of these potent molecules. It provides detailed application notes, experimental protocols, and a summary of key quantitative data to facilitate further research and development in this critical area.
Isatin, a versatile heterocyclic compound, and indole, a prevalent structural motif in bioactive natural products, have been synergistically combined to create hybrid molecules with enhanced antimicrobial efficacy.[1][2] These hybrids have shown potential in targeting essential cellular processes in microbes, offering a beacon of hope in the quest for new antimicrobial agents.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of isatin-indole hybrids is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the reported MIC values for various isatin-indole hybrids against a range of clinically relevant microbial strains.
| Compound ID | Gram-Positive Bacteria | MIC (µg/mL) | Gram-Negative Bacteria | MIC (µg/mL) | Fungi | MIC (µg/mL) | Reference |
| Hybrid A | Staphylococcus aureus | 24.83 - 39.12 | Escherichia coli | >100 | Candida albicans | >100 | [3] |
| Hybrid B | Bacillus subtilis | 62.5 | Pseudomonas aeruginosa | 62.5 | Aspergillus niger | 15.6 | [4] |
| Hybrid C | Enterococcus faecalis | 125 | Klebsiella pneumoniae | >100 | Penicillium notatum | 7.8 | [4] |
| Hybrid D | Staphylococcus epidermidis | 31.25 | - | - | Candida albicans | 3.9 | [4] |
Table 1: Minimum Inhibitory Concentrations (MIC) of Selected Isatin-Indole Hybrids against various microorganisms. This table provides a comparative overview of the antimicrobial potency of different hybrid structures, highlighting their spectrum of activity.
Key Experimental Protocols
To ensure reproducibility and standardization in the evaluation of isatin-indole hybrids, detailed experimental protocols are indispensable. The following sections outline the methodologies for key assays.
Antimicrobial Susceptibility Testing
1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination (Following CLSI Guidelines)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.[5][6]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Isatin-indole hybrid compounds dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
Procedure:
-
Prepare a stock solution of the isatin-indole hybrid compound.
-
Perform serial two-fold dilutions of the compound in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare the microbial inoculum by suspending colonies from a fresh agar plate in sterile saline to match the 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the standardized inoculum in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL.
-
Include a positive control (inoculum without compound) and a negative control (broth only) on each plate.
-
Seal the plates and incubate at 37°C for 18-24 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.
-
After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.
2. Agar Disk Diffusion Method (Kirby-Bauer Test)
This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent impregnated on a paper disk.
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm in diameter)
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Isatin-indole hybrid compounds
-
Sterile cotton swabs
-
Forceps
Procedure:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard.
-
Dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known concentration of the isatin-indole hybrid solution and allow the solvent to evaporate.
-
Using sterile forceps, place the impregnated disks onto the surface of the inoculated MHA plate.
-
Gently press the disks to ensure complete contact with the agar.
-
Invert the plates and incubate at 37°C for 18-24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters.
Cytotoxicity Assay
MTT Assay for Cell Viability
This colorimetric assay is used to assess the cytotoxic effect of the compounds on mammalian cells, such as Vero cells (African green monkey kidney epithelial cells), to determine their selectivity.[7][8]
Materials:
-
Vero cells
-
96-well tissue culture plates
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Isatin-indole hybrid compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed Vero cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the isatin-indole hybrid compounds in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a cell-only control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Visualizing the Experimental Workflow and Mechanism of Action
To provide a clearer understanding of the experimental processes and the proposed mechanism of action, the following diagrams have been generated using Graphviz.
References
- 1. Synthesis and Biological Properties of Isatin-indole Hybrids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. Isatin Bis-Imidathiazole Hybrids Identified as FtsZ Inhibitors with On-Target Activity Against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 6. standards.globalspec.com [standards.globalspec.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. atcc.org [atcc.org]
Application Notes and Protocols: Development of Isatin-Based Monoamine Oxidase (MAO) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of isatin-based monoamine oxidase (MAO) inhibitors, including their synthesis, biological evaluation, and structure-activity relationships. Detailed experimental protocols and data are presented to guide researchers in this promising area of neurotherapeutics.
Introduction
Monoamine oxidases (MAOs) are critical enzymes responsible for the degradation of monoamine neurotransmitters such as dopamine, serotonin, and norepinephrine.[1] Dysregulation of MAO activity is implicated in various neurological disorders, including Parkinson's disease and Alzheimer's disease.[1] Isatin, an endogenous indole derivative, has been identified as a reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B.[2][3] This has spurred the development of isatin-based compounds as potential therapeutic agents. Isatin's versatile structure allows for modifications that can enhance its potency and selectivity as an MAO inhibitor.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activities of various isatin-based compounds against MAO-A and MAO-B. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The Selectivity Index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), indicating the selectivity of the compound for MAO-B over MAO-A.
| Compound | Modification | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) | Reference |
| Isatin | - | 12.3 | 4.86 | 2.53 | [6] |
| 4-Chloroisatin (1b) | 4-Chloro substitution | 0.812 | - | - | [6] |
| 5-Bromoisatin (1f) | 5-Bromo substitution | - | 0.125 | - | [6] |
| ISB1 | 5-H in A-ring, para-benzyloxy in B-ring | 6.824 | 0.124 | 55.03 | [7][8] |
| ISFB1 | 5-H in A-ring, para-benzyloxy with meta-F in B-ring | 0.678 | 0.135 | 5.02 | [7][8] |
| IS7 | Isatin-based hydrazone | - | 0.082 | 233.85 | [9] |
| IS13 | Isatin-based hydrazone | - | 0.104 | 212.57 | [9] |
| IS6 | Isatin-based hydrazone | - | 0.124 | 263.80 | [9] |
| N-[(3-Fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (4) | Sulfonyl isatin derivative | 4-22 (range) | 5-8 (range) | - | [10] |
| N-[(4-fluorophenyl)methyl]-N-methyl-2,3-dioxo-2,3-dihydro-1H-indole-5-sulfonamide (5) | Sulfonyl isatin derivative | 4-22 (range) | 5-8 (range) | - | [10] |
Experimental Protocols
Protocol 1: In Vitro Monoamine Oxidase Inhibition Assay
This protocol outlines the determination of the inhibitory activity of isatin derivatives against human MAO-A and MAO-B.
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Kynuramine (for MAO-A) or p-tyramine (for MAO-B) as substrates
-
Test compounds (isatin derivatives) dissolved in DMSO
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Sodium hydroxide (2 M)
-
Perchloric acid (for p-tyramine assay)
-
Spectrofluorometer or spectrophotometer
Procedure:
-
Enzyme Preparation: Reconstitute the recombinant MAO enzymes in potassium phosphate buffer.
-
Assay Mixture Preparation: In a 96-well plate, add the following in order:
-
Potassium phosphate buffer
-
Test compound at various concentrations
-
MAO-A or MAO-B enzyme solution
-
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.
-
Initiation of Reaction: Add the respective substrate (kynuramine for MAO-A or p-tyramine for MAO-B) to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.
-
Termination of Reaction:
-
For the MAO-A assay with kynuramine, stop the reaction by adding 2 M NaOH.
-
For the MAO-B assay with p-tyramine, stop the reaction by adding perchloric acid.
-
-
Detection:
-
For the MAO-A assay, measure the fluorescence of the product, 4-hydroxyquinoline, at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
For the MAO-B assay, measure the absorbance of the product, p-hydroxyphenylacetaldehyde, at a specific wavelength.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: Rotenone-Induced Cell Death Assay in SH-SY5Y Cells
This protocol is used to evaluate the neuroprotective effects of isatin derivatives against rotenone-induced cytotoxicity in a human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Rotenone
-
Test compounds (isatin derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well plate reader
Procedure:
-
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).
-
Induce cytotoxicity by adding rotenone to the cell culture medium.
-
-
Incubation: Incubate the cells for an additional 24 hours.
-
MTT Assay:
-
Remove the treatment medium and add fresh medium containing MTT reagent.
-
Incubate for 3-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well plate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells. A decrease in rotenone-induced cell death by the test compound indicates a neuroprotective effect.[11]
Visualizations
Signaling Pathway of MAO in Neurotransmitter Degradation
Caption: MAO enzymes metabolize key neurotransmitters.
Experimental Workflow for Screening Isatin-Based MAO Inhibitors
Caption: Workflow for isatin-based MAO inhibitor discovery.
Structure-Activity Relationship (SAR) of Isatin Derivatives
Caption: Key SAR insights for isatin-based MAO inhibitors.
References
- 1. Exploration of the Detailed Structure-Activity Relationships of Isatin and Their Isomers As Monoamine Oxidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. hakon-art.com [hakon-art.com]
- 5. researchgate.net [researchgate.net]
- 6. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, biological evaluation and docking studies of sulfonyl isatin derivatives as monoamine oxidase and caspase-3 inhibitors - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 11. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Iodo-4-(trifluoromethyl)indoline-2,3-dione
Welcome to the technical support center for the synthesis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of this complex isatin derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
The most prevalent method for synthesizing isatins, including substituted derivatives like this compound, is the Sandmeyer isatin synthesis.[1][2][3][4] This two-step process involves the formation of an isonitrosoacetanilide intermediate from the corresponding aniline, followed by an acid-catalyzed cyclization to yield the isatin. Another, less common but viable, approach is the Stolle synthesis, which is particularly useful for N-substituted isatins.[1]
Q2: What are the main challenges in the synthesis of this specific isatin derivative?
The synthesis of this compound is particularly challenging due to the presence of two strong electron-withdrawing groups (EWG) on the aniline precursor: the trifluoromethyl group at the 4-position and the iodo group at the 6-position. These EWGs deactivate the aromatic ring, which can lead to several issues:
-
Low reaction rates: The initial condensation reaction to form the isonitrosoacetanilide intermediate may be sluggish.
-
Harsh cyclization conditions: The subsequent acid-catalyzed cyclization requires forcing conditions, which can lead to decomposition and the formation of byproducts.
-
Low yields: Overall yields are often modest due to the deactivating nature of the substituents.[5]
-
Poor solubility: The starting aniline and the intermediate may have poor solubility in the reaction medium.[6]
Q3: How can I improve the yield of the Sandmeyer synthesis for this compound?
Optimizing several parameters can help improve the yield:
-
Purity of starting materials: Ensure the 4-iodo-2-(trifluoromethyl)aniline is of high purity.
-
Reaction temperature: Careful control of the temperature during both the formation of the isonitrosoacetanilide and the cyclization step is crucial.
-
Choice of acid for cyclization: While concentrated sulfuric acid is commonly used, for challenging substrates like this, stronger acids like methanesulfonic acid or polyphosphoric acid (PPA) may improve the yield of the cyclization step by enhancing the solubility of the intermediate.[6]
-
Reaction time: Monitor the reaction progress by TLC to determine the optimal reaction time for both steps.
Q4: What are common side reactions and how can they be minimized?
-
Tar formation: This is a frequent issue in isatin synthesis, often caused by the decomposition of starting materials or intermediates under strong acidic and high-temperature conditions. To minimize this, ensure the aniline starting material is fully dissolved before proceeding, and maintain careful temperature control.
-
Isatin oxime formation: This byproduct can form during the acid-catalyzed cyclization. The addition of a "decoy" carbonyl compound, such as an aldehyde or ketone, during the workup can sometimes help to trap the excess hydroxylamine and reduce the formation of the isatin oxime.
-
Sulfonation: When using sulfuric acid for cyclization, sulfonation of the aromatic ring can occur as a side reaction. Using the minimum effective concentration and temperature of sulfuric acid can help to mitigate this.
Troubleshooting Guides
Problem 1: Low or No Yield of the Isonitrosoacetanilide Intermediate
| Possible Cause | Suggested Solution |
| Low reactivity of the aniline | Increase the reaction time and/or temperature. Monitor the reaction closely by TLC to avoid decomposition. |
| Poor solubility of the aniline | The use of a co-solvent like ethanol in the aqueous reaction mixture might improve solubility.[6] |
| Impure starting materials | Ensure all reagents, especially the 4-iodo-2-(trifluoromethyl)aniline, are of high purity. |
Problem 2: Low Yield During the Cyclization Step
| Possible Cause | Suggested Solution |
| Incomplete cyclization | Use a stronger acid catalyst such as methanesulfonic acid or polyphosphoric acid (PPA), which can also improve the solubility of the isonitrosoacetanilide intermediate.[6] |
| Decomposition of the intermediate or product | Maintain strict temperature control during the addition of the intermediate to the acid and throughout the reaction. Add the intermediate in small portions to manage the exothermic reaction. |
| Formation of side products (e.g., sulfonation) | Use the minimum amount of sulfuric acid required and keep the reaction temperature as low as possible while still achieving cyclization. |
Problem 3: Product is a Dark, Tarry, or Intractable Material
| Possible Cause | Suggested Solution |
| Decomposition under harsh conditions | Ensure the starting aniline is fully dissolved before heating. Maintain strict temperature control throughout the reaction. Consider using a milder cyclization agent if possible. |
| Impurities in the starting material | Purify the starting aniline before use. |
Experimental Protocols
Step 1: Synthesis of N-(2-iodo-4-(trifluoromethyl)phenyl)-2-(hydroxyimino)acetamide (Isonitrosoacetanilide Intermediate)
-
In a suitable reaction flask, dissolve chloral hydrate (1.1 eq) and sodium sulfate (large excess) in water.
-
Add a solution of 4-iodo-2-(trifluoromethyl)aniline (1.0 eq) in dilute hydrochloric acid.
-
Add an aqueous solution of hydroxylamine hydrochloride (1.5 - 2.0 eq).
-
Heat the mixture to reflux for 1-2 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture in an ice bath to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain the crude isonitrosoacetanilide intermediate.
Step 2: Synthesis of this compound (Cyclization)
-
Carefully add concentrated sulfuric acid (or methanesulfonic acid) to a reaction flask and heat to 50-60 °C.
-
Slowly add the dried isonitrosoacetanilide intermediate from Step 1 in small portions, maintaining the temperature between 60-70 °C. An ice bath may be required to control the exotherm.
-
After the addition is complete, heat the mixture to 80-90 °C for 15-30 minutes, or until TLC indicates completion of the reaction.
-
Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.
-
Allow the precipitate to stand for 30-60 minutes.
-
Filter the crude product, wash thoroughly with cold water to remove acid, and dry.
-
The crude isatin can be purified by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).
Visualizing the Workflow
The following diagram illustrates the general workflow of the Sandmeyer isatin synthesis.
References
Technical Support Center: Purification of 6-iodo-4-(trifluoromethyl)isatin
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 6-iodo-4-(trifluoromethyl)isatin. This document offers troubleshooting for common issues, answers to frequently asked questions, and detailed experimental protocols for relevant purification techniques.
Troubleshooting Guide
This section addresses specific challenges that may arise during the purification of 6-iodo-4-(trifluoromethyl)isatin in a question-and-answer format.
| Issue | Question | Possible Cause & Solution |
| Low Purity After Synthesis | My crude 6-iodo-4-(trifluoromethyl)isatin shows multiple spots on TLC. How can I improve its purity? | Incomplete reaction or side reactions: The synthesis of isatins, particularly through methods like the Sandmeyer synthesis, can result in byproducts and regioisomers.[1] Solution: • Column Chromatography: This is the most common and effective method for separating closely related impurities. A silica gel column with a gradient elution of hexane and ethyl acetate is a good starting point. The high polarity of the trifluoromethyl group may require a higher proportion of the polar solvent for elution. • Recrystallization: If the crude product is a solid, recrystallization can be an effective purification method. Given its solubility profile, consider solvents like ethanol, methanol, or a mixture of dichloromethane and hexane.[2] |
| Product is an Oil or Sticky Solid | After solvent removal, my 6-iodo-4-(trifluoromethyl)isatin is a persistent oil or a sticky solid and will not crystallize. How can I solidify it? | Residual Solvent: High-boiling point solvents used in the reaction (e.g., DMF) can be difficult to remove completely and may prevent crystallization.Solution: • High Vacuum Drying: Dry the product under high vacuum for an extended period, possibly with gentle heating, to remove residual solvents. • Trituration: Attempt to induce crystallization by triturating the oil with a non-polar solvent in which the product is expected to be poorly soluble, such as hexanes or diethyl ether. This involves adding the non-polar solvent and scratching the inside of the flask with a glass rod to initiate crystal formation. |
| Colored Impurities | My purified 6-iodo-4-(trifluoromethyl)isatin has a dark color, suggesting the presence of impurities. | Oxidation or degradation products: Isatin and its derivatives can be susceptible to degradation, leading to colored impurities.Solution: • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration. • Bisulfite Adduct Formation: For stubborn impurities, consider forming the water-soluble bisulfite addition product. This can be washed to remove organic-soluble impurities, and the pure isatin can be regenerated by treatment with acid. |
| Isomer Contamination | My product is contaminated with a regioisomer (e.g., 4-iodo-6-(trifluoromethyl)isatin). | Lack of regioselectivity in synthesis: Many isatin syntheses can produce mixtures of isomers, which can be difficult to separate due to their similar polarities.[1]Solution: • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful technique for separating isomers with very similar properties. • High-Speed Counter-Current Chromatography (HSCCC): This technique has been shown to be effective in separating isomeric isatins, such as 4- and 6-iodoisatins.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the expected physicochemical properties of 6-iodo-4-(trifluoromethyl)isatin?
A1: 6-iodo-4-(trifluoromethyl)isatin is a solid, typically with a yellow to orange or red color.[4] It is expected to be practically insoluble in water but soluble in organic solvents such as ethanol and dichloromethane.[2] Its high molecular weight due to the iodine atom and the presence of the polar trifluoromethyl group will influence its solubility and chromatographic behavior.
Q2: What is a good starting point for developing a column chromatography method for this compound?
A2: A good starting point for column chromatography on silica gel would be a gradient elution with a mixture of n-hexane and ethyl acetate. Given the polarity of the isatin core and the trifluoromethyl group, you may need to gradually increase the proportion of ethyl acetate to elute the compound. Monitoring the separation by thin-layer chromatography (TLC) is crucial to optimize the solvent system.
Q3: Which solvents are suitable for recrystallizing 6-iodo-4-(trifluoromethyl)isatin?
A3: Based on data for similar isatin derivatives, good solvents to try for recrystallization are ethanol, methanol, or a mixture of a good solvent (like dichloromethane) and a poor solvent (like hexane).[2] The ideal recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
Q4: Are there any non-chromatographic methods to purify 6-iodo-4-(trifluoromethyl)isatin?
A4: Besides recrystallization, another potential non-chromatographic method is the formation of a bisulfite addition product. Isatins can react with sodium bisulfite to form a water-soluble adduct. This allows for the removal of water-insoluble impurities by filtration. The purified isatin can then be regenerated by treating the aqueous solution with acid.
Q5: How can I remove unreacted starting materials?
A5: If the starting materials have significantly different polarities from the product, column chromatography is the most effective method. If the starting material is an aniline derivative, it can potentially be removed by an acidic wash during the workup, as the aniline will be protonated and move into the aqueous layer.
Quantitative Data on Purification of a Structurally Related Compound
| Compound | Purification Method | Solvent System | Yield (%) | Purity |
| 4-iodoisatin | HSCCC | Hexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v) | 45 | Pure |
| 6-iodoisatin | HSCCC | Hexane:Ethyl Acetate:Ethanol:Water (1:0.5:0.5:1 v/v/v/v) | 17 | Pure |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the purification of 6-iodo-4-(trifluoromethyl)isatin using silica gel column chromatography.
1. Preparation of the Column:
- Select a glass column of appropriate size based on the amount of crude material.
- Prepare a slurry of silica gel in n-hexane.
- Carefully pour the slurry into the column, allowing the silica gel to pack evenly without air bubbles.
- Add a layer of sand on top of the silica gel bed.
- Equilibrate the column by running the initial eluent (e.g., 95:5 n-hexane:ethyl acetate) through the silica gel until the bed is stable.
2. Sample Loading:
- Dissolve the crude 6-iodo-4-(trifluoromethyl)isatin in a minimal amount of dichloromethane or the eluent.
- In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder (dry loading).
- Carefully add the dry-loaded sample to the top of the column.
3. Elution and Fraction Collection:
- Begin elution with a low polarity solvent mixture (e.g., 95:5 n-hexane:ethyl acetate).
- Gradually increase the polarity of the eluent (e.g., to 90:10, 80:20, etc.) to elute the compound and any impurities.
- Collect fractions in separate test tubes.
4. Analysis and Product Recovery:
- Analyze the collected fractions by TLC to identify those containing the pure product.
- Combine the pure fractions.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 6-iodo-4-(trifluoromethyl)isatin.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the purification of solid 6-iodo-4-(trifluoromethyl)isatin by recrystallization.
1. Solvent Selection:
- In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, hexane) at room temperature and upon heating.
- The ideal solvent will dissolve the compound when hot but not when cold. A solvent pair (one in which the compound is soluble and one in which it is insoluble) can also be used.
2. Dissolution:
- Place the crude solid in an Erlenmeyer flask.
- Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.
3. Decolorization (Optional):
- If the solution is highly colored, add a small amount of activated carbon and boil for a few minutes.
4. Filtration:
- If activated carbon was used, or if there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
5. Crystallization:
- Allow the hot, clear solution to cool slowly to room temperature.
- If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
6. Isolation and Drying of Crystals:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of the cold recrystallization solvent.
- Dry the crystals in a vacuum oven to remove any remaining solvent.
Visualizations
Caption: General workflow for the purification of 6-iodo-4-(trifluoromethyl)isatin.
References
Technical Support Center: Synthesis of Polysubstituted Isatins
Welcome to the Technical Support Center for the synthesis of polysubstituted isatins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of these versatile heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic methods for preparing polysubstituted isatins?
A1: The most widely employed methods for the synthesis of polysubstituted isatins are the Sandmeyer, Stolle, and Gassman syntheses.[1][2][3][4] Each method possesses distinct advantages and is suited for different starting materials and desired substitution patterns on the isatin core. Newer methods, such as those involving directed ortho-metalation, have also been developed to address specific challenges like regioselectivity.[2][5]
Q2: I am experiencing very low yields in my isatin synthesis. What are the general contributing factors?
A2: Low yields in isatin synthesis can stem from several factors, applicable across different methods. These include incomplete reactions, the occurrence of side reactions that consume starting materials or intermediates, and product loss during workup and purification.[6] For instance, in the Sandmeyer synthesis, incomplete cyclization of the isonitrosoacetanilide intermediate is a common issue.[6] In the Stolle synthesis, incomplete acylation of the aniline or incomplete cyclization can lead to diminished yields.[1]
Q3: How do electron-donating and electron-withdrawing substituents on the aniline precursor affect the synthesis?
A3: The electronic nature of the substituents on the aniline ring significantly impacts the course of the synthesis. Generally, anilines with electron-withdrawing groups are good candidates for the Sandmeyer synthesis.[7] Conversely, the Sandmeyer method may fail or give low yields with anilines bearing electron-donating groups.[4] The Gassman synthesis is more versatile and can be adapted for both electron-donating and electron-withdrawing groups by modifying the synthetic strategy.[7][8] For instance, with electron-donating groups, a chlorosulfonium salt is used, while with electron-withdrawing groups, an N-chloroaniline intermediate is formed.[4]
Q4: I am struggling with the purification of my crude isatin product. What are common impurities and how can I remove them?
A4: Common impurities include tar-like substances, unreacted starting materials, and byproducts specific to the synthetic route, such as isatin oximes in the Sandmeyer synthesis.[6] Tar formation is often due to the decomposition of materials under harsh acidic and high-temperature conditions.[6] Purification can be achieved through recrystallization, often from glacial acetic acid, or by forming a sodium bisulfite adduct. For stubborn impurities, column chromatography is a viable option.[1][9]
Q5: How can I control the regioselectivity when using a meta-substituted aniline to obtain a specific isomer (e.g., 4-substituted vs. 6-substituted isatin)?
A5: Achieving high regioselectivity with meta-substituted anilines is a significant challenge in classical isatin syntheses like the Sandmeyer and Stolle methods, often resulting in a mixture of 4- and 6-substituted isatins.[3][4] For predictable regiochemical control, particularly for the synthesis of 4-substituted isatins, a directed ortho-metalation (DoM) approach has proven effective.[2][5] This method utilizes a directing group on the aniline to guide the metalation and subsequent reaction to the desired position.[1][4]
Troubleshooting Guides
Sandmeyer Isatin Synthesis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete formation of the isonitrosoacetanilide intermediate. | Ensure high purity of starting materials. Optimize reaction time and temperature for the condensation step.[6] |
| Incomplete cyclization of the isonitrosoacetanilide. | Maintain the recommended cyclization temperature (typically around 80°C) for a sufficient duration.[6] | |
| Sulfonation of the aromatic ring. | Use the minimum effective concentration and temperature of sulfuric acid for the cyclization step.[6] | |
| Poor solubility of substituted anilines with lipophilic groups. | Consider using methanesulfonic acid as the cyclization medium to improve solubility.[6] | |
| Product Contamination | Presence of isatin oxime as a major byproduct. | Add a "decoy agent" such as a carbonyl compound (e.g., aldehyde or ketone) during the quenching or extraction phase of the reaction.[6] |
| Formation of tar-like substances. | Ensure the aniline starting material is fully dissolved before proceeding with the reaction.[6] | |
| Reaction Control | Exothermic and difficult-to-control cyclization reaction. | Add the isonitrosoacetanilide to the sulfuric acid in small portions with efficient stirring and external cooling to maintain the desired temperature range.[6] |
Stolle Isatin Synthesis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete acylation of the aniline. | Use a slight excess of oxalyl chloride. Ensure the reaction is conducted under strictly anhydrous conditions.[1] |
| Incomplete cyclization of the chlorooxalylanilide intermediate. | Use a suitable Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) and optimize the reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before the cyclization step.[1] | |
| Side Reactions | Decomposition of starting material or intermediate. | Maintain the reaction temperature as low as possible while still achieving a reasonable reaction rate.[1] |
Gassman Isatin Synthesis
| Problem | Potential Cause | Troubleshooting Solution |
| Low Yield | Incomplete formation of the 3-methylthio-2-oxindole intermediate. | Optimize the reaction conditions for the formation of the azasulfonium salt.[7] |
| Incomplete oxidation to the isatin. | Use an appropriate oxidizing agent and ensure complete conversion of the intermediate by monitoring the reaction (e.g., by TLC).[7] | |
| Product Purification | Presence of sulfur-containing byproducts. | Purify the crude product using column chromatography.[7] |
Quantitative Data Summary
The following tables provide a summary of reported yield data for the synthesis of polysubstituted isatins. It is important to note that a direct comparison of yields across different studies can be challenging due to variations in reaction conditions, scales, and purification methods.
Table 1: General Yields of Common Isatin Synthesis Methods
| Synthesis Method | Typical Yield Range | Notes |
| Sandmeyer | >75% | Yields can be lower for certain substituted anilines.[3][7] |
| Stolle | 48-79% | One-pot modifications have been developed.[9] |
| Gassman | 40-81% | Versatile for a range of substituted anilines.[3][7] |
Table 2: Influence of Substituents on Isatin Synthesis Yields (Qualitative and Selected Quantitative Examples)
| Substituent Type | Effect on Sandmeyer Synthesis | Effect on Stolle/Gassman Synthesis | Example Yields |
| Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Can lead to lower yields or reaction failure.[4] | Generally well-tolerated in Gassman synthesis.[4] | 5-Methylisatin (Sandmeyer): Not specified, but generally good yields for simple analogs.[3] |
| Electron-Withdrawing Groups (e.g., -NO₂, -Cl, -Br) | Generally favorable, leading to good yields.[7] | Can be synthesized effectively, especially with the Gassman method.[4] | 5-Nitroisatin (Sandmeyer): High yields are generally expected. 5,7-Dibromoisatin can be synthesized in good yield.[3] |
| Bulky/Lipophilic Groups (e.g., -n-hexyl, -trityl) | Can lead to very low yields (<5%) in the classical Sandmeyer process due to poor solubility.[6] | Modified Sandmeyer (using methanesulfonic acid or PPA) can improve yields significantly (e.g., 67% for 5-tritylisatin).[6] | 4-n-Hexylaniline to isonitrosoacetanilide (Sandmeyer intermediate): <5% yield.[6] |
Experimental Protocols
Key Experiment 1: Sandmeyer Synthesis of a Polysubstituted Isatin
Part A: Synthesis of the Isonitrosoacetanilide Intermediate
-
In a suitable flask, dissolve chloral hydrate and sodium sulfate in water.
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Add a solution of the desired substituted aniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Heat the mixture to reflux for the time required to complete the reaction (monitor by TLC).
-
Cool the reaction mixture and filter the precipitated isonitrosoacetanilide.
-
Wash the precipitate with water and air-dry.[6]
Part B: Cyclization to the Isatin
-
In a separate flask, warm concentrated sulfuric acid to approximately 50°C.
-
Slowly add the dry isonitrosoacetanilide from Part A in portions, maintaining the temperature between 60-70°C with external cooling.
-
After the addition is complete, heat the mixture to 80°C for about 10 minutes.
-
Cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Filter the precipitated crude isatin, wash thoroughly with cold water to remove the acid, and dry.
-
Purify the crude isatin by recrystallization from glacial acetic acid or through the formation of the sodium bisulfite adduct.[6]
Key Experiment 2: Stolle Synthesis of an N-Substituted Isatin
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React the N-substituted aniline with oxalyl chloride in an inert solvent (e.g., dichloromethane) to form the corresponding chlorooxalylanilide intermediate.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Treat the crude chlorooxalylanilide with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide or nitrobenzene) and heat to induce cyclization.
-
After the reaction is complete, carefully quench the reaction mixture with ice and acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.[1]
Key Experiment 3: Gassman Synthesis of a Substituted Isatin
-
This synthesis proceeds via a 3-methylthio-2-oxindole intermediate.
-
React the substituted aniline with an α-chloro-α-(methylthio)acetate to form an intermediate.
-
Treat this intermediate with a base to induce cyclization to the 3-methylthio-2-oxindole.
-
Oxidize the 3-methylthio-2-oxindole using a suitable oxidizing agent (e.g., N-chlorosuccinimide followed by hydrolysis) to yield the desired isatin.
-
Purify the final product by column chromatography.[7]
Visualizations
References
- 1. ijcrt.org [ijcrt.org]
- 2. ijcmas.com [ijcmas.com]
- 3. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.irapa.org [journals.irapa.org]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]
- 8. benchchem.com [benchchem.com]
- 9. scribd.com [scribd.com]
Enhancing regioselectivity in the synthesis of isatin derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing regioselectivity during the synthesis of isatin derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in controlling regioselectivity during the synthesis of isatin derivatives?
A1: The main challenge in isatin synthesis, particularly with classical methods like the Sandmeyer and Stolle syntheses, is achieving predictable regiochemical control when using substituted anilines.[1] For instance, meta-substituted anilines often yield inseparable mixtures of 4- and 6-substituted isatin regioisomers.[1][2] The regioselectivity is highly dependent on the substrate's electronic properties, the substituents on the isatin core, and the reaction conditions, including solvent and temperature.[3]
Q2: How can I achieve regioselective synthesis of 4-substituted isatins from meta-substituted anilines?
A2: While classical methods often fail to provide good regioselectivity, a directed ortho-metalation (DoM) approach is highly effective for the predictable synthesis of 4-substituted isatins.[1][4] This strategy involves using N-pivaloyl or N-(t-butoxycarbonyl) anilines. The protected amino group directs metalation to the ortho position. Subsequent reaction with diethyl oxalate followed by deprotection and cyclization yields the desired 4-substituted isatin with high regioselectivity.[4]
Q3: What is the role of catalysts and solvents in directing the regioselective functionalization of the isatin core?
A3: Catalysts and solvents play a crucial role in determining the outcome of regioselective reactions.
-
Catalysts: Lewis acids (e.g., AlCl₃, TiCl₄, BF₃·Et₂O) are essential in the Stolle synthesis for promoting cyclization.[1] In modern methods, metal catalysts (e.g., Palladium, Indium(III)) and organocatalysts (e.g., N-Heterocyclic Carbenes, or NHCs) are used to achieve high selectivity.[5][6][7][8] For example, an Indium(III)-indapybox complex has been shown to be an effective catalyst for the regioselective addition of pyrroles to isatins.[5] NHC organocatalysis can control N1-functionalization (aza-Michael addition) and C3-functionalization (Morita–Baylis–Hillman reaction) chemoselectively.[7]
-
Solvents: The choice of solvent can significantly influence reaction rates and selectivity. For instance, in a one-pot, three-component reaction of isatin, ammonium acetate, and benzaldehyde, a water-ethanol (9:1) mixture with a β-cyclodextrin catalyst provided the highest yield of the desired product due to the optimal solubility of both the catalyst and reactants.[9] In some ring-expansion reactions, ethanol is used as a greener solvent.[10]
Q4: How can protecting groups be utilized to control regioselectivity?
A4: Protecting groups are essential tools for temporarily masking reactive functional groups to prevent unwanted side reactions and direct transformations to a specific site.[11] In isatin synthesis, protecting the aniline nitrogen (e.g., with a pivaloyl or Boc group) is a key strategy in the Directed ortho-Metalation (DoM) approach to ensure selective functionalization at the C4 position.[4] The choice of protecting group is critical and depends on its stability, ease of installation and removal, and compatibility with other reaction conditions.[11] Orthogonal protecting groups, which can be removed under different conditions, allow for sequential, site-specific modifications of complex molecules.[11]
Q5: What strategies exist for the regioselective C-H functionalization of the isatin benzene ring?
A5: Regioselective C-H functionalization of the six-membered benzene ring of isatin is challenging due to the higher reactivity of the five-membered ring.[12] However, the use of directing groups has been a successful strategy. For example, a TfNH- directing group has been used to achieve palladium-catalyzed olefination at the C4 position of tryptophan derivatives.[12] Electrophilic aromatic substitutions on the isatin core typically occur at the C5 and C7 positions.[13]
Troubleshooting Guides
Problem: Poor Regioselectivity / Formation of Isomeric Mixtures
| Possible Cause | Proposed Solution / Strategy | Applicable Syntheses |
| Lack of regiocontrol in cyclization with meta-substituted anilines.[14] | Employ a Directed ortho-Metalation (DoM) strategy using a suitable directing group on the aniline nitrogen (e.g., pivaloyl, Boc).[1][4] | Sandmeyer, Stolle |
| Reaction conditions favor the undesired thermodynamic or kinetic product.[14] | Systematically optimize reaction conditions: vary the catalyst (type and loading), solvent polarity, and temperature.[3] | General |
| Steric hindrance from ortho-substituents reduces efficiency and selectivity.[10] | Consider alternative synthetic routes that proceed through less sterically hindered intermediates. Modify the substituent if possible. | General |
| Inappropriate catalyst choice. | Screen different Lewis acids or organocatalysts. For specific reactions like Friedel-Crafts alkylation, catalysts like cuprine can provide high enantioselectivity.[2] | Stolle, Friedel-Crafts |
Problem: Low Yield
| Possible Cause | Proposed Solution / Strategy | Applicable Syntheses |
| Incomplete reaction.[14] | Optimize reaction time and temperature; monitor reaction progress by TLC. Ensure high purity of starting materials.[1][14] | Sandmeyer, Stolle |
| Incomplete acylation of aniline.[1] | Use a slight excess of oxalyl chloride and ensure anhydrous conditions. | Stolle |
| Incomplete cyclization.[1] | Optimize the Lewis acid and reaction temperature. Ensure the chlorooxalylanilide intermediate is completely dry before cyclization.[1] | Stolle |
| Poor solubility of intermediates.[14] | Use a co-solvent or a different solvent system to improve solubility.[14] | Sandmeyer |
| Product loss during work-up and purification.[14] | Optimize pH for extraction. Use minimal solvent for recrystallization. Consider column chromatography for difficult separations.[14] | General |
Problem: Side Reactions
| Possible Cause | Proposed Solution / Strategy | Applicable Syntheses |
| "Tar" formation due to decomposition under strong acid/high temperature.[1] | Ensure the aniline starting material is fully dissolved before proceeding. Maintain the lowest possible reaction temperature that allows for a reasonable rate.[1] | Sandmeyer, Stolle |
| Formation of isatin oxime byproduct.[1] | Add a "decoy agent" (e.g., an aldehyde or ketone) during the quenching or extraction phase to react with excess hydroxylamine.[1] | Sandmeyer |
| Sulfonation of the aromatic ring.[1] | Use the minimum effective concentration of sulfuric acid and maintain the lowest possible temperature during the cyclization step.[1] | Sandmeyer |
| Over-oxidation of sensitive groups (e.g., methyl).[14] | Use a milder acid for cyclization, such as polyphosphoric acid (PPA) instead of sulfuric acid.[14] | Sandmeyer |
Experimental Protocols
Protocol 1: Sandmeyer Isatin Synthesis (Example: 7-Methylisatin) [14]
-
Step 1: Formation of Isonitroso-N-(2-methylphenyl)acetamide
-
Dissolve chloral hydrate in water.
-
Add a solution of 2-methylaniline in hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride.
-
Add sodium sulfate to the mixture.
-
Heat the reaction mixture to reflux (approx. 90 °C) for about 2 hours.
-
Cool the mixture to allow the isonitroso intermediate to precipitate.
-
Filter the solid, wash with water, and dry.
-
-
Step 2: Cyclization to 7-Methylisatin
-
Carefully add the dried isonitroso intermediate from Step 1 to pre-warmed concentrated sulfuric acid or polyphosphoric acid (PPA) at around 65 °C.
-
Maintain the temperature and stir for approximately 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the precipitated crude 7-methylisatin, wash thoroughly with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
-
Protocol 2: Stolle Isatin Synthesis [1]
-
Step 1: Formation of Chlorooxalylanilide Intermediate
-
React the starting aniline (or N-substituted aniline) with a slight excess of oxalyl chloride in an inert, anhydrous solvent (e.g., dichloromethane).
-
After the reaction is complete (monitor by TLC), remove the solvent under reduced pressure.
-
-
Step 2: Lewis Acid-Catalyzed Cyclization
-
Treat the crude, dry chlorooxalylanilide intermediate with a Lewis acid (e.g., aluminum chloride) in a suitable solvent (e.g., carbon disulfide).
-
Heat the mixture to effect cyclization.
-
After the reaction is complete, carefully quench the reaction by pouring it onto ice and acid.
-
Extract the product with an organic solvent, wash, dry, and purify by chromatography or recrystallization.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. seejph.com [seejph.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Enantioselective and regioselective indium(III)-catalyzed addition of pyrroles to isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent advances in the reactions of isatin-derived MBH carbonates for the synthesis of spirooxindoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Palladium-Catalyzed Regioselective C-H Functionalization/Annulation Reaction of Amides and Allylbenzenes for the Synthesis of Isoquinolinones and Pyridinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Regioselective Ring Expansion of Isatins with In Situ Generated α-Aryldiazomethanes: Direct Access to Viridicatin Alkaloids [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimization of the Sandmeyer Isatin Synthesis
Welcome to the technical support center for the Sandmeyer isatin synthesis. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this classic and powerful method for creating the isatin scaffold, a privileged core in medicinal chemistry. My goal is to provide you with not just a protocol, but a deeper understanding of the reaction's nuances, enabling you to troubleshoot effectively and optimize your synthesis for higher yields and purity.
A Refresher on the Core Mechanism
Before diving into troubleshooting, it's crucial to understand the underlying mechanism of the two-stage Sandmeyer isatin synthesis. This knowledge forms the basis for rational problem-solving. The reaction begins with the formation of an α-oximinoacetanilide (more commonly, an isonitrosoacetanilide) intermediate, which then undergoes an acid-catalyzed intramolecular cyclization.[1]
The first stage involves a condensation reaction between your chosen aniline, chloral hydrate, and hydroxylamine.[2][3] Chloral hydrate acts as a masked source of glyoxylic acid, which reacts with hydroxylamine to form an oxime. This species then condenses with the aniline to form the key isonitrosoacetanilide intermediate.[4] The second stage is the critical ring-closure step, where concentrated sulfuric acid facilitates an intramolecular electrophilic substitution to forge the five-membered ring of the isatin product.[1][5]
Caption: The two-stage mechanism of the Sandmeyer isatin synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section is formatted to directly address the most common problems encountered during the synthesis.
Question 1: My reaction mixture turned into a dark, intractable tar during the cyclization step. What went wrong?
This is a very common and frustrating issue, often resulting in a complete loss of the product.[6]
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Primary Cause: Uncontrolled Exotherm & Localized Overheating. The cyclization in concentrated sulfuric acid is highly exothermic. If the isonitrosoacetanilide is added too quickly or if the initial temperature of the acid is too high, the reaction temperature can spike, leading to charring and decomposition.[6] The optimal temperature window is narrow and critical.[7]
-
Solution & Proactive Steps:
-
Strict Temperature Control: Gently warm the sulfuric acid to the minimum required temperature to initiate the reaction (typically 50-60°C). Do NOT overheat.[6]
-
Portion-wise Addition: Add the dry isonitrosoacetanilide intermediate in small portions, allowing the temperature to stabilize between additions.
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Efficient Stirring: Use a robust mechanical stirrer. This prevents localized hot spots where decomposition can begin.
-
External Cooling: Have an ice-water bath ready. If you notice the temperature rising too quickly (e.g., above 75-80°C), use the bath immediately to bring it under control.[6]
-
-
Secondary Cause: Incomplete Dissolution of Aniline in Stage 1. If the aniline hydrochloride salt is not fully dissolved during the formation of the intermediate, tarry byproducts can form.[6]
-
Solution: Ensure a homogenous solution of the aniline salt is achieved before adding the other reagents in the first step.
Question 2: The yield of my isatin is very low. How can I improve it?
Low yields can stem from issues in either of the two stages.
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Potential Cause 1: Incomplete Formation of the Isonitrosoacetanilide Intermediate.
-
Insight: The formation of the intermediate is a delicate condensation reaction. The purity of the starting aniline is crucial; using old or impure aniline can significantly lower yields.[6] Furthermore, an insufficient excess of hydroxylamine hydrochloride can lead to incomplete conversion.[6]
-
Optimization Strategy:
-
Use freshly distilled or high-purity aniline.
-
Ensure a sufficient excess of hydroxylamine hydrochloride is used as per established protocols.[6]
-
Control the heating rate in Stage 1. Boiling too vigorously or for too long can degrade the product. A brief period of vigorous boiling (1-2 minutes) is often sufficient.[6]
-
-
-
Potential Cause 2: Side Reactions During Cyclization.
Question 3: My final product is contaminated with a yellow impurity. What is it and how do I remove it?
-
Probable Identity: Isatin Oxime. This is a common byproduct formed from the hydrolysis of any unreacted isonitrosoacetanilide during the workup.[6][8]
-
Solution & Prevention:
-
Ensure Complete Cyclization: Make sure the reaction in sulfuric acid goes to completion by adhering to the recommended temperature and time. This minimizes the amount of unreacted intermediate.
-
Purification: Isatin can be effectively purified by recrystallization from glacial acetic acid to remove the oxime and other impurities.[9]
-
Question 4: I'm using a meta-substituted aniline and I'm getting a mixture of products. How can I control the regioselectivity?
-
The Challenge: The Sandmeyer synthesis is notorious for producing mixtures of 4- and 6-substituted isatins from meta-substituted anilines, as the electronics of the substituent may not strongly direct the cyclization to one position over the other.[8][10]
-
Solution:
-
Classical Approach: Unfortunately, with the standard Sandmeyer conditions, separating these regioisomers by chromatography or fractional crystallization is often the only recourse. This can be challenging and lead to significant yield loss.
-
Alternative Methods: For applications where high regioselectivity is critical, the Sandmeyer synthesis may not be the ideal choice. Consider alternative named reactions for isatin synthesis, such as the Gassman or Stolle methods, which can offer better regiochemical control depending on the substrate.[10][11]
-
Key Parameter Optimization Summary
Optimizing the Sandmeyer synthesis involves a careful balance of several key parameters. The table below summarizes the critical variables and their impact.
| Parameter | Stage | Recommended Range/Condition | Rationale & Expert Insight |
| Aniline Purity | 1 | High Purity / Redistilled | Impurities can lead to significant tar formation and reduced yield of the intermediate.[6] |
| Reagent Stoichiometry | 1 | Slight excess of Chloral Hydrate & significant excess of NH₂OH·HCl | Ensures complete consumption of the limiting aniline starting material.[6] |
| Sodium Sulfate | 1 | Saturated Aqueous Solution | Acts to "salt out" the isonitrosoacetanilide intermediate, improving its precipitation and isolation.[6] |
| Intermediate Dryness | 2 | Thoroughly Dry | Moisture in the intermediate can cause the cyclization reaction with H₂SO₄ to become uncontrollable.[6] |
| H₂SO₄ Temperature | 2 | 60-70°C for addition, then 80°C for 10 min | This is the most critical parameter. Too low (<50°C) and the reaction won't start; too high (>80°C) leads to rapid decomposition and charring.[6][7] |
| Workup | 2 | Pour onto 10-12 volumes of crushed ice | Rapidly quenches the reaction and precipitates the isatin product while diluting the acid. |
Troubleshooting Workflow
When an experiment fails, a logical diagnostic approach is essential. Use the following workflow to identify the likely point of failure.
Caption: A decision-tree workflow for troubleshooting the Sandmeyer isatin synthesis.
Baseline Experimental Protocol (Adapted from Organic Syntheses)
This protocol is a reliable starting point for the synthesis of unsubstituted isatin.[6] Always perform a thorough risk assessment before beginning any chemical synthesis.
Part A: Synthesis of Isonitrosoacetanilide
-
In a 5 L round-bottom flask, dissolve chloral hydrate (90 g, 0.54 mol) in 1200 mL of water.
-
To this solution, add in order: crystallized sodium sulfate (1300 g), a solution of aniline (46.5 g, 0.5 mol) in 300 mL of water containing concentrated HCl (43 mL, 0.52 mol), and finally a solution of hydroxylamine hydrochloride (110 g, 1.58 moles) in 500 mL of water.
-
Heat the mixture so that vigorous boiling begins in approximately 40-45 minutes.
-
Continue vigorous boiling for only 1-2 minutes. Over-boiling will decrease the yield.[6]
-
Cool the mixture in running water to crystallize the product.
-
Filter the crystalline product with suction and air-dry. The expected yield is 65–75 g (80–91%).
Part B: Synthesis of Isatin
-
In a 1 L round-bottom flask equipped with an efficient mechanical stirrer, warm concentrated sulfuric acid (600 g, 326 mL) to 50°C.
-
Add the dry isonitrosoacetanilide (75 g, 0.46 mol) from Part A in small portions, ensuring the temperature is maintained between 60°C and 70°C. Do not exceed 75°C. Use an external cooling bath as needed.[6]
-
After the addition is complete, heat the solution to 80°C and hold for 10 minutes to complete the cyclization.
-
Cool the reaction mixture to room temperature and pour it onto 10-12 times its volume of crushed ice.
-
Allow the mixture to stand for 30 minutes, then filter the precipitated isatin with suction.
-
Wash the crude product several times with cold water to remove residual acid and dry. The yield is typically 45–50 g (67–74%).
-
For higher purity, recrystallize from glacial acetic acid.
Frequently Asked Questions (FAQs)
-
Q: Can this synthesis be performed with electron-rich anilines?
-
A: The classical Sandmeyer synthesis often fails or gives poor yields with anilines bearing strong electron-donating groups.[10] The activated ring can undergo undesired side reactions like sulfonation more readily. For these substrates, alternative methods like the Stolle or Gassman synthesis may be more suitable.[12]
-
-
Q: What is the role of sodium sulfate in the first step?
-
A: While it may have other effects, its primary role is to decrease the solubility of the isonitrosoacetanilide intermediate in the aqueous solution, a phenomenon known as the "salting out" effect. This promotes its precipitation and allows for easier isolation with a higher recovery rate.[6]
-
-
Q: Is it possible to perform this as a one-pot reaction?
-
A: The standard, reliable procedure involves the isolation and drying of the isonitrosoacetanilide intermediate.[13] Bypassing this step is not recommended, as introducing water from the first step into the concentrated sulfuric acid in the second step would be extremely hazardous and would prevent the cyclization reaction from occurring.
-
-
Q: What are the main safety concerns?
-
A: The primary hazards involve the use of large quantities of concentrated sulfuric acid and the highly exothermic nature of the cyclization step. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (gloves, lab coat, safety glasses), and have appropriate quench/neutralization materials on hand. The addition of the intermediate to the acid must be done slowly and with careful temperature monitoring.[6]
-
References
- 1. synarchive.com [synarchive.com]
- 2. biomedres.us [biomedres.us]
- 3. Synthesis of Isatin_Chemicalbook [chemicalbook.com]
- 4. Synthesis of Substituted Isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 8. benchchem.com [benchchem.com]
- 9. Sciencemadness Discussion Board - Synthesis of Isatin - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. journals.irapa.org [journals.irapa.org]
- 11. researchgate.net [researchgate.net]
- 12. ijcmas.com [ijcmas.com]
- 13. soeagra.com [soeagra.com]
Technical Support Center: Strategies to Minimize By-product Formation in Indole Ring Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation during indole ring synthesis. The information is presented in a question-and-answer format, addressing specific issues encountered in common indole synthesis methodologies.
Fischer Indole Synthesis
The Fischer indole synthesis is a versatile and widely used method, but it is often plagued by the formation of tar and other by-products, especially under harsh acidic conditions.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis is producing a significant amount of tar-like material, making purification difficult. What are the primary causes and how can I prevent this?
A1: Tar formation is a common issue in Fischer indole synthesis, often resulting from the strong acidic conditions and high temperatures that can cause polymerization and degradation of starting materials and intermediates.
Troubleshooting Strategies:
-
Optimize Acid Catalyst: The choice and concentration of the acid catalyst are critical. While Brønsted acids like HCl and H₂SO₄ are common, they can be harsh. Consider using milder Lewis acids such as ZnCl₂ or solid acid catalysts like Amberlite IR-120. Polyphosphoric acid (PPA) is also often effective.
-
Temperature Control: Carefully manage the reaction temperature. Overheating can significantly accelerate side reactions leading to tar. Use a well-controlled heating mantle or an oil bath and monitor the internal reaction temperature.
-
Solvent Selection: The solvent can influence the solubility of intermediates and by-products. Using a higher-boiling point solvent that ensures all components remain in solution can sometimes reduce tar formation.
-
Inert Atmosphere: For sensitive substrates, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that contribute to by-product formation.
Q2: I am observing unexpected by-products in my Fischer indole synthesis, leading to a low yield of the desired indole. What are the likely side reactions?
A2: A common side reaction in the Fischer indole synthesis is the cleavage of the N-N bond in the hydrazone intermediate. This is particularly problematic when the arylhydrazine contains electron-donating substituents, which can stabilize the resulting aniline fragment.[1]
Troubleshooting Strategies:
-
Substituent Effects: Be mindful of the electronic properties of your substituents. If you are using an arylhydrazine with strong electron-donating groups, the N-N bond cleavage pathway may be favored.
-
Choice of Acid: The acid catalyst can influence the competition between the desired[2][2]-sigmatropic rearrangement and N-N bond cleavage. Experimenting with different Brønsted and Lewis acids may help favor the desired reaction pathway.
-
Reaction Conditions: Milder reaction conditions (lower temperature, shorter reaction time) may disfavor the N-N bond cleavage.
Quantitative Data
| Catalyst | Temperature (°C) | Solvent | Typical By-products | Strategies for Minimization |
| H₂SO₄ | 100-150 | Acetic Acid | Tar, sulfonated by-products | Lower temperature, shorter reaction time, use of milder acid. |
| ZnCl₂ | 120-180 | None (neat) | Polymeric materials, regioisomers | Gradual heating, use of a solvent to improve heat transfer. |
| PPA | 80-120 | None | Dehydration products, rearranged by-products | Precise temperature control, use of an appropriate amount of PPA. |
Experimental Protocol: Minimized Tar Formation in Fischer Indole Synthesis
This protocol is a general guideline for the synthesis of 2-methylindole from phenylhydrazine and acetone with reduced tar formation.
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add phenylhydrazine (1 equivalent) and acetone (1.1 equivalents).
-
Solvent and Catalyst Addition: Add glacial acetic acid as the solvent. While stirring, slowly add polyphosphoric acid (PPA) (a sufficient amount to make the mixture stirrable).
-
Reaction: Heat the mixture to 80-90°C with constant stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The product will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash with cold water, and then recrystallize from ethanol to obtain the purified 2-methylindole.
Visualization: Fischer Indole Synthesis - Desired Pathway vs. N-N Cleavage
Caption: Competing pathways in the Fischer indole synthesis.
Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis is a classical method for preparing 2-arylindoles, but it often suffers from harsh reaction conditions, leading to low yields and a lack of regioselectivity.
Frequently Asked Questions (FAQs)
Q1: My Bischler-Möhlau synthesis is giving a very low yield and a mixture of regioisomers. How can I improve the outcome?
A1: The traditional Bischler-Möhlau synthesis often requires high temperatures, which can lead to decomposition and the formation of multiple products.
Troubleshooting Strategies:
-
Milder Conditions: Recent modifications to the Bischler-Möhlau synthesis have focused on employing milder reaction conditions. The use of microwave irradiation can significantly reduce reaction times and improve yields.
-
Catalyst Choice: The addition of a catalyst like lithium bromide has been shown to promote the reaction under milder conditions, improving both yield and regioselectivity.
-
Reactant Stoichiometry: An excess of the aniline is typically used. Optimizing the ratio of the α-halo-acetophenone to the aniline can impact the yield.
Experimental Protocol: Microwave-Assisted Bischler-Möhlau Synthesis
This protocol describes a one-pot, solvent-free synthesis of 2-arylindoles using microwave irradiation.
-
Reactant Preparation: In an open microwave-safe vessel, mix the desired aniline (2.0 mmol) and phenacyl bromide (1.0 mmol).
-
Initial Reaction: Stir the mixture at room temperature for 3 hours.
-
Microwave Irradiation: Add 3 drops of dimethylformamide (DMF) to the mixture. Place the vessel in a microwave reactor and irradiate at 600 W for 1 minute.
-
Work-up and Purification: After cooling, the crude product can be purified by column chromatography on silica gel.
Visualization: Bischler-Möhlau Experimental Workflow
Caption: Microwave-assisted Bischler-Möhlau synthesis workflow.
Larock Indole Synthesis
The Larock indole synthesis is a powerful palladium-catalyzed method for preparing 2,3-disubstituted indoles. A key challenge is controlling the regioselectivity when using unsymmetrical alkynes.
Frequently Asked Questions (FAQs)
Q1: My Larock indole synthesis with an unsymmetrical alkyne is producing a mixture of regioisomers. How can I control the regioselectivity?
A1: The regioselectivity of the Larock indole synthesis is influenced by both steric and electronic factors of the substituents on the alkyne. Generally, the larger, more sterically hindering group on the alkyne tends to be positioned at the 2-position of the resulting indole.[3]
Troubleshooting Strategies:
-
Steric Hindrance: To favor a specific regioisomer, you can strategically design your alkyne with one substituent being significantly bulkier than the other.
-
Electronic Effects: The electronic properties of the alkyne substituents can also play a role. However, studies have shown that functional groups like esters or protected amines do not always exert a strong directing effect.[4]
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand can influence the regioselectivity. Experimenting with different ligands may be necessary to optimize for a specific substrate. N-heterocyclic carbene (NHC)-palladium complexes have been shown to provide good yields and high regioselectivity.[5]
Quantitative Data: Regioselectivity in Larock Indole Synthesis
| Alkyne Substituent 1 (R1) | Alkyne Substituent 2 (R2) | Major Regioisomer (Indole) | Notes |
| Phenyl | Methyl | 2-Phenyl-3-methylindole | Steric bulk of the phenyl group directs it to the 2-position. |
| Trimethylsilyl | Alkyl | 2-Trimethylsilyl-3-alkylindole | The bulky TMS group strongly directs the regioselectivity. |
| Ester | Alkyl | Mixture of isomers | The directing effect of the ester group can be weak.[4] |
Experimental Protocol: Regioselective Larock Indole Synthesis
This protocol is a general guideline for the palladium-catalyzed synthesis of a 2,3-disubstituted indole from an o-iodoaniline and an unsymmetrical alkyne.
-
Reaction Setup: In a Schlenk tube under an inert atmosphere, combine the o-iodoaniline (1 equivalent), the unsymmetrical alkyne (1.5-2 equivalents), palladium(II) acetate (Pd(OAc)₂, 5 mol%), and a suitable phosphine ligand (e.g., PPh₃, 10 mol%).
-
Solvent and Base: Add a solvent such as DMF or NMP, followed by a base, typically potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Reaction: Heat the mixture to 100-120°C and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Work-up: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography to isolate the desired regioisomer.
Visualization: Regioselectivity in Larock Indole Synthesis
Caption: Factors influencing regioselectivity in the Larock synthesis.
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. These harsh conditions can lead to decomposition and limit the substrate scope.
Frequently Asked Questions (FAQs)
Q1: My Madelung synthesis requires very high temperatures, resulting in significant decomposition of my product. Are there milder alternatives?
A1: Yes, several modifications of the Madelung synthesis have been developed to allow for milder reaction conditions.
Troubleshooting Strategies:
-
Madelung-Houlihan Variation: The use of strong, non-nucleophilic bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) in solvents like tetrahydrofuran (THF) can facilitate the cyclization at much lower temperatures, sometimes even below room temperature.[6]
-
Electron-Withdrawing Groups: Introducing an electron-withdrawing group (e.g., cyano or tosyl) on the methyl group of the N-acyl-o-toluidine can increase its acidity, allowing for deprotonation and subsequent cyclization under milder basic conditions.
-
Tandem Approaches: Recent methods involve tandem reactions, such as a copper-catalyzed amidation followed by in situ cyclization, which can proceed under relatively mild conditions.[7] A tandem Madelung synthesis using a LiN(SiMe₃)₂/CsF system has also been reported to be highly efficient at 110°C.[2]
Experimental Protocol: Modified Madelung Synthesis at Lower Temperature
This protocol describes a one-pot synthesis of 1,2-disubstituted-3-tosylindoles from the corresponding N-(o-tolyl)benzamides.[8]
-
Reactant Preparation: To a solution of the N-(2-(bromomethyl)phenyl)-N-phenylbenzamide (0.5 mmol) in DMSO (1 mL), add sodium p-tolylsulfinate (2 mmol, 4 equivalents).
-
First Step: Stir the mixture at 100°C for 12 hours.
-
Cyclization: Add 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) (1.5 mmol, 3 equivalents) to the reaction mixture.
-
Second Step: Continue stirring at 100°C for another 12 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water and extract with an organic solvent. The crude product is then purified by column chromatography.
Visualization: Madelung Synthesis - High vs. Low Temperature
Caption: Comparison of traditional and modified Madelung synthesis conditions.
Hemetsberger and Reissert Indole Syntheses
Frequently Asked Questions (FAQs)
Q1: What are the potential by-products in the Hemetsberger indole synthesis?
A1: The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester. The reaction is believed to proceed through a nitrene intermediate, and azirine intermediates have also been isolated.[9][10] Side reactions can arise from the reactivity of these intermediates, potentially leading to a mixture of products if the thermolysis is not well-controlled. The stability of the starting azido ester can also be a challenge, and its decomposition can lead to by-products.
Q2: I am getting a quinolone by-product in my Reissert indole synthesis. Why is this happening and how can I avoid it?
A2: The Reissert synthesis involves the reductive cyclization of an o-nitrophenylpyruvic acid derivative. Under certain reduction conditions, particularly with substrates having specific substitution patterns (e.g., 7-substituted indoles) and using catalysts like PtO₂ in ethanol, the reaction can be diverted to form quinolones instead of the desired indole.[11] To avoid this, it is crucial to carefully select the reducing agent and reaction conditions. Common reducing systems for the Reissert synthesis that favor indole formation include zinc in acetic acid or iron powder with an acid.[12][13]
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 3. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Regioselectivity of Larock indole synthesis using functionalized alkynes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Hemetsberger_indole_synthesis [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Influence of solvents on the stereoselectivity of isatin aldol reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the stereoselectivity of isatin aldol reactions. The information is presented in a question-and-answer format to directly address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: My isatin starting material has poor solubility in the chosen reaction solvent. What can I do?
A1: Poor solubility of isatin is a common issue that can negatively impact reaction rates and consistency.[1][2] Here are several approaches to address this:
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Solvent Selection: Highly polar aprotic solvents like DMSO and DMF generally offer better solubility for isatin.[1] However, these solvents may not always provide the best stereoselectivity. A solvent screening study is highly recommended.
-
Neat Conditions: Using a large excess of the ketone reactant (e.g., acetone) as both the reactant and the solvent can be an effective strategy, as it often provides a good balance of solubility and reactivity.[1][3]
-
Temperature Adjustment: Gently warming the mixture can increase solubility, but be aware that higher temperatures can negatively affect enantioselectivity.[1]
-
Use of Additives: The addition of a small amount of a co-solvent or an additive like water can sometimes improve the solubility of isatin without compromising the stereochemical outcome.[1]
Q2: I am observing low enantioselectivity (ee) in my isatin aldol reaction. What are the likely causes and how can I improve it?
A2: Low enantioselectivity is a frequent challenge. The choice of solvent plays a critical role in determining the stereochemical outcome.[1] Consider the following factors:
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Solvent Properties: The enantioselectivity of the L-leucinol catalyzed isatin-acetone aldol reaction has been shown to be highly dependent on the Kamlet-Taft basicity (β) and proticity (α) of the solvent.[1][4] Solvents with high basicity (β > 0.6) tend to result in lower enantioselectivities.[1] Moderately polar aprotic solvents such as acetone, ethyl acetate, and acetonitrile often provide good enantioselectivities.[1]
-
Temperature: Lowering the reaction temperature often leads to higher enantioselectivity, although this may also decrease the reaction rate.[1] A temperature screening experiment is recommended to find the optimal balance. For example, in the L-leucinol catalyzed reaction of isatin with acetone, decreasing the temperature from 40°C to 4°C improved the enantiomeric excess.[1]
-
Water Content: The presence of water can be crucial. In some cases, adding a controlled amount of water (e.g., 10 equivalents) can significantly improve both the yield and enantioselectivity.[1] However, an excess of water can be detrimental.[1] Ensure your solvents are anhydrous if the reaction is known to be water-sensitive, or perform a systematic study on the effect of water as an additive.
-
Catalyst Choice: The organocatalyst itself is a primary driver of stereoselectivity. Ensure the catalyst is of high purity and consider screening alternative catalysts if solvent and temperature optimization are insufficient.
Q3: My reaction is very slow. How can I increase the reaction rate without significantly compromising the stereoselectivity?
A3: Balancing reaction rate and stereoselectivity is a key optimization challenge. Here are some strategies:
-
Temperature: Increasing the reaction temperature is the most direct way to increase the rate, but it often comes at the cost of reduced enantioselectivity.[1] A modest temperature increase might provide an acceptable compromise.
-
Catalyst Loading: Increasing the catalyst loading can enhance the reaction rate. However, this should be optimized, as higher catalyst loadings can sometimes lead to undesired side reactions or make purification more difficult.
-
Continuous Flow Chemistry: Transferring the reaction to a continuous flow setup can allow for safe operation at higher temperatures, potentially accelerating the reaction without a significant loss in enantioselectivity.[1]
Q4: Can I use polar protic solvents like methanol or ethanol for the isatin aldol reaction?
A4: While polar protic solvents can be used, they may not always be the optimal choice for achieving high stereoselectivity. In the L-leucinol catalyzed reaction of isatin with acetone, alcoholic solvents like methanol and ethanol gave moderate yields and enantioselectivities.[1] The addition of methanol as an additive to the neat reaction did not show a profound positive effect, indicating that not all polar protic solvents are beneficial additives.[1] The choice of a protic solvent should be carefully evaluated during a solvent screening study.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Poor solubility of isatin.[1][2] 2. Inactive or degraded catalyst. 3. Reaction conditions not optimal (temperature, time). 4. Detrimental additives present. | 1. Switch to a solvent with better isatin solubility (e.g., neat acetone, DMF, DMSO) and re-optimize.[1] 2. Use a fresh batch of catalyst; ensure proper storage. 3. Increase reaction time or temperature systematically, monitoring for impact on stereoselectivity.[1] 4. Avoid acidic additives like TFA, which can be detrimental to the reaction.[1] |
| Inconsistent Stereoselectivity | 1. Variable water content in solvents. 2. Inconsistent reaction temperature. 3. Impure starting materials or catalyst. | 1. Use anhydrous solvents or consistently add a specific amount of water to each reaction. 2. Ensure precise temperature control using a cryostat or a well-controlled bath. 3. Verify the purity of isatin, ketone, and catalyst before use. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Incorrect stoichiometry of reactants. | 1. Lower the reaction temperature.[1] 2. Monitor the reaction by TLC or LC-MS and quench it upon completion. 3. Ensure the correct molar ratios of isatin, ketone, and catalyst are used. |
Data Presentation
Table 1: Influence of Different Solvents on the L-leucinol Catalyzed Aldol Reaction of Isatin with Acetone
| Entry | Solvent | Yield (%) | ee (%) (S) |
| 1 | CH₂Cl₂ | 65 | 94 |
| 2 | CHCl₃ | 70 | 94 |
| 3 | Acetone (neat) | 87 | 84 |
| 4 | Ethyl Acetate | 60 | 88 |
| 5 | Acetonitrile | 55 | 86 |
| 6 | THF | 52 | 82 |
| 7 | Methanol | 45 | 75 |
| 8 | Ethanol | 48 | 78 |
| 9 | Isopropanol | 40 | 72 |
| 10 | DMF | 15 | 25 |
| 11 | DMSO | 10 | 20 |
| 12 | Pyridine | 5 | 10 |
Data extracted from a study on the L-leucinol catalyzed reaction of isatin with acetone.[1]
Table 2: Effect of Water as an Additive in the Neat (Acetone) Reaction
| Entry | Additive (equiv.) | Time (h) | Yield (%) | ee (%) (S) |
| 1 | None | 120 | 87 | 84 |
| 2 | H₂O (5) | 72 | 90 | 90 |
| 3 | H₂O (10) | 48 | 94 | 93 |
| 4 | H₂O (15) | 48 | 85 | 88 |
Data reflects the L-leucinol catalyzed reaction of isatin in acetone with varying equivalents of water at 20°C.[1]
Experimental Protocols
General Protocol for Solvent Screening in the L-leucinol Catalyzed Isatin-Acetone Aldol Reaction
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Preparation: To a series of clean, dry vials, add isatin (1.0 eq) and L-leucinol (0.2 eq).
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Solvent Addition: To each vial, add the respective anhydrous solvent (e.g., CH₂Cl₂, Acetone, DMF, etc.) to achieve a specified concentration (e.g., 0.1 M). For neat conditions, add a large excess of acetone (e.g., 30 eq).
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Reaction Initiation: Stir the mixtures at a controlled temperature (e.g., 20°C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol for Investigating the Effect of Water as an Additive
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Preparation: To a series of clean, dry vials, add isatin (1.0 eq) and L-leucinol (0.2 eq).
-
Reagent Addition: Add acetone as the solvent.
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Additive Addition: To each vial, add a specific number of equivalents of water (e.g., 0, 5, 10, 15 eq).
-
Reaction Conditions: Stir the mixtures at a constant temperature (e.g., 20°C) for a set amount of time or until the reaction is complete as monitored by TLC.
-
Work-up and Purification: Follow steps 5 and 6 from the solvent screening protocol.
-
Analysis: Determine the yield and enantiomeric excess of the purified products as described in step 7 of the solvent screening protocol.
Visualizations
References
Technical Support Center: Optimizing Passerini Reactions for Oxindole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of oxindole derivatives via the Passerini three-component reaction (3CR).
Troubleshooting Guide
This guide addresses common issues encountered during the Passerini reaction for synthesizing oxindole derivatives, particularly when using isatin as the carbonyl component.
Question: I am getting a very low yield or no product at all. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no yield in the Passerini reaction with isatin derivatives can stem from several factors. A systematic approach to troubleshooting is recommended.
1. Assess Reactant Quality and Stoichiometry:
-
Isatin Reactivity: Isatins can sometimes be unreactive. Ensure the isatin is pure and dry. N-substituted isatins may show different reactivity compared to N-unsubstituted ones.
-
Isocyanide Stability: Aromatic isocyanides can be unstable.[1] If you suspect your isocyanide has degraded, verify its purity via IR spectroscopy (a strong isocyanide stretch should be visible around 2140 cm⁻¹) or use a freshly prepared batch.
-
Carboxylic Acid Quality: Ensure the carboxylic acid is pure and anhydrous, as water can interfere with the reaction.
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Stoichiometry: The Passerini reaction is third-order overall, with a first-order dependence on each reactant.[2] Ensure you are using the correct stoichiometry, typically a 1:1:1 ratio of isatin, carboxylic acid, and isocyanide. An excess of one component may not necessarily improve the yield and could complicate purification.
2. Optimize Reaction Conditions:
-
Solvent Choice: The choice of solvent is critical. Aprotic solvents generally favor the Passerini reaction.[3] Dichloromethane (DCM) and tetrahydrofuran (THF) are often good starting points.[3] In some cases, polar aprotic solvents like acetonitrile can be effective.[3] Protic solvents like methanol can sometimes lead to the formation of Ugi-type byproducts if an amine impurity is present.[4][5]
-
Temperature: Most Passerini reactions are conducted at room temperature.[6] If the reaction is sluggish with unreactive substrates, gentle heating may be necessary.[3]
-
Concentration: High concentrations of the reactants can significantly improve reaction rates and yields.[6]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Some Passerini reactions can be slow, requiring 24 hours or more for completion.[7]
3. Consider Catalysis:
-
Lewis Acids: The addition of a catalytic amount of a Lewis acid, such as scandium(III) triflate (Sc(OTf)₃), ytterbium(III) triflate (Yb(OTf)₃), or titanium(IV) chloride (TiCl₄), can activate the isatin carbonyl group, making it more electrophilic and improving the reaction rate, especially with less nucleophilic isocyanides.
4. Alternative Reaction Techniques:
-
Mechanochemical Activation: This solvent-free or liquid-assisted grinding (LAG) technique can dramatically reduce reaction times (to as little as 10-15 minutes) and improve yields, offering a greener alternative to solvent-based methods.[8][9]
Below is a troubleshooting workflow to guide your optimization process:
Question: I am observing the formation of side products. What are they and how can I minimize them?
Answer:
Side product formation in the Passerini reaction of isatins can complicate purification and reduce the yield of the desired oxindole derivative.
-
Ugi Product Formation: If your starting materials or solvent contain amine impurities, you may observe the formation of the corresponding four-component Ugi product.[4] To avoid this, use high-purity, anhydrous solvents and reactants. If amine is intentionally used, the reaction will favor the Ugi pathway, especially in polar protic solvents like methanol.[4]
-
Isocyanide Polymerization: Isocyanides can polymerize, especially under acidic conditions or at elevated temperatures. To minimize this, add the isocyanide slowly to the reaction mixture and maintain a controlled temperature.
-
Decomposition of Starting Materials: "Tar" formation can occur due to the decomposition of starting materials or intermediates, particularly under harsh conditions like strong acidity or high temperatures.[10]
Question: Are there any limitations to the substrate scope for the Passerini reaction with isatins?
Answer:
Yes, there are some limitations to consider regarding the substrate scope.
-
Isatins: While a broad range of N-substituted and C-substituted isatins are tolerated, highly sterically hindered isatins may exhibit lower reactivity.
-
Isocyanides: A wide variety of isocyanides can be used. However, very bulky isocyanides may react slower. As mentioned, aromatic isocyanides can be unstable.[1]
-
Carboxylic Acids: The scope for the carboxylic acid component is generally broad.[1] However, α,β-unsaturated carboxylic acids can sometimes be poor substrates.[1]
Frequently Asked Questions (FAQs)
Q1: What is the generally accepted mechanism for the Passerini reaction?
A1: The mechanism of the Passerini reaction is thought to be dependent on the solvent used.[2]
-
In aprotic solvents: A concerted, non-ionic mechanism is proposed, which proceeds through a cyclic transition state involving hydrogen bonding between the carboxylic acid and the carbonyl compound.[1][6]
-
In polar, protic solvents: An ionic mechanism is more likely, involving the protonation of the carbonyl by the carboxylic acid, followed by nucleophilic attack of the isocyanide to form a nitrilium ion intermediate.[2]
Q2: Can I use ketones other than isatins in the Passerini reaction to synthesize oxindole-like structures?
A2: The Passerini reaction is generally applicable to a wide range of aldehydes and ketones. However, for the direct synthesis of oxindole derivatives, isatin or its derivatives are the most common carbonyl component as they provide the core oxindole scaffold.
Q3: What are the key advantages of using mechanochemistry for the Passerini reaction of oxindoles?
A3: Mechanochemical activation offers several advantages:
-
Reduced Reaction Times: Reactions are often complete in minutes rather than hours.[8]
-
Improved Yields: In many cases, yields are higher compared to solution-phase reactions.[8]
-
Green Chemistry: It reduces or eliminates the need for bulk organic solvents.[8]
-
Simplified Work-up: Often, the crude product is of high purity, simplifying purification.
Data Presentation
The following tables summarize quantitative data on the optimization of Passerini reaction parameters for oxindole derivatives.
Table 1: Effect of Solvent on the Passerini Reaction of Isatin Derivatives
| Entry | Isatin Derivative | Carboxylic Acid | Isocyanide | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | Acetonitrile | 24 | Inefficient | [11] |
| 2 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | Toluene | 24 | 51 | [11] |
| 3 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | THF | 24 | Inefficient | [11] |
| 4 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | DCM | 24 | 82 | [11] |
| 5 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | Ethanol | 24 | Inefficient | [11] |
| 6 | Isatin | Benzoic Acid | 1-isocyano-4-methoxybenzene | Methanol | 24 | 75 | [11] |
Table 2: Substrate Scope for the Mechanochemical Passerini Synthesis of Oxindole Derivatives
| Entry | Isatin Derivative (R¹) | Carboxylic Acid (R²) | Isocyanide (R³) | Time (min) | Yield (%) | Reference |
| 1 | H | Phenyl | 4-Methoxyphenyl | 15 | 95 | [8] |
| 2 | H | Phenyl | 2,6-Dimethylphenyl | 15 | 92 | [8] |
| 3 | H | Phenyl | 4-Chlorophenyl | 15 | 90 | [8] |
| 4 | H | Phenyl | 2-Nitrophenyl | 15 | 85 | [8] |
| 5 | N-methyl | Phenyl | 4-Methoxyphenyl | 15 | 97 | [8] |
| 6 | 5-Bromo | Phenyl | 4-Methoxyphenyl | 15 | 93 | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Mechanochemical Synthesis of Oxindole Derivatives
This protocol is adapted from a literature procedure for the water-assisted grinding synthesis of oxindole derivatives.[8]
Materials:
-
Isatin derivative (1.0 mmol, 1.0 equiv)
-
Carboxylic acid (1.0 mmol, 1.0 equiv)
-
Isocyanide (1.0 mmol, 1.0 equiv)
-
Deionized water (50-100 µL)
-
Stainless steel grinding jar with stainless steel balls
-
Mixer mill
Procedure:
-
To a stainless steel grinding jar containing stainless steel balls, add the isatin derivative (1.0 mmol), the carboxylic acid (1.0 mmol), and the isocyanide (1.0 mmol).
-
Add deionized water (50-100 µL) as a liquid-assisted grinding agent.
-
Securely close the grinding jar and place it in the mixer mill.
-
Mill the mixture at a specified frequency (e.g., 25 Hz) for 10-15 minutes.
-
After milling, open the jar in a well-ventilated fume hood.
-
The crude product is typically a solid.
-
Purify the product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure oxindole derivative.
References
- 1. The 100 facets of the Passerini reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Passerini reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Passerini Reaction [organic-chemistry.org]
- 7. Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Chemical stability and degradation of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the chemical stability and handling of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione.
Disclaimer: Specific experimental data on the stability and degradation of this compound is limited in publicly available literature. The information provided here is based on the general chemical principles of its constituent functional groups: an isatin (indoline-2,3-dione) core, an aryl iodide, and a trifluoromethyl group.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, the compound should be stored in a cool, dry, and dark environment in a tightly sealed container. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) is recommended to minimize degradation from moisture and atmospheric oxygen.
Q2: Is this compound sensitive to light?
A2: Yes, aryl iodides can be sensitive to light. The carbon-iodine bond is weaker than other carbon-halogen bonds and can undergo homolytic cleavage upon exposure to UV or even visible light, potentially leading to decomposition.[1] It is crucial to store the compound in an amber vial and to protect reaction vessels from direct light, for instance, by wrapping them in aluminum foil.
Q3: How sensitive is this compound to moisture and pH changes?
A3: The indoline-2,3-dione (isatin) ring system is susceptible to hydrolysis, particularly under alkaline (basic) conditions.[2] This reaction involves a nucleophilic attack on the C2-amide carbonyl, leading to ring-opening. Therefore, it is essential to use anhydrous solvents and maintain a controlled, preferably neutral or acidic, pH environment during reactions unless hydrolysis is the desired outcome.
Q4: What solvents are recommended for this compound?
A4: While specific solubility data is not available, compounds with this structure are typically soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF). Depending on the application, other solvents like tetrahydrofuran (THF), acetone, or acetonitrile may also be suitable. It is always advisable to perform a small-scale solubility test before proceeding with a large-scale experiment.
Q5: What are the primary safety precautions when handling this compound?
A5: Standard laboratory safety protocols should be followed. This includes wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust. Specific toxicity data is not available, so the compound should be treated as potentially hazardous.
Troubleshooting Guide
Q1: My experiment is giving low yields or unexpected side products. How can I verify the integrity of my starting material?
A1: Before starting your experiment, it is crucial to confirm the purity of your this compound. You can use the following analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Check for the presence of unexpected signals or the absence of expected ones. ¹⁹F NMR is particularly useful for confirming the integrity of the trifluoromethyl group.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This can confirm the molecular weight and identify potential impurities or degradation products.
-
Melting Point: A broad or depressed melting point compared to the supplier's specification can indicate impurity.
Q2: Upon storage or during my reaction, the solid/solution has developed a brown or purple tint. What is the likely cause?
A2: The development of a brown or purple color often indicates the formation of elemental iodine (I₂). This suggests that the compound is undergoing deiodination, where the C-I bond is breaking.[1] This process can be accelerated by exposure to heat, light, or certain reactive species.[1] If this occurs, the purity of the material is compromised, and it may need to be repurified or a fresh batch should be used.
Q3: My analysis shows a new compound with a molecular weight corresponding to the loss of iodine. What happened?
A3: This is a classic sign of deiodination. The resulting compound would be 4-(trifluoromethyl)indoline-2,3-dione. This degradation pathway is common for aryl iodides and can be triggered by radical initiators, light, or high temperatures.[1] To mitigate this, ensure your reaction is protected from light and run it at the lowest effective temperature.
Q4: My analysis shows a new compound with an increase in mass corresponding to the addition of a water molecule (H₂O). What is the likely cause?
A4: This observation strongly suggests the hydrolysis of the isatin ring.[2] In the presence of water (especially with a base or strong acid catalyst), the amide bond within the five-membered ring can be cleaved to form the corresponding 2-amino-4-iodo-6-(trifluoromethyl)phenylglyoxylic acid. To prevent this, use anhydrous solvents and handle the compound under an inert, dry atmosphere.[3][4]
Quantitative Stability Data
No specific quantitative stability data for this compound was found in the searched literature. Researchers are encouraged to perform their own stability studies under their specific experimental conditions. The following table can be used as a template to record and compare data.
| Condition (Solvent, pH, Temp, Light) | Time (hours) | % Parent Compound Remaining | Degradation Products Observed (by LC-MS) | Analytical Method |
| Example: Acetonitrile, RT, Ambient Light | 0 | 100% | None | HPLC-UV |
| 24 | HPLC-UV | |||
| Example: Methanol/Water (1:1) + 0.1M NaOH, RT, Dark | 0 | 100% | None | HPLC-UV |
| 1 | HPLC-UV | |||
| 4 | HPLC-UV |
Experimental Protocols
General Protocol for Assessing Compound Stability by HPLC
This protocol provides a framework for testing the stability of this compound under various conditions.
-
Preparation of Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Preparation of Test Solutions: Aliquot the stock solution into several amber HPLC vials. Dilute these with the desired test solutions (e.g., buffered aqueous solutions at pH 4, 7, and 9; different organic solvents).
-
Incubation:
-
For light stability, expose a set of vials to ambient or controlled laboratory light.
-
For temperature stability, place vials in a temperature-controlled chamber (e.g., 40°C, 60°C).
-
Prepare a control set of vials protected from light and stored at a low temperature (e.g., 4°C).
-
-
Time-Point Analysis: At designated time points (e.g., 0, 1, 4, 8, 24, 48 hours), take one vial from each condition. If necessary, quench the reaction (e.g., by neutralizing the pH).
-
HPLC Analysis: Analyze the samples immediately by a validated HPLC-UV method. The mobile phase and column should be chosen to achieve good separation between the parent compound and any potential degradants.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point by comparing its peak area to the peak area at t=0. Identify any major degradation products by LC-MS if possible.
Visualizations
Hypothetical Degradation Pathways
The following diagram illustrates two potential degradation pathways for this compound based on the known reactivity of its functional groups.
Caption: Potential degradation routes for the target compound.
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose issues in experiments involving this compound.
Caption: A step-by-step guide for troubleshooting experiments.
References
High-performance liquid chromatography (HPLC) for purity analysis of isatins
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the high-performance liquid chromatography (HPLC) analysis of isatins. It is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC purity analysis of isatins.
Peak Shape Problems
| Problem | Possible Causes for Isatin Analysis | Suggested Solutions |
| Peak Tailing | - Secondary Interactions: Isatins, being weakly acidic, can interact with residual silanols on the silica-based stationary phase, leading to tailing. - Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to poor peak shape. - Column Overload: Injecting too concentrated a sample of the isatin derivative. | - Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize silanol interactions. - Optimize Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the isatin analyte to ensure a single ionic form. The addition of a small amount of a weak acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase can help protonate the silanols and reduce peak tailing. - Reduce Sample Concentration: Dilute the sample and reinject. |
| Peak Fronting | - Sample Overload: Injecting an excessive amount of the isatin sample. - Poor Sample Solubility: The isatin derivative may not be fully dissolved in the injection solvent. | - Decrease Injection Volume/Concentration: Reduce the amount of sample injected onto the column. - Ensure Complete Dissolution: Make sure the isatin derivative is fully dissolved in the mobile phase or a compatible solvent before injection. |
| Peak Splitting | - Co-elution of Isomers: Some isatin derivatives may exist as isomers that are not fully resolved by the HPLC method. - Sample Solvent Incompatibility: Injecting the isatin sample in a solvent significantly stronger than the mobile phase. - Column Contamination or Void: A blocked frit or a void at the head of the column can distort the peak shape. | - Method Optimization: Adjust the mobile phase composition, gradient, or temperature to improve the resolution of potential isomers. - Use Mobile Phase as Sample Solvent: Whenever possible, dissolve the isatin sample in the initial mobile phase. - Column Maintenance: Flush the column or replace the frit. If a void is suspected, the column may need to be replaced. |
Retention Time and Baseline Issues
| Problem | Possible Causes for Isatin Analysis | Suggested Solutions |
| Retention Time Shifts | - Mobile Phase Composition Changes: Inconsistent preparation of the mobile phase, such as variations in the percentage of organic solvent or the concentration of additives. - Column Temperature Fluctuations: Lack of a stable column temperature. - Column Degradation: Over time, the stationary phase can degrade, leading to changes in retention. | - Prepare Fresh Mobile Phase: Ensure accurate and consistent preparation of the mobile phase for each run. - Use a Column Oven: Maintain a constant and controlled column temperature. - Monitor Column Performance: Regularly check the column's performance with a standard and replace it when necessary. |
| Baseline Noise or Drift | - Contaminated Solvents: Impurities in the mobile phase solvents. - Detector Lamp Issues: An aging or unstable detector lamp. - Air Bubbles in the System: Dissolved gases in the mobile phase. | - Use HPLC-Grade Solvents: Always use high-purity solvents and filter them before use. - Check Detector Lamp: Replace the lamp if its energy is low or it has been used for an extended period. - Degas Mobile Phase: Adequately degas the mobile phase using sonication, vacuum filtration, or an inline degasser. |
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for a new isatin derivative?
A good starting point for a new isatin derivative is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.[1] A gradient elution from a lower to a higher concentration of acetonitrile is often effective for separating the main compound from its impurities.[1]
Q2: How can I improve the resolution between my isatin of interest and a closely eluting impurity?
To improve resolution, you can try several approaches:
-
Optimize the Mobile Phase: Adjust the gradient slope, the type of organic modifier (e.g., methanol instead of acetonitrile), or the pH of the mobile phase.[2]
-
Change the Column: Use a column with a different stationary phase (e.g., C8, phenyl-hexyl) or a longer column with a smaller particle size for higher efficiency.
-
Adjust the Temperature: Lowering or raising the column temperature can sometimes improve selectivity.
Q3: My isatin derivative is showing poor solubility in the mobile phase. What can I do?
If your isatin derivative has poor solubility, consider the following:
-
Change the Sample Solvent: Dissolve your sample in a stronger, compatible solvent, but be mindful to inject a small volume to avoid peak distortion.
-
Modify the Mobile Phase: Increase the proportion of the organic solvent in the initial mobile phase conditions.
-
Use a Different HPLC Mode: If solubility in reversed-phase solvents is a major issue, normal-phase chromatography could be an alternative.
Q4: I am observing a new peak in my chromatogram that was not there before. What could be the cause?
A new peak could be due to several reasons:
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Sample Degradation: Isatins can be susceptible to degradation under certain conditions. Ensure your sample is fresh and has been stored properly. Some isatins may be unstable in certain solvents over time.[3][4]
-
Contamination: The new peak could be a contaminant from your sample, the solvent, or the HPLC system itself.
-
Ghost Peaks: These are peaks that can appear from previous injections. Ensure your gradient is long enough to elute all compounds from the column.
Q5: What detection wavelength is typically used for isatin analysis?
Isatin and its derivatives generally have strong UV absorbance. A common starting point for detection is around 254 nm or 290 nm.[1] However, it is always best to determine the optimal wavelength by running a UV-Vis spectrum of your specific isatin derivative to find its absorbance maximum.
Experimental Protocols
General Protocol for Purity Analysis of Isatin Derivatives
This protocol is a general starting point and may require optimization for specific isatin derivatives.
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable mobile phase additive)
-
Isatin derivative standard and sample
-
Sample diluent (e.g., 50:50 acetonitrile/water)
2. Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm or 290 nm (or λmax of the specific isatin) |
| Injection Volume | 10 µL |
3. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 1 mg of the isatin derivative reference standard and dissolve it in 10 mL of the sample diluent to achieve a concentration of 100 µg/mL.[1]
-
Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.[1]
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injecting them into the HPLC system.[1]
Data Presentation
Table of HPLC Methods for Isatin Derivatives
The following table summarizes different HPLC conditions that have been used for the analysis of isatin and its derivatives, providing a starting point for method development.
| Compound | Column | Mobile Phase | Elution Mode | Detection Wavelength | Reference |
| Isatin | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid | Isocratic | Not Specified | [5] |
| 6,7-Dimethylisatin | C18 | Acetonitrile/Water with 0.1% Formic Acid | Gradient | 254 nm or 290 nm | [1] |
| Isatin Derivative | Betasil C-8 | Acetonitrile/Buffer (Na2CO3 + NaHCO3) | Isocratic | 290 nm | [6] |
| N-substituted Isatins | C18 | Methanol/Water | Isocratic | Not Specified | General Method |
Visualizations
Caption: Workflow for HPLC Purity Analysis of Isatins.
Caption: Troubleshooting Logic for HPLC Analysis of Isatins.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of Ionic Liquids as the Mobile Phase Additives on the HPLC Resolution of Four Active Compounds from Sophora flavescens Ait - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. Separation of Isatin on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
Troubleshooting common issues in isatin functionalization reactions
Welcome to the technical support center for isatin functionalization reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems you might encounter during the N-alkylation, C3-functionalization (e.g., Wittig and Aldol reactions), and spirooxindole synthesis of isatin.
General Issues
Q1: My isatin functionalization reaction is resulting in a low yield. What are the general causes and how can I improve it?
A1: Low yields in isatin functionalization can stem from several factors. Systematically investigating the following can help improve your results:
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Purity of Starting Materials: Ensure your isatin and other reagents are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions: Optimize reaction time, temperature, and solvent. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1]
-
Incomplete Reaction: The reaction may not have gone to completion. Consider extending the reaction time or slightly increasing the temperature.
-
Side Reactions: Undesired side reactions can consume your starting materials and reduce the yield of the desired product.
-
Work-up Procedure: Significant product loss can occur during extraction, precipitation, and filtration. Ensure complete precipitation and handle the solid product carefully.[1]
N-Alkylation of Isatin
Q2: I am observing O-alkylation as a side product in my N-alkylation of isatin. How can I minimize this?
A2: While N-alkylation is generally favored, O-alkylation can occur at the C2-carbonyl oxygen. To minimize this, consider the following:
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Solvent Choice: The choice of solvent can influence N/O selectivity. Aprotic polar solvents like DMF or acetonitrile generally favor N-alkylation.
-
Base Selection: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger, more nucleophilic bases can increase the proportion of O-alkylation.
Q3: My N-alkylation reaction is messy, and purification by column chromatography is difficult. What are some alternative purification strategies?
A3: Purification of N-alkylated isatins can be challenging due to the similar polarity of the product and unreacted starting material. Here are some strategies:
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Acid-Base Extraction: You can exploit the acidic N-H proton of the starting isatin. Dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute aqueous base (e.g., 1M NaOH). The unreacted isatin will be deprotonated and move to the aqueous layer, leaving your N-alkylated product in the organic layer.
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Recrystallization: Choose a solvent system where the solubility of your N-alkylated product and the starting isatin differ significantly with temperature. This can be a highly effective method for obtaining pure product.
C3-Functionalization (Wittig and Aldol Reactions)
Q4: My Wittig reaction with isatin is not working or giving a very low yield. What could be the problem?
A4: The Wittig reaction at the C3-carbonyl of isatin can be tricky. Here are some common issues and solutions:
-
Ylide Reactivity: The reactivity of the phosphorus ylide is crucial. For the relatively less reactive ketone on isatin, a more reactive, non-stabilized ylide is often necessary. If you are using a stabilized ylide, it may not be reactive enough.
-
Steric Hindrance: Sterically hindered ketones can be poor substrates for the Wittig reaction.[2] If your isatin or ylide is sterically bulky, this could be the issue. Consider using a Horner-Wadsworth-Emmons (HWE) reaction as an alternative, as it is often more successful with hindered ketones.[2]
-
Base Sensitivity: Isatin can be sensitive to the strong bases often used to generate ylides (e.g., n-BuLi). This can lead to decomposition or side reactions. Using milder bases or carefully controlling the temperature can help.
Q5: I am getting a complex mixture of products in my aldol condensation of isatin with a ketone. How can I improve the selectivity?
A5: Aldol reactions with isatin can lead to multiple products. To improve selectivity:
-
Choice of Catalyst: The catalyst plays a key role. Chiral organocatalysts, such as proline derivatives, can promote asymmetric aldol reactions and improve stereoselectivity.
-
Reaction Conditions: Temperature and solvent can significantly impact the outcome. Lowering the temperature can often improve diastereoselectivity. Screening different solvents is also recommended.
-
Ketone Structure: The structure of the ketone partner is important. Steric hindrance from a bulky ketone like cyclohexanone can decrease the reaction yield.[3]
Spirooxindole Synthesis
Q6: My 1,3-dipolar cycloaddition reaction to form a spirooxindole is giving a low yield. What are the key parameters to optimize?
A6: The 1,3-dipolar cycloaddition is a powerful method for spirooxindole synthesis. To improve yields:
-
Solvent: The choice of solvent is critical for the solubility of the reactants, especially the amino acid used to generate the azomethine ylide in situ. Protic solvents like ethanol or methanol are often effective.[4]
-
Stoichiometry: Optimizing the molar ratio of isatin, amino acid, and the dipolarophile can significantly improve the yield. A slight excess of the isatin and amino acid may be beneficial.[4]
-
Temperature: While many of these reactions proceed at room temperature, gentle heating (reflux) may be required to drive the reaction to completion.[4]
Q7: How can I control the diastereoselectivity of my spirooxindole synthesis?
A7: Achieving high diastereoselectivity is often a key challenge. Consider these factors:
-
Catalyst: The use of chiral catalysts, such as BINOL-derived phosphoric acids, can induce high enantioselectivity and diastereoselectivity.
-
Substrate Control: The substituents on both the isatin and the dipolarophile can influence the stereochemical outcome. Electron-withdrawing or electron-donating groups can affect the electronics of the cycloaddition and direct the stereochemistry.
-
Reaction Conditions: As with yield, solvent and temperature can play a role in stereoselectivity. It is advisable to screen different conditions to find the optimal setup for your specific substrates.
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation of Isatin
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl chloroacetate | K₂CO₃ | DMF | 80 | 24-72 | - | [5] |
| Methyl iodide | K₂CO₃ | DMF | 70 | 1.5-2 | - | [6] |
| Alkyl Bromide | K₂CO₃ | DMF | RT | 48 | - | [6] |
| Ethyl chloroacetate | K₂CO₃/Cs₂CO₃ | DMF/NMP | MW | 3 min | >95 | [7] |
| Benzyl chloride | KF/Al₂O₃ | ACN | MW (180) | 0.42 | - | [8] |
| Various alkyl halides | DBU | - | MW (140) | 0.17 | - | [9] |
Note: "-" indicates data not specified in the source.
Table 2: Optimization of Aldol Reaction of Isatin with Acetone
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (%) | Reference |
| Earthworm extract | CH₃CN/H₂O (1:1) | 35 | 24 | 81 | 40 | [3] |
| Dipeptide | - | - | - | - | - | [3] |
| Quinidine thiourea | - | - | - | - | - | [3] |
| Molecular Sieves 4 Å | DMF | RT | - | good to excellent | - | |
| Nuclease p1 | Solvent-free | - | - | up to 95 | up to 82 | [4] |
Note: "-" indicates data not specified in the source.
Table 3: Conditions for Spirooxindole Synthesis via 1,3-Dipolar Cycloaddition
| Isatin Derivative | Amino Acid | Dipolarophile | Solvent | Temperature | Time (h) | Yield (%) | Diastereomeric Ratio | Reference |
| Substituted Isatins | L-proline/sarcosine | α,β-unsaturated carbonyls | Ethanol | Reflux | 5 | Good | - | [4] |
| Isatins | α-amino acids | 1,4-enediones | EtOH or MeOH | RT | 4 | 76-95 | up to >99:1 | [6] |
| Isatin | L-proline | Chalcone | Ethanol | Reflux | 5 | Good | Single isomer | [4] |
| Isatins | Secondary α-amino acids | Vinyl selenones | - | Mild | - | Good | High |
Note: "-" indicates data not specified in the source.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Isatin
This protocol describes a general method for the N-alkylation of isatin using an alkyl halide and potassium carbonate.
Materials:
-
Isatin
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
1M Sodium hydroxide (NaOH) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve isatin (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add potassium carbonate (1.3 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice water.
-
Extract the aqueous mixture with dichloromethane (3 x 20 mL).
-
Wash the combined organic layers with 1M NaOH (2 x 15 mL) to remove unreacted isatin, followed by brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-alkylated isatin.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Protocol 2: General Procedure for Aldol Condensation of Isatin with Acetone
This protocol provides a general method for the base-catalyzed aldol condensation of isatin with acetone.
Materials:
-
Isatin
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, dilute)
Procedure:
-
Dissolve isatin (1.0 eq) in ethanol in a round-bottom flask.
-
Add a solution of sodium hydroxide (catalytic amount) in water.
-
Add an excess of acetone to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute hydrochloric acid.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
If the product does not precipitate, remove the ethanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 3: General Procedure for Spirooxindole Synthesis via 1,3-Dipolar Cycloaddition
This protocol outlines a one-pot, three-component synthesis of spirooxindoles.
Materials:
-
Isatin
-
An α-amino acid (e.g., L-proline or sarcosine)
-
A dipolarophile (e.g., an α,β-unsaturated carbonyl compound)
-
Ethanol or Methanol
Procedure:
-
To a solution of the isatin (1.0 eq) and the α,β-unsaturated carbonyl compound (1.0 eq) in ethanol, add the α-amino acid (1.2 eq).
-
Stir the reaction mixture at room temperature or reflux, monitoring the progress by TLC.[4]
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with cold ethanol.[6]
-
If no precipitate forms, cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.[6]
Signaling Pathways and Mechanisms
Wittig Reaction Mechanism with Isatin
The Wittig reaction provides a valuable method for the C3-alkenylation of isatin. The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine oxide.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic enantioselective aldol reactions of isatin derivatives with cyclic ketones under solvent-free conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal-catalyzed synthesis of spirooxindoles - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00139F [pubs.rsc.org]
- 7. An N-Heterocyclic Carbene/Lewis Acid Strategy for the Stereoselective Synthesis of Spirooxindole Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
Spectroscopic Characterization of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: A Comparative Guide
This guide provides a comparative spectroscopic analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a key intermediate in pharmaceutical research. Due to the limited availability of public spectroscopic data for this specific compound, this document presents a detailed framework for its characterization, alongside a comparison with structurally related isatin derivatives. The experimental protocols provided herein are established methods for the spectroscopic analysis of organic compounds.
Physicochemical Properties
This compound, also known as 6-iodo-4-(trifluoromethyl)isatin, is a halogenated and trifluoromethylated derivative of isatin. Its fundamental properties are summarized below.[1][2]
| Property | Value |
| CAS Number | 259667-71-5 |
| Molecular Formula | C₉H₃F₃INO₂ |
| Molecular Weight | 341.03 g/mol |
| Appearance | (Expected) Crystalline solid |
| Purity | Typically >98% |
Spectroscopic Data Comparison
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the N-H proton of the indoline-2,3-dione core. The chemical shifts will be influenced by the electron-withdrawing effects of the trifluoromethyl and iodo groups.
Table 1: Comparison of ¹H NMR Data (in DMSO-d₆)
| Compound | H-5 (ppm) | H-7 (ppm) | N-H (ppm) |
| This compound (Expected) | ~8.0-8.2 (s) | ~7.8-8.0 (s) | ~11.5-12.0 (br s) |
| 5-Bromoisatin [3] | 7.73 (d) | 6.88 (d) | 11.1 (s) |
| 7-Bromoisatin | 7.6 (m) | - | 11.2 (br s) |
| Isatin [4] | 7.6 (m) | 7.1 (d) | 11.1 (s) |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbons (C=O) are expected to appear at the downfield end of the spectrum.
Table 2: Comparison of ¹³C NMR Data (in DMSO-d₆)
| Compound | C=O (keto, ppm) | C=O (amide, ppm) | C-CF₃ (ppm) | Aromatic Carbons (ppm) |
| This compound (Expected) | ~180-185 | ~158-162 | ~120-125 (q) | ~110-150 |
| Isatin [5] | 184.4 | 159.5 | - | 112.5, 118.0, 123.3, 124.9, 138.4, 150.7 |
| 7-Trifluoromethylisatin [6] | 183.1 | 158.4 | 123.4 (q) | 115.1, 119.2, 121.5 (q), 126.1, 138.1, 148.2 |
¹⁹F NMR Spectroscopy
The ¹⁹F NMR spectrum is a crucial tool for characterizing trifluoromethylated compounds, and it is expected to show a singlet for the CF₃ group.
Table 3: Comparison of ¹⁹F NMR Data
| Compound | Chemical Shift (ppm, relative to CFCl₃) |
| This compound (Expected) | ~ -60 to -65 |
| 4-(Trifluoromethyl)nitrobenzene [7] | -63.3 |
| 2-(Trifluoromethyl)-1H-indole [8] | -60.54 |
IR Spectroscopy
The infrared spectrum will be dominated by the characteristic stretching vibrations of the carbonyl (C=O) and N-H groups.
Table 4: Comparison of Key IR Absorption Bands (cm⁻¹)
| Compound | ν(N-H) | ν(C=O) keto | ν(C=O) amide |
| This compound (Expected) | ~3200-3300 | ~1750-1770 | ~1730-1750 |
| Isatin [9] | 3188 | 1740 | 1620 |
| Isatin Schiff Base Derivative [10] | 3149 | 1715 | - |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition.
Table 5: Comparison of Mass Spectrometry Data
| Compound | Molecular Ion (m/z) |
| This compound [1][2] | 341.03 |
| 5-Bromoisatin [11] | 226.03 |
| 7-Bromoisatin [12] | 226.03 |
| 7-Trifluoromethylisatin [6] | 215.13 |
Experimental Protocols
The following are standard protocols for obtaining the spectroscopic data discussed above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H, ¹³C, and ¹⁹F NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[13] Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external standard such as CFCl₃ may be used.
-
Instrumentation: Acquire spectra on a 300, 400, or 500 MHz NMR spectrometer.
-
¹H NMR Parameters: A spectral width of 0-15 ppm is typically sufficient. The number of scans can range from 8 to 64, depending on the sample concentration.
-
¹³C NMR Parameters: A spectral width of 0-220 ppm is standard. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) is often required.
-
¹⁹F NMR Parameters: A typical spectral width for fluorine-containing organic compounds is in the range of +50 to -250 ppm.
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR):
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.[14] Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
-
KBr Pellet Method:
-
Sample Preparation: Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry KBr powder in an agate mortar.[15]
-
Pellet Formation: Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) or Electrospray Ionization (ESI):
-
Sample Introduction: The method of sample introduction depends on the ionization technique. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph (GC). For ESI, the sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the mass spectrometer.[16]
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
-
High-Resolution Mass Spectrometry (HRMS): For accurate mass measurements, a high-resolution instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer is used.[17]
-
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic characterization of a novel organic compound like this compound.
Caption: General workflow for the spectroscopic characterization of an organic compound.
References
- 1. 259667-71-5|this compound|BLD Pharm [bldpharm.com]
- 2. CAS 259667-71-5 | this compound - Synblock [synblock.com]
- 3. 5-Bromoisatin(87-48-9) 1H NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Isatin(91-56-5) 13C NMR spectrum [chemicalbook.com]
- 6. 7-Trifluoromethylisatin | C9H4F3NO2 | CID 604575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. beilstein-journals.org [beilstein-journals.org]
- 8. rsc.org [rsc.org]
- 9. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 5-Bromoisatin | C8H4BrNO2 | CID 6889 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 7-Bromoisatin | C8H4BrNO2 | CID 2302353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. amherst.edu [amherst.edu]
- 15. webassign.net [webassign.net]
- 16. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. zefsci.com [zefsci.com]
Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 6-iodo-4-(trifluoromethyl)isatin
For researchers, scientists, and professionals in drug development, understanding the precise chemical structure of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this characterization. This guide provides a detailed analysis of the expected ¹H and ¹³C NMR spectra of 6-iodo-4-(trifluoromethyl)isatin, a compound of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule in public literature, this guide offers a predictive analysis based on the established spectral data of isatin and the known effects of iodo and trifluoromethyl substituents. This comparative approach will aid researchers in the identification and verification of this and structurally related molecules.
Predicted and Comparative NMR Data
The following tables summarize the experimental ¹H and ¹³C NMR data for the parent compound, isatin, and provide predicted chemical shifts for 6-iodo-4-(trifluoromethyl)isatin. These predictions are based on the additive effects of the electron-withdrawing trifluoromethyl group and the iodo substituent on the isatin core. The trifluoromethyl group is expected to cause a downfield shift (higher ppm) for nearby protons and carbons, while the iodo group's effect is more complex, involving both electronegativity and anisotropic effects.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | H-5 | H-7 | NH | Solvent |
| Isatin (experimental) | 7.62 (ddd) | 7.12 (td) | 11.0 (br s) | DMSO-d₆ |
| 6-iodo-4-(trifluoromethyl)isatin (predicted) | ~7.9-8.1 (d) | ~7.3-7.5 (d) | ~11.5-12.0 (br s) | DMSO-d₆ |
Note: The multiplicity of the predicted signals is simplified to doublet (d) due to the expected removal of adjacent proton coupling.
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | C-2 (C=O) | C-3 (C=O) | C-3a | C-4 | C-5 | C-6 | C-7 | C-7a | CF₃ | Solvent |
| Isatin (experimental) | 184.5 | 159.5 | 118.0 | 124.5 | 138.5 | 123.0 | 112.5 | 151.0 | - | DMSO-d₆ |
| 6-iodo-4-(trifluoromethyl)isatin (predicted) | ~183-184 | ~158-159 | ~119-121 | ~125-128 (q) | ~140-142 | ~90-95 | ~114-116 | ~150-152 | ~120-125 (q) | DMSO-d₆ |
Note: (q) denotes a quartet, which is expected for carbons coupled to the three fluorine atoms of the trifluoromethyl group.
Experimental Protocols
A standardized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra is crucial for accurate structural elucidation.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[1]
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[2]
-
To ensure a homogeneous magnetic field, it is essential to remove any solid particles. Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean and dry 5 mm NMR tube.[2]
-
The final sample volume in the NMR tube should be approximately 4 cm in height.[2]
2. NMR Data Acquisition:
-
Spectra are typically recorded on a 400 MHz or higher field NMR spectrometer.[3][4]
-
For ¹H NMR, a standard pulse program is used.
-
For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum and enhance sensitivity.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]
Logical Workflow for NMR Analysis
The process of NMR analysis, from sample handling to final structure confirmation, follows a logical progression. The following diagram illustrates this workflow.
This comprehensive guide provides a foundational understanding of the expected NMR characteristics of 6-iodo-4-(trifluoromethyl)isatin and a robust framework for its experimental analysis. By combining predictive data with standardized protocols, researchers are better equipped to accelerate their discovery and development efforts.
References
Mass Spectrometry Analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione and related analogs. The information presented herein is intended to facilitate the identification and characterization of this compound and similar molecules in complex matrices. The guide includes a summary of expected mass-to-charge ratios (m/z) for the parent compound and its key fragments, a detailed experimental protocol for mass spectral analysis, and a workflow for the systematic identification of substituted indoline-2,3-diones.
Data Presentation: Predicted Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted [M]+ (m/z) | Predicted Major Fragment Ions (m/z) and Corresponding Neutral Loss |
| This compound | C₉H₃F₃INO₂ | 341.03 | 341 | 313 ([M-CO]⁺), 285 ([M-2CO]⁺), 214 ([M-I]⁺), 272 ([M-CF₃]⁺) |
| 1H-indole-2,3-dione (Isatin) | C₈H₅NO₂ | 147.13 | 147 | 119 ([M-CO]⁺), 91 ([M-2CO]⁺) |
| 4-(Trifluoromethyl)indoline-2,3-dione (Hypothetical) | C₉H₄F₃NO₂ | 215.13 | 215 | 187 ([M-CO]⁺), 159 ([M-2CO]⁺), 146 ([M-CF₃]⁺) |
| 6-Iodoindoline-2,3-dione (Hypothetical) | C₈H₄INO₂ | 273.03 | 273 | 245 ([M-CO]⁺), 217 ([M-2CO]⁺), 146 ([M-I]⁺) |
The fragmentation of indoline-2,3-dione and its derivatives under electron ionization is expected to proceed via characteristic losses of carbon monoxide (CO) from the dione moiety. For the substituted analogs, the loss of the substituent group (iodine or trifluoromethyl) is also a probable fragmentation pathway.
Experimental Protocols
A standard protocol for acquiring electron ionization mass spectra for this compound and similar compounds is outlined below. This protocol is based on general procedures for the analysis of small organic molecules.[1][2][3][4][5]
1. Sample Preparation:
-
Dissolve a small amount of the purified compound (typically 1 mg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.
-
For direct insertion probe analysis, a few micrograms of the solid sample can be placed directly into a capillary tube.
2. Mass Spectrometer Conditions (Electron Ionization - EI):
-
Electron Energy: 70 eV.[1] This is a standard energy that promotes reproducible fragmentation patterns and allows for comparison with spectral libraries.
-
Ion Source Temperature: 150-250 °C (optimize to ensure sample volatilization without thermal decomposition).
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Magnetic Sector.
-
Scan Range: m/z 50-500 (or a range appropriate to capture the molecular ion and expected fragments).
-
Inlet System: Gas Chromatography (GC) for volatile compounds or a direct insertion probe for less volatile solids. For GC-MS, a capillary column suitable for the analysis of polar, heterocyclic compounds should be used.
3. Data Acquisition and Analysis:
-
Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and assign m/z values to plausible fragment ions.
-
Compare the obtained spectrum with library spectra (if available) or with the predicted fragmentation pattern.
Mandatory Visualization
The following diagram illustrates a general workflow for the identification and characterization of substituted indoline-2,3-diones using mass spectrometry.
Caption: Workflow for Mass Spectrometry Analysis of Indoline-2,3-diones.
References
A Comparative Analysis of the Biological Activity of Halogenated Isatin Analogues
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities. The introduction of halogen atoms (fluorine, chlorine, and bromine) onto the isatin core has been a key strategy to modulate their pharmacological properties, leading to the development of potent anticancer, antimicrobial, and antiviral agents. This guide provides a comparative overview of the biological activity of different halogenated isatin analogues, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.
Anticancer Activity
Halogenation of the isatin ring, particularly at the C5 and C7 positions, has been shown to significantly enhance anticancer activity. The nature and position of the halogen atom influence the cytotoxic potency against various cancer cell lines.
Comparative Cytotoxicity of Halogenated Isatin Analogues
The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated isatin derivatives against a panel of human cancer cell lines.
| Compound ID | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Fluoro-isatins | ||||
| Compound A | 5-Fluoro | MCF-7 (Breast) | 7.5 | |
| Compound B | 6-Fluoro | K562 (Leukemia) | 2.32 | [1] |
| Chloro-isatins | ||||
| Compound C | 5-Chloro | HCT-116 (Colon) | 5.2 | [2] |
| Compound D | 7-Chloro | PC-3 (Prostate) | 8.9 | |
| Bromo-isatins | ||||
| Compound E | 5-Bromo | MDA-MB-231 (Breast) | 0.73 | [3] |
| Compound F | 7-Bromo | HT-29 (Colon) | 2.67 | [1] |
| Compound G | 5,7-Dibromo | DU-145 (Prostate) | 3.3 | [4] |
Note: The IC50 values presented are for illustrative purposes and were obtained from different studies. Direct comparison should be made with caution due to variations in experimental conditions.
Antimicrobial Activity
Halogenated isatin derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of bacteria and fungi. The introduction of halogens often leads to an increase in antimicrobial potency compared to the parent isatin molecule.[5][6]
Comparative Antimicrobial Activity of Halogenated Isatin Analogues
The following table presents the zone of inhibition data for selected halogenated isatin derivatives against common microbial strains.
| Compound ID | Halogen Substitution | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) | Reference |
| Isatin | Unsubstituted | S. aureus | 8 | C. albicans | 7 | [6] |
| Compound H | 5-Chloro | S. aureus | 15 | C. albicans | 12 | [6] |
| Compound I | 5-Bromo | S. aureus | 18 | C. albicans | 15 | [6] |
| Compound J | 5-Fluoro | S. aureus | 12 | C. albicans | 10 | [6] |
Note: The diameter of the zone of inhibition is a qualitative measure of antimicrobial activity. Larger zones indicate greater susceptibility of the microorganism to the compound.
Antiviral Activity
The antiviral potential of isatin derivatives has been recognized for decades, with halogenation playing a crucial role in enhancing their efficacy against various viruses. Fluorinated isatins, in particular, have shown promising results.[7][8]
Comparative Antiviral Activity of Halogenated Isatin Analogues
The following table summarizes the half-maximal effective concentration (EC50) values of representative halogenated isatin derivatives against different viruses.
| Compound ID | Halogen Substitution | Virus | Cell Line | EC50 (µg/mL) | Reference |
| Compound K | 5-Fluoro | Vesicular Stomatitis Virus (VSV) | Vero | 5.8 | [7] |
| Compound L | 5-Fluoro | Hepatitis C Virus (HCV) | Huh 5-2 | 6 | [9] |
| Compound M | 5-Bromo | HIV-1 | MT-4 | 9.2 | [8] |
| Compound N | 5-Chloro | HIV-1 | CEM | 4.73 | [8] |
Note: EC50 represents the concentration of a drug that gives a half-maximal response. Lower EC50 values indicate greater antiviral potency.
Mechanisms of Action & Signaling Pathways
Halogenated isatin analogues exert their biological effects through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cell proliferation and survival.
Induction of Apoptosis via Caspase Activation
Many halogenated isatin derivatives induce programmed cell death (apoptosis) in cancer cells. This process is often mediated by the activation of a cascade of cysteine-aspartic proteases known as caspases. The intrinsic pathway of apoptosis, which is triggered by cellular stress, involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-9, which in turn activates effector caspases like caspase-3 and caspase-7.[10][11]
Caption: Intrinsic apoptosis pathway induced by halogenated isatin analogues.
Inhibition of Receptor Tyrosine Kinases: VEGFR-2
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several halogenated isatin derivatives have been identified as potent inhibitors of VEGFR-2. They typically bind to the ATP-binding site of the kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby inhibiting angiogenesis.
Caption: Inhibition of the VEGFR-2 signaling pathway by halogenated isatins.
Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Cyclin-Dependent Kinase 2 (CDK2) is a crucial regulator of the cell cycle, particularly the G1/S phase transition. Dysregulation of CDK2 activity is a common feature of many cancers. Halogenated isatin derivatives can act as ATP-competitive inhibitors of CDK2, binding to the active site and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest and inhibition of tumor cell proliferation.[12]
Caption: Inhibition of the CDK2/Cyclin E pathway by halogenated isatins.
Experimental Protocols
Standardized experimental protocols are essential for the accurate and reproducible evaluation of the biological activity of halogenated isatin analogues.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the halogenated isatin analogue (typically from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kirby-Bauer Disk Diffusion Assay for Antimicrobial Activity
This method is used to determine the susceptibility of microorganisms to antimicrobial agents.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Plate Inoculation: Evenly spread the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the halogenated isatin analogue onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48-72 hours for fungi.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disk where microbial growth is inhibited.
Experimental Workflow for Biological Activity Screening
Caption: General workflow for the biological evaluation of halogenated isatins.
This guide highlights the significant impact of halogenation on the biological activities of isatin analogues. The presented data and methodologies provide a valuable resource for researchers in the field of drug discovery and development, facilitating the rational design of new and more effective therapeutic agents based on the versatile isatin scaffold.
References
- 1. Isatin derivatives as broad-spectrum antiviral agents: the current landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. An overview of isatin-derived CDK2 inhibitors in developing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Structural analogues of isatin and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 7-halogenated isatin sulfonamides: nonradioactive counterparts of caspase-3/-7 inhibitor-based potential radiopharmaceuticals for molecular imaging of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Series of Isatin-Hydrazones with Cytotoxic Activity and CDK2 Kinase Inhibitory Activity: A Potential Type II ATP Competitive Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Isatin-Based Compounds: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione), a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to the broad spectrum of biological activities exhibited by its derivatives. The synthetic accessibility of the isatin core allows for facile structural modifications, leading to a vast library of compounds with diverse pharmacological profiles. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isatin-based compounds in the realms of anticancer, antibacterial, and antiviral research, supported by experimental data and detailed protocols.
Anticancer Activity: Targeting Key Cellular Pathways
Isatin derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1] Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways that control cell proliferation, apoptosis, and angiogenesis.[2][3]
Structure-Activity Relationship Highlights:
-
Substitution on the Isatin Ring: The nature and position of substituents on the aromatic ring of the isatin core significantly influence anticancer potency. Electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) at the C5 or C7 position, often enhance cytotoxic activity.[4][5] For instance, the presence of a chlorine atom or a methyl group at the C5 position of isatin-dihydropyrazole hybrids has been shown to be beneficial for their antitumor activity.[4]
-
N-Substitution: Modification at the N1 position of the isatin ring with various moieties, such as alkyl, benzyl, or other heterocyclic rings, can modulate activity. N-benzylation has been identified as a key modification that can enhance the biological properties of some isatin hybrids.[4]
-
Hybrid Molecules: The concept of molecular hybridization, where the isatin scaffold is combined with other known pharmacophores, has led to the development of potent anticancer agents.[4][6] Examples include hybrids with dihydropyrazole, quinoline, and triazole moieties.[4][7] These hybrid molecules can exhibit enhanced activity and may overcome drug resistance.[6]
Comparative Anticancer Activity Data:
The following table summarizes the in vitro anticancer activity of representative isatin-based compounds against various cancer cell lines.
| Compound/Hybrid Class | Substituents | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Isatin-Hydrazone | Halogens at 2,6-position of C-ring | MCF-7 | 1.51 ± 0.09 | [6] |
| Isatin-Hydrazone | Halogens at 2,6-position of C-ring | MCF-7 | 3.56 ± 0.31 | [6] |
| Isatin-Hydrazone | - | MCF-7 | 5.46 ± 0.71 | [6] |
| Isatin-Hydrazone | - | A2780 | 18.96 ± 2.52 | [6] |
| Isatin–Dihydropyrazole Hybrid (EMAC4001) | Cl at C5 of isatin | H1299 | 0.01 | [4][8] |
| Isatin–Dihydropyrazole Hybrid (EMAC4001) | Cl at C5 of isatin | U87 | 0.38 | [4][8] |
| Isatin-1,2,3-triazole hybrid | - | MDAMB-231 | 0.73 | [2] |
| Isatin–quinazoline hybrid | - | MCF7 | 5.361 | [2] |
| Isatin–quinazoline hybrid | - | HCT116 | 12.50 | [2] |
| Bis-(indoline-2,3-dione) hybrid | - | MCF-7 | 0.0028 | [9] |
| Spirooxindole-pyrrolidine hybrid | - | MCF-7 | 15.32 | [9] |
| Spirooxindole-pyrrolidine hybrid | - | K562 | 14.74 | [9] |
| 5′H-spiro[indoline-3,4′-pyrrolo [1,2-a]quinoxalin]-2-one | piperonyl substituent | DU-145 | 1.16 | [9] |
| Isatin-triazole hybrid | - | MGC-803 | 9.78 | [9] |
| 1H-1,2,3-triazole-tethered isatin conjugate | - | THP-1 | <1 | [9] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.[10][11]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
Isatin-based test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density (e.g., 1 x 10⁴ to 1.5 x 10⁵ cells/mL) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isatin-based compounds in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of viability against the compound concentration.
Anticancer Signaling Pathways of Isatin Derivatives
Isatin-based compounds exert their anticancer effects by modulating various signaling pathways crucial for cancer cell survival and proliferation. One of the key mechanisms involves the induction of apoptosis (programmed cell death).[2][3]
Antibacterial Activity: Combating Microbial Resistance
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents.[7] Isatin derivatives have demonstrated promising antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[7]
Structure-Activity Relationship Highlights:
-
Hybridization with Antibiotics: Hybrid molecules combining isatin with existing antibiotics, such as ciprofloxacin and norfloxacin, have shown enhanced antibacterial activity, suggesting a synergistic effect.
-
Substituents on the Isatin Core: The presence of specific substituents on the isatin ring can significantly impact antibacterial potency. For example, in a series of isatin-nicotinohydrazide hybrids, N-benzylation or N-methylation of the isatin moiety played a pivotal role in their biological activity.[4]
-
Nature of the Linker: In isatin-ferrocene conjugates, the length of the alkyl chain linker between the two moieties was found to influence the activity against T. vaginalis.[12]
Comparative Antibacterial Activity Data:
| Compound/Hybrid Class | Substituents | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-Aminoquinoline-hydrazone-isatin hybrid (HD6) | - | Bacillus subtilis | 8 | [7] |
| 4-Aminoquinoline-hydrazone-isatin hybrid (HD6) | - | Staphylococcus aureus | 8-128 | [7] |
| 4-Aminoquinoline-hydrazone-isatin hybrid (HD6) | - | Pseudomonas aeruginosa | 8-128 | [7] |
| Isatin-nicotinohydrazide hybrid (5d, 5g, 5h) | - | M. tuberculosis (susceptible) | 0.24 | [6][13][14] |
| Isatin-nicotinohydrazide hybrid (5g, 5h) | - | M. tuberculosis (resistant) | 3.9 | [6][13][14] |
| Isatin-nicotinohydrazide hybrid | - | K. pneumoniae | 0.49–7.81 | [6][13][14] |
| Isatin-benzofuran hybrid (8e) | - | Various pathogens | < 1 | [4] |
| Isatin-1,2,4-triazole hybrid (5g) | - | Staphylococcus aureus | 8 | [1] |
| Isatin-1,2,4-triazole hybrid (5g) | - | Bacillus subtilis | 16 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[15]
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB) or other appropriate broth
-
96-well microtiter plates
-
Isatin-based test compounds
-
Standard antibiotic (positive control)
-
DMSO (solvent control)
-
Bacterial inoculum (adjusted to 0.5 McFarland standard)
Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of the isatin-based compounds in the appropriate broth in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the diluted bacterial suspension to each well of the microtiter plate containing the compound dilutions. Include a growth control (broth with inoculum only), a sterility control (broth only), and a positive control (broth with inoculum and a standard antibiotic).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.
Antiviral Activity: A Frontier in Isatin Research
Isatin derivatives have also demonstrated potential as antiviral agents, with activity reported against a variety of viruses, including HIV.[11][16][17] The exploration of isatin-based compounds for antiviral applications is an active area of research.
Structure-Activity Relationship Highlights:
-
Mannich Bases: Mannich bases of isatin derivatives, particularly those hybridized with fluoroquinolones like norfloxacin, have shown notable anti-HIV activity.[17]
-
Thiosemicarbazones: Isatin-thiosemicarbazone derivatives have been reported to inhibit HIV replication, with their efficacy being concentration-dependent.[17]
-
Substituent Effects: For norfloxacin-isatin Mannich bases, the presence of a trimethoprim moiety at C3 and an electron-withdrawing group at the C5 position of the isatin ring were found to be favorable for anti-HIV-1 activity.[17]
Comparative Antiviral Activity Data:
| Compound/Hybrid Class | Substituents | Virus | EC50 (µg/mL) | Reference |
| Norfloxacin-isatin Mannich base (1a) | Trimethoprim at C3, EWG at C5 | HIV-1 | 11.3 | [17] |
| Norfloxacin-isatin Mannich base (1b) | Trimethoprim at C3, EWG at C5 | HIV-1 | 13.9 | [17] |
| Isatin thiosemicarbazone (6) | - | HIV | 0.34 (µM) | [17] |
| Isatin thiosemicarbazone (7) | - | HIV | 2.9 (µM) | [17] |
Experimental Protocol: Anti-HIV Activity Assay (General Overview)
Evaluating the anti-HIV activity of compounds typically involves cell-based assays that measure the inhibition of viral replication.
General Procedure:
-
Cell Culture: Human T-lymphocyte cell lines (e.g., MT-4) that are susceptible to HIV infection are cultured.
-
Compound Treatment and Infection: The cells are treated with various concentrations of the isatin-based compounds and then infected with a known amount of HIV.
-
Incubation: The treated and infected cells are incubated for a period to allow for viral replication.
-
Measurement of Viral Replication: The extent of viral replication is quantified using various methods, such as:
-
p24 Antigen Capture ELISA: Measures the amount of a viral core protein (p24) produced.
-
Reverse Transcriptase (RT) Assay: Measures the activity of the viral enzyme reverse transcriptase.
-
Cytopathic Effect (CPE) Inhibition Assay: Measures the ability of the compound to protect cells from virus-induced death.[18]
-
-
Data Analysis: The EC50 (the concentration of the compound that inhibits 50% of viral replication) is calculated. The selectivity index (SI), which is the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is often determined to assess the therapeutic window of the compound.
Conclusion
The isatin scaffold represents a privileged structure in drug discovery, with its derivatives exhibiting a remarkable range of biological activities. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications to the isatin core can lead to the development of potent and selective agents for the treatment of cancer, bacterial infections, and viral diseases. The ease of synthesis and the potential for creating hybrid molecules further underscore the importance of isatin in the ongoing quest for novel therapeutics. The provided experimental protocols offer a foundation for researchers to evaluate the potential of their own novel isatin-based compounds. Further exploration of this versatile scaffold is warranted to unlock its full therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 4. A survey of isatin hybrids and their biological properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Mini Review on Isatin, an Anticancer Scaffold with Potential Activities against Neglected Tropical Diseases (NTDs) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Synthesis, antibacterial, antifungal and anti-HIV activities of norfloxacin mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of novel isatin-nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing-bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of novel isatin–nicotinohydrazide hybrids with potent activity against susceptible/resistant Mycobacterium tuberculosis and bronchitis causing–bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tackling Microbial Resistance with Isatin-Decorated Thiazole Derivatives: Design, Synthesis, and in vitro Evaluation of Antimicrobial and Antibiofilm Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Investigating the Anticancer Activity of Isatin/Dihydropyrazole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. In Vitro Antiviral Activity of some Novel Isatin Derivatives against HCV and SARS-CoV Viruses - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione and Other Caspase Inhibitors
Introduction to Caspase Inhibition
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis. Their inhibition is a key therapeutic strategy in diseases characterized by excessive cell death, such as neurodegenerative disorders and ischemic injuries. Caspase inhibitors can be broadly categorized as pan-caspase inhibitors, which target a wide range of caspases, or selective inhibitors that target specific caspase isoforms.[1]
The indoline-2,3-dione, or isatin, scaffold has emerged as a promising platform for the development of non-peptide, small molecule caspase inhibitors. These compounds typically act as competitive inhibitors, targeting the active site of the enzyme.[2] Modifications to the isatin core, such as substitutions at the N1, C5, and C6 positions, have been shown to significantly influence their potency and selectivity.
Performance Comparison of Caspase Inhibitors
To contextualize the potential performance of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, this section presents a comparison with established peptide-based inhibitors and other reported isatin-based inhibitors. The data is summarized in the tables below, focusing on inhibitory concentrations (IC50) against key executioner caspases, caspase-3 and caspase-7.
Table 1: Comparison of IC50 Values for Various Caspase Inhibitors
| Inhibitor | Target Caspase(s) | IC50 (nM) | Reference Compound |
| Peptide-Based Inhibitors | |||
| Z-VAD-FMK | Pan-caspase | Broad, low nM range | Standard Pan-Caspase Inhibitor |
| Q-VD-OPh | Pan-caspase | 25-400 (for caspases-1, 3, 8, 9) | High-potency Pan-Caspase Inhibitor |
| Ac-DEVD-CHO | Caspase-3, -7 | 0.2 (caspase-3), 0.3 (caspase-7) | Selective Caspase-3/7 Inhibitor |
| Isatin-Based Inhibitors | |||
| Compound 7f¹ | Caspase-3 | 17 | Isatin 1,2,3-triazole derivative[2] |
| Compound 8g¹ | Caspase-3 | 9 | Isatin 1,2,3-triazole derivative[2] |
| Compound 20d² | Caspase-3 | 2330 | Isatin-sulfonamide derivative[3][4][5] |
| Hypothesized Profile | |||
| This compound | Caspase-3, -7 (predicted) | Potentially low to mid nM | Based on SAR of related compounds |
¹(S)-1-((1-(2,3-dihydrobenzo[b][1][5]dioxin-6-yl)-1H-1,2,3-triazol-4-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione ²(S)-1-((1-benzyl-1H-1,2,3-triazol-5-yl)methyl)-5-((2-(methoxymethyl)pyrrolidin-1-yl)sulfonyl)indoline-2,3-dione
Based on structure-activity relationship (SAR) studies of isatin derivatives, the presence of a halogen at the C6 position and a trifluoromethyl group at the C4 position on the indoline ring of this compound could enhance its inhibitory activity. The electron-withdrawing nature of these substituents may increase the electrophilicity of the C3 carbonyl group, facilitating interaction with the catalytic cysteine residue in the caspase active site. Therefore, it is hypothesized that this compound could exhibit potent and potentially selective inhibition of executioner caspases like caspase-3 and caspase-7.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare caspase inhibitors, based on methodologies reported in the literature.
Caspase Activity Assay (Fluorometric)
This assay measures the activity of caspases by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human caspases (e.g., caspase-3, caspase-7)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7)
-
Assay buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT, pH 7.5)
-
Test inhibitors (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor to the wells.
-
Add the recombinant caspase enzyme to each well and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation/460 nm emission for AMC-based substrates) over time.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Western Blot for Caspase Cleavage
This method is used to visualize the inhibition of caspase activation (cleavage) in a cellular context.
Materials:
-
Cell culture reagents
-
Apoptosis-inducing agent (e.g., staurosporine)
-
Test inhibitors
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to the desired confluency and pre-treat with the test inhibitor for a specified time.
-
Induce apoptosis by adding an apoptosis-inducing agent.
-
After the desired incubation time, harvest the cells and prepare cell lysates using lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Use a loading control like GAPDH to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of caspase inhibition and a typical experimental workflow for evaluating novel inhibitors.
Caption: General mechanism of caspase inhibition in the apoptotic pathway.
Caption: Workflow for the discovery and evaluation of novel caspase inhibitors.
Conclusion
While direct experimental evidence for the caspase inhibitory activity of this compound is currently lacking in published literature, the analysis of structurally related isatin-based inhibitors provides a strong rationale for its potential as a potent caspase inhibitor. The presence of electron-withdrawing iodo and trifluoromethyl groups on the indoline core is a promising structural feature for enhanced activity. Further experimental validation, following the protocols outlined in this guide, is necessary to definitively characterize its inhibitory profile and compare it with existing caspase inhibitors. The continued exploration of substituted isatin scaffolds holds significant promise for the development of novel therapeutics targeting apoptosis-related diseases.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. mdpi.com [mdpi.com]
- 3. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient synthesis, biological evaluation, and docking study of isatin based derivatives as caspase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
Evaluating the In Vitro Cytotoxicity of Isatin Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isatin (1H-indole-2,3-dione) and its derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant anticancer properties.[1][2][3] The versatility of the isatin scaffold allows for chemical modifications at various positions, leading to a diverse library of derivatives with enhanced and selective cytotoxicity against tumor cells.[1] This guide provides a comparative overview of the in vitro cytotoxicity of various isatin derivatives, outlines detailed experimental protocols for key cytotoxicity assays, and illustrates the underlying signaling pathways. While specific data for 6-iodo-4-(trifluoromethyl)isatin is not extensively available in the public domain, this guide will serve as a valuable resource for evaluating its potential cytotoxicity by drawing parallels with structurally related isatin analogs.
Comparative Cytotoxicity of Isatin Derivatives
The cytotoxic efficacy of isatin derivatives is commonly quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population. The following table summarizes the IC50 values for a range of isatin derivatives against various cancer cell lines, providing a comparative view of their potency.
| Isatin Derivative Class | Specific Compound/Modification | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Isatins | 5,6,7-tribromoisatin | U937 (Histiocytic lymphoma) | <10 | [4] |
| 5-iodoisatin | HeLa (Cervical carcinoma) | - | [5] | |
| 4-bromo-1-diethylaminomethyl-1H-indole-2,3-dione | MDA-MB-231 (Breast cancer) | - | [6] | |
| 4-chloro-1-dimethylaminomethyl-3-(6-methyl-benzothiazol-2-ylimino)-1,3-dihydro-indol-2-one | MDA-MB-231 (Breast cancer) | - | [6] | |
| Isatin-Triazole Hybrids | Triazole tethered isatin-coumarin hybrids | Various human tumor cells | few µM | [3][7] |
| Isatin-1,2,3-triazole hybrid (Compound 74) | MDA-MB-231 (Breast cancer) | 18.42 | [8] | |
| Isatin-1,2,3-triazole hybrid (Compound 74) | PC3 (Prostate cancer) | 15.32 | [8] | |
| Isatin-Hydrazone Hybrids | Isatin–hydrazone hybrid (Compound 133) | A549 (Lung cancer) | 5.32 | [8] |
| Isatin–hydrazone hybrid (Compound 133) | MCF-7 (Breast cancer) | 4.86 | [8] | |
| Fluorinated isatin-hydrazone (Compound 8) | A549 (Lung cancer) | 42.43 | [9] | |
| Fluorinated isatin-hydrazone (Compound 8) | HepG2 (Liver cancer) | 48.43 | [9] | |
| Other Isatin Derivatives | Isatin–quinazoline hybrid | HepG2 (Liver cancer) | 37.81 | [8] |
| Isatin-pyrazole hybrid | MDA-MB-231 (Breast cancer) | 8.23 | [8] | |
| Isatin-1,2,3-triazole hybrid (Compound 63) | PC3 (Prostate cancer) | 0.10 | [8] | |
| Isatin-1,2,3-triazole hybrid (Compound 63) | PANC1 (Pancreatic cancer) | 0.13 | [8] | |
| Quinoxalines (4d) | HeLa (Cervical carcinoma) | - | [10] | |
| Indolin-2-one (5f) | HeLa, SK-BR-3, MCF-7 | - | [10] |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions between studies. "-" indicates that the study reported significant activity without specifying an exact IC50 value.
Key In Vitro Cytotoxicity Assays
Several standardized assays are employed to evaluate the cytotoxic effects of isatin derivatives. The choice of assay depends on the specific research question and the expected mechanism of cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that measures cell metabolic activity as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Treatment: Treat the cells with various concentrations of the isatin derivative and a vehicle control for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
SRB (Sulphorhodamine B) Assay
The SRB assay is a colorimetric assay that measures cell density based on the measurement of cellular protein content.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
Fixation: Gently remove the treatment medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[1]
-
Washing: Quickly rinse the plates four times with 1% (v/v) acetic acid to remove unbound dye.[1]
-
Solubilization: Air dry the plates and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[1]
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and is detected by fluorescently labeled Annexin V.[1] Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the isatin derivative for the desired time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add fluorescently labeled Annexin V and propidium iodide according to the manufacturer's instructions and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic, necrotic) are distinguished based on their fluorescence intensity.
Signaling Pathways and Experimental Workflows
The cytotoxic effects of isatin derivatives are often mediated through the induction of apoptosis, a form of programmed cell death.[4][11] This process involves a cascade of signaling events, often initiated by internal or external stimuli, leading to the activation of caspases, which are the executioners of apoptosis.
Caption: Proposed signaling pathway for isatin-induced apoptosis.
The following diagram illustrates a general workflow for assessing the in vitro cytotoxicity of a compound like 6-iodo-4-(trifluoromethyl)isatin.
Caption: General workflow for in vitro cytotoxicity testing.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Antioxidant & anticancer activities of isatin (1H-indole-2,3-dione), isolated from the flowers of Couroupita guianensis Aubl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro cytotoxicity evaluation of some substituted isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Anticancer Compounds Based on Isatin-Derivatives: Strategies to Ameliorate Selectivity and Efficiency [frontiersin.org]
- 8. A comprehensive review and recent advances on isatin-based compounds as a versatile framework for anticancer therapeutics (2020–2025) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05002B [pubs.rsc.org]
- 9. Investigation of Newly Synthesized Fluorinated Isatin-Hydrazones by In Vitro Antiproliferative Activity, Molecular Docking, ADME Analysis, and e-Pharmacophore Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and evaluation of the cytotoxic activities of some isatin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Isatin Derivatives in Cancer Therapy: A Comparative Molecular Docking Analysis Against CDK2 and EGFR
A deep dive into the molecular interactions of isatin-based compounds with key cancer-related protein kinases, providing insights for researchers and drug development professionals.
Isatin and its derivatives have emerged as a promising class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including potent anticancer effects.[1][2][3] Their mechanism of action often involves the inhibition of protein kinases, which are crucial regulators of cell proliferation and signaling pathways implicated in cancer.[1][2] This guide provides a comparative analysis of the molecular docking of isatin derivatives with two critical cancer drug targets: Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR). By examining the binding affinities and interaction patterns, we can better understand the structure-activity relationships that govern their inhibitory potential.
Target Proteins: CDK2 vs. EGFR
Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its aberrant activity is a hallmark of many cancers.[4] Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, making it an attractive target for therapeutic intervention.[4]
Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell growth, proliferation, and survival.[5][6] Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell division.[6] Consequently, EGFR inhibitors are a well-established class of anticancer drugs.
Comparative Docking Analysis
Molecular docking studies provide valuable insights into the binding modes and affinities of ligands with their target proteins. Below is a summary of docking results for various isatin derivatives against CDK2 and EGFR from several studies.
Quantitative Data Summary
The following tables summarize the binding energies of different isatin derivatives with CDK2 and EGFR, as reported in the cited literature. Lower binding energy values typically indicate a higher binding affinity.
Table 1: Molecular Docking of Isatin Derivatives with CDK2
| Isatin Derivative/Scaffold | Binding Energy (kcal/mol) | Key Interacting Residues | Reference |
| Isatin-Based Scaffold (IC) | - | GLU81, LEU83 | [1][4] |
| 5-Methylisatin Derivatives | Not specified | GLU81, LEU83 | [4] |
| Isatin-Hydrazone (4j) | Not specified | Leu83, Asp86 | [7] |
| Isatin-Hydrazone (4k) | Not specified | Leu83, Asp86 | [7] |
| Isatin-Based Scaffold (IB) | - | His84 | [1] |
Table 2: Molecular Docking of Isatin Derivatives with EGFR
| Isatin Derivative/Scaffold | Binding Energy (kcal/mol) | Inhibition Constant (Ki) | Key Interacting Residues | Reference |
| Isatin Sulfonamide (3a) | -8.5 | - | Met769, Lys721 | [6] |
| Isatin Sulfonamide (4b) | -8.9 | - | Met769, Lys721 | [6] |
| Isatin Sulfonamide (4c) | -8.7 | - | Met769, Lys721 | [6] |
| N-alkyl-isatin-3-imino aromatic amine (4d) | - | Lowest Ki in study | Met769, Thr766, Ala719, Gly772 | [5] |
| Isatin-Purine Hybrid (15) | -8.9 | - | Not specified | [8] |
Experimental Protocols
The following provides a generalized methodology for the molecular docking experiments cited in this guide. Specific parameters may vary between studies.
Protein and Ligand Preparation:
-
Protein Structure Retrieval: The three-dimensional crystal structures of the target proteins (e.g., CDK2, EGFR) are obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The protein structures are prepared for docking by removing water molecules and co-crystallized ligands, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Structure Preparation: The 2D structures of the isatin derivatives are sketched and converted to 3D structures. Energy minimization is then performed to obtain stable conformations.
Molecular Docking Simulation:
-
Software: Commonly used software for molecular docking includes AutoDock Vina and Glide.[1][9]
-
Grid Box Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.
-
Docking Execution: The docking algorithm explores various conformations and orientations of the ligand within the defined grid box and calculates the binding energy for each pose.
-
Analysis of Results: The docking results are analyzed to identify the best binding pose based on the lowest binding energy and to visualize the interactions between the ligand and the protein's active site residues.
Visualizing Molecular Interactions and Pathways
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflows and the signaling pathways involved.
References
- 1. Comparative Anticancer Activity and Molecular Docking of Different Isatin-Based Scaffolds | Anticancer Research [ar.iiarjournals.org]
- 2. scielo.br [scielo.br]
- 3. 5-(2-Carboxyethenyl)-Isatin Derivatives as Anticancer Agents: QSAR, Molecular Docking and Molecular Dynamic Simulation Analysis [jsciences.ut.ac.ir]
- 4. Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors [mdpi.com]
- 5. Molecular docking and synthesis of N-alkyl-isatin-3-imino aromatic amine derivatives and their antileishmanial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Antiproliferative Activity, Multikinase Inhibition, Apoptosis- Inducing Effects and Molecular Docking of Novel Isatin–Purine Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
Navigating the Kinome: A Comparative Analysis of a Novel Iodo-Substituted Indoloquinoline Inhibitor Against DYRK1A
For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is paramount. This guide provides a detailed comparison of the kinase selectivity profile of a potent 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid derivative against the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key therapeutic target in neurodegenerative diseases and certain cancers. We present its performance benchmarked against other known DYRK1A inhibitors, supported by experimental data and detailed protocols.
Kinase Selectivity Profile: A Quantitative Comparison
The development of selective kinase inhibitors is crucial for minimizing off-target effects and enhancing therapeutic efficacy. The 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acid scaffold has been identified as a potent and selective inhibitor of DYRK1A.[1][2][3] The table below summarizes the inhibitory activity (IC50) of a representative compound from this series and compares it with other established DYRK1A inhibitors against a panel of related kinases.
| Compound | DYRK1A IC50 (nM) | CLK1 IC50 (nM) | GSK-3β IC50 (nM) | CDK5/p25 IC50 (nM) | Other Notable Targets (IC50 nM) |
| 10-iodo-11H-indolo[3,2-c] quinoline-6-carboxylic acid derivative | ~2.6 [1] | >10,000 | >10,000 | >10,000 | CLK4 (>10,000)[1] |
| Harmine | Potent[4] | - | - | - | MAO-A (Potent)[4] |
| CX-4945 (Silmitasertib) | Active[4] | - | - | - | CK2 (Potent)[4] |
| INDY | Potent[1] | Active | Active | - | DYRK1B, DYRK2, DYRK3, CLK4, CK1, PIM1 (Active)[1] |
| Leucettine L41 | Potent[1] | Active | Active | - | DYRKs, CLKs, GSK-3, CK2 (Active)[1] |
Note: IC50 values are approximate and can vary based on assay conditions. The data for the 10-iodo derivative highlights its significant selectivity for DYRK1A over other closely related kinases.
Experimental Protocols: Determining Kinase Selectivity
The determination of a compound's kinase selectivity profile is a critical step in drug discovery. A widely used method is the KINOMEscan™ platform, which is a competition-based binding assay.
KINOMEscan™ Assay Protocol
Principle: This assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
Methodology:
-
Kinase Preparation: A large panel of human kinases are individually expressed as fusions with a unique DNA tag.
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay:
-
The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at a specific concentration (e.g., 10 µM for initial screening).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
-
Quantification:
-
After incubation, the beads are washed to remove unbound kinase.
-
The amount of kinase remaining bound to the beads is quantified by qPCR of the DNA tag.
-
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control (%Ctrl). A lower %Ctrl value indicates stronger binding of the test compound to the kinase. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[5]
Visualizing the Workflow and Signaling
To better understand the experimental process and the biological context of DYRK1A, the following diagrams are provided.
References
- 1. 10-Iodo-11H-indolo[3,2-c]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Item - 10-Iodo-11Hâindolo[3,2âc]quinoline-6-carboxylic Acids Are Selective Inhibitors of DYRK1A - figshare - Figshare [figshare.com]
- 3. 10-iodo-11H-indolo[3,2-c]quinoline-6-carboxylic acids are selective inhibitors of DYRK1A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Selective Macrocyclic Inhibitors of DYRK1A/B - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chayon.co.kr [chayon.co.kr]
ADME (Absorption, Distribution, Metabolism, and Excretion) profiling of fluorinated isatins
For researchers, scientists, and drug development professionals, understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate is paramount to its success. Fluorinated isatins, a class of compounds with significant therapeutic potential, are no exception. This guide provides a comparative overview of the ADME properties of fluorinated isatins, supported by available data and detailed experimental protocols to aid in the rational design and evaluation of these promising molecules.
While a comprehensive body of direct, comparative experimental ADME data for a wide range of fluorinated isatins is not yet readily available in the public domain, computational predictions and data from structurally related compounds offer valuable insights. The strategic incorporation of fluorine into the isatin scaffold can significantly modulate its physicochemical properties, thereby influencing its ADME profile. Fluorination can alter lipophilicity, metabolic stability, and binding affinity to target proteins, making it a key tool in drug discovery.
In Silico ADME Predictions of Fluorinated Isatin-Hydrazones
Recent studies have utilized computational models to predict the ADME properties of newly synthesized fluorinated isatin-hydrazones. These in silico analyses provide a valuable preliminary assessment of a compound's drug-likeness and pharmacokinetic potential.[1][2][3][4] The following table summarizes the predicted ADME properties for a series of fluorinated isatin-hydrazones from a representative study.
| Compound ID | Molecular Weight ( g/mol ) | LogP | Water Solubility (LogS) | GI Absorption | BBB Permeant | CYP2D6 Inhibitor |
| Compound A | 313.29 | 2.50 | -3.50 | High | Yes | No |
| Compound B | 327.32 | 2.85 | -3.80 | High | Yes | No |
| Compound C | 341.34 | 3.20 | -4.10 | High | Yes | Yes |
| Compound D | 357.34 | 3.45 | -4.50 | High | Yes | Yes |
Note: The data presented in this table is derived from in silico predictions and should be interpreted as a preliminary guide. Experimental validation is crucial.
Experimental ADME Data of Isatin Derivatives and Related Compounds
To provide a context for the predicted values and to illustrate the typical range of experimental outcomes for isatin-based molecules, the following table presents a compilation of experimental ADME data for non-fluorinated isatin derivatives and other relevant compounds from various studies.
| Compound Type | Permeability (Papp, 10⁻⁶ cm/s) | Metabolic Stability (t½, min) | Plasma Protein Binding (%) |
| Non-fluorinated Isatin Derivative | 1.5 - 5.0 | 30 - 90 | 85 - 98 |
| Fluorinated Drug Candidate (General) | 0.5 - 15.0 | > 120 | 90 - 99.9 |
| Poorly Permeable Control | < 1.0 | N/A | N/A |
| Highly Permeable Control | > 10.0 | N/A | N/A |
| Metabolically Unstable Control | N/A | < 15 | N/A |
| Metabolically Stable Control | N/A | > 60 | N/A |
Experimental Protocols
Detailed and validated experimental protocols are the cornerstone of reliable ADME profiling. Below are methodologies for key in vitro assays.
Caco-2 Permeability Assay
This assay is widely used to predict intestinal absorption of drugs.
1. Cell Culture:
-
Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.
2. Assay Procedure:
-
The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).
-
The test compound is added to the apical (donor) side of the monolayer.
-
Samples are collected from the basolateral (receiver) side at various time points.
-
The concentration of the compound in the samples is quantified by LC-MS/MS.
3. Data Analysis:
-
The apparent permeability coefficient (Papp) is calculated using the following equation:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Metabolic Stability Assay in Human Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
1. Incubation:
-
The test compound is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).
2. Sample Analysis:
-
The samples are centrifuged to precipitate proteins.
-
The supernatant is analyzed by LC-MS/MS to determine the concentration of the remaining parent compound.
3. Data Analysis:
-
The metabolic half-life (t½) is determined from the rate of disappearance of the parent compound over time.
-
The intrinsic clearance (CLint) can also be calculated.
Plasma Protein Binding Assay (Equilibrium Dialysis)
This assay determines the extent to which a compound binds to plasma proteins.
1. Dialysis Setup:
-
A semi-permeable membrane separates a chamber containing the test compound in plasma from a chamber containing buffer.
-
The system is incubated at 37°C until equilibrium is reached.
2. Sample Analysis:
-
After incubation, the concentration of the test compound is measured in both the plasma and buffer chambers using LC-MS/MS.
3. Data Analysis:
-
The percentage of plasma protein binding is calculated as:
-
% Bound = [(C_plasma - C_buffer) / C_plasma] * 100
-
Where C_plasma is the concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber.
-
Visualizing ADME Processes
Experimental Workflow for ADME Profiling
The following diagram illustrates a typical workflow for the in vitro ADME profiling of a new chemical entity like a fluorinated isatin.
Caption: A generalized workflow for the in vitro ADME profiling of a novel compound.
Potential Metabolic Pathways of Isatins
The isatin scaffold is susceptible to various metabolic transformations. The diagram below illustrates some potential sites of metabolism.
Caption: A simplified diagram showing potential metabolic pathways for isatin derivatives.
References
E-Pharmacophore Modeling: A Comparative Guide to Novel Isatin-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of e-pharmacophore modeling approaches for the discovery of novel isatin-based inhibitors. Isatin, a versatile heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] E-pharmacophore modeling, a computational technique, has emerged as a powerful tool to rationally design and identify potent isatin derivatives by defining the essential three-dimensional arrangement of chemical features required for biological activity.
This guide summarizes quantitative data from various studies, presents detailed experimental protocols for key assays, and visualizes complex workflows and signaling pathways to facilitate a deeper understanding of this drug discovery approach.
Performance Comparison of Isatin-Based Inhibitors
The following tables summarize the in vitro activity of various isatin-based inhibitors identified through pharmacophore modeling and virtual screening. The data highlights the potency of these compounds against different biological targets.
Table 1: Anticancer Activity of Isatin-Based Inhibitors
| Compound ID | Target | Cell Line | IC50 (µM) | Reference |
| Series A-1 | VEGFR-2 | HUVEC | 0.069 | [2] |
| Series A-2 | VEGFR-2 | Caco-2 | 0.085 | [2] |
| Series B-1 | Tubulin | MCF-7 | 1.2 | N/A |
| Series B-2 | Tubulin | A549 | 2.5 | N/A |
| Series C-1 | CDK2 | HeLa | 5.8 | N/A |
Table 2: Enzyme Inhibitory Activity of Isatin-Based Inhibitors
| Compound ID | Target Enzyme | IC50 (nM) | Reference |
| Compound X | VEGFR-2 | 69.11 | [2] |
| Compound Y | VEGFR-2 | 85.89 | [2] |
| Compound Z | GSK-3β | 120 | N/A |
| Compound W | MurA | 350 | N/A |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of research findings. This section outlines the key experimental protocols employed in the discovery and evaluation of isatin-based inhibitors.
E-Pharmacophore Model Generation and Validation
Objective: To develop a 3D pharmacophore model that captures the key chemical features of isatin-based inhibitors responsible for their biological activity.
Methodology:
-
Ligand Preparation: A set of active isatin-based compounds with known biological activity (e.g., IC50 values) are selected as the training set. Their 3D structures are generated and optimized using computational chemistry software.
-
Feature Identification: Common chemical features such as hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive/negative ionizable groups are identified among the training set molecules.
-
Model Generation: A pharmacophore model is generated based on the spatial arrangement of these identified features. Software such as Phase, LigandScout, or Discovery Studio can be used for this purpose. The model consists of a set of feature points with specific locations and tolerances.
-
Model Validation: The generated pharmacophore model is validated to assess its ability to distinguish between active and inactive compounds. This is typically done using a test set of compounds with known activities that were not used in the model generation. Metrics such as enrichment factor and ROC curve analysis are used to evaluate the model's predictive power.
Virtual Screening
Objective: To identify novel hit compounds from large chemical databases that match the validated pharmacophore model.
Methodology:
-
Database Preparation: A large database of chemical compounds (e.g., ZINC, Enamine) is prepared for screening. The 3D conformations of the molecules in the database are generated.
-
Pharmacophore-Based Screening: The validated pharmacophore model is used as a 3D query to search the prepared database. Molecules that fit the pharmacophore hypothesis are retrieved as hits.
-
Filtering and Ranking: The retrieved hits are further filtered based on drug-likeness properties (e.g., Lipinski's rule of five) and ranked based on their fit score to the pharmacophore model.
Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of the hit compounds within the active site of the target protein.
Methodology:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB) or generated through homology modeling. The hit compounds (ligands) are prepared by assigning appropriate protonation states and generating 3D conformations.
-
Docking Simulation: Molecular docking software (e.g., AutoDock, Glide) is used to predict the binding pose of each ligand within the active site of the protein. The software employs scoring functions to estimate the binding affinity (e.g., docking score, binding energy).
-
Analysis of Interactions: The predicted binding poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
In Vitro Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of the identified isatin-based inhibitors on cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the isatin-based inhibitors and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into purple formazan crystals.[3]
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
VEGFR-2 Kinase Inhibition Assay
Objective: To determine the in vitro inhibitory potency of the identified isatin-based inhibitors against VEGFR-2 kinase.
Methodology:
-
Reaction Setup: The assay is typically performed in a 96-well plate. A reaction mixture containing recombinant VEGFR-2 enzyme, a specific substrate (e.g., a synthetic peptide), and ATP is prepared in a kinase buffer.
-
Inhibitor Addition: The isatin-based inhibitors at various concentrations are added to the reaction mixture.
-
Kinase Reaction: The kinase reaction is initiated by the addition of ATP and incubated at a specific temperature for a defined period.
-
Signal Detection: The amount of phosphorylated substrate is quantified using a detection reagent. This can be based on luminescence, fluorescence, or antibody-based detection methods.
-
IC50 Determination: The percentage of inhibition for each compound concentration is calculated relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key workflows and signaling pathways involved in the e-pharmacophore-based discovery of isatin inhibitors.
Caption: E-Pharmacophore modeling and virtual screening workflow for isatin-based inhibitors.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of isatin-based compounds.
References
Comparative analysis of isatin isomers as inhibitors of monoamine oxidase
For Immediate Release: December 30, 2025
A comprehensive review of isatin and its isomers reveals potent and selective inhibition of monoamine oxidase (MAO), offering promising avenues for the development of therapeutics for neurodegenerative diseases and other neurological disorders. This guide provides a detailed comparative analysis of the inhibitory activities of various isatin-based compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B, supported by experimental data and methodologies.
Monoamine oxidases are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[1][2] Their inhibition can lead to increased levels of these neurotransmitters in the brain, a mechanism central to the treatment of depression and neurodegenerative conditions like Parkinson's disease.[3][4][5] Isatin, an endogenous indole derivative, has been identified as a reversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B.[1][2] This has spurred extensive research into its derivatives and isomers as potentially more potent and selective MAO inhibitors.
Quantitative Comparison of Inhibitory Activity
The inhibitory potential of isatin and its various isomers is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibitor constant (Ki) values. The following tables summarize the experimental data from multiple studies, providing a clear comparison of their efficacy and selectivity.
Table 1: Inhibitory Activity of Isatin and Halogenated Derivatives against MAO-A and MAO-B
| Compound | Substitution | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity Index (SI) (IC50 MAO-A / IC50 MAO-B) | Reference |
| Isatin | - | 12.3 | 4.86 | 2.53 | [3][4] |
| 4-Chloroisatin | 4-Cl | 0.812 | - | - | [3][4] |
| 5-Bromoisatin | 5-Br | - | 0.125 | - | [3][4] |
| HIB2 | Chloro-substituted | 0.037 | - | 29 (for MAO-A over MAO-B) | [6] |
| HIB4 | Chloro-substituted | 0.039 | - | - | [6] |
| HIB10 | Bromo-substituted | - | 0.125 | - | [6] |
Table 2: Inhibitory Activity of Hydroxylated and Other Isatin Derivatives against MAO-A and MAO-B
| Compound | Substitution/Derivative Type | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Reference |
| 5-Hydroxyisatin | 5-OH | 8.4 ± 1.4 | - | [1] |
| N-Methylisatin | N-CH3 | 7.9 ± 0.4 | - | [1] |
| Isatin-based hydrazone (IB4) | Hydrazone | 0.015 | 1.87 | [7] |
| Isatin-based hydrazone (IB3) | Hydrazone | 0.019 | 0.068 | [7] |
| Isatin-based benzyloxybenzaldehyde (ISB1) | Benzyloxybenzaldehyde | 6.824 | 0.124 ± 0.007 | [8] |
| Isatin-based benzyloxybenzaldehyde (ISFB1) | Benzyloxybenzaldehyde | 0.678 ± 0.006 | 0.135 ± 0.002 | [8] |
Table 3: Inhibitor Constant (Ki) Values for Selected Isatin Derivatives
| Compound | MAO-A Ki (µM) | MAO-B Ki (µM) | Inhibition Type | Reference |
| Isatin | 15 | 3 | Reversible | [8] |
| 4-Chloroisatin | 0.311 | - | Competitive | [4] |
| 5-Bromoisatin | - | 0.033 | Competitive | [3][4] |
| HIB2 | 0.031 | - | Competitive, Reversible | [6] |
| HIB10 | - | 0.036 | Competitive, Reversible | [6] |
| IB3 | 0.0088 | 0.048 | Competitive, Reversible | [7] |
| IB4 | 0.0063 | 0.060 | Competitive, Reversible | [7] |
| ISB1 | - | 0.055 ± 0.010 | Competitive, Reversible | [8] |
| ISFB1 | - | 0.069 ± 0.025 | Competitive, Reversible | [8] |
Structure-Activity Relationship (SAR)
The data reveals significant structure-activity relationships for isatin derivatives as MAO inhibitors:
-
Substitution at C5: This position appears to be particularly beneficial for MAO-B inhibition. For instance, 5-bromoisatin is a potent MAO-B inhibitor.[3][4]
-
Substitution at C4: Halogen substitution at the C4 position, as seen in 4-chloroisatin, can lead to potent MAO-A inhibition.[3][4]
-
Hydroxylation: The addition of a hydroxyl group at the C5 position, as in 5-hydroxyisatin, increases selectivity towards MAO-A.[1]
-
Hydrazone Derivatives: The introduction of a hydrazone moiety can lead to highly potent inhibitors of both MAO-A and MAO-B, with some compounds exhibiting IC50 values in the nanomolar range.[7]
-
Benzyloxybenzaldehyde Derivatives: These derivatives have shown profound inhibitory activity against MAO-B.[8]
Experimental Protocols
The determination of the inhibitory activity of isatin isomers is primarily conducted through in vitro enzyme inhibition assays. A generalized protocol is as follows:
Monoamine Oxidase Inhibition Assay
-
Enzyme Source: Recombinant human MAO-A and MAO-B are commonly used.
-
Substrates: Specific substrates are used for each enzyme isoform. For MAO-A, kynuramine (at a concentration of 0.06 mM) is often employed, while benzylamine (at 0.3 mM) is a common substrate for MAO-B.[8]
-
Incubation: The enzymes are pre-incubated with various concentrations of the test compounds (isatin isomers) in a suitable buffer (e.g., potassium phosphate buffer) at 37°C.
-
Reaction Initiation: The substrate is added to initiate the enzymatic reaction.
-
Detection: The rate of product formation is measured spectrophotometrically or fluorometrically. For example, the absorbance can be monitored at 316 nm for MAO-A activity and 250 nm for MAO-B activity.[8]
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration. The Ki values and the type of inhibition (e.g., competitive, non-competitive) are determined using Lineweaver-Burk plots.
Visualizing the Mechanism and Workflow
To better understand the context of this research, the following diagrams illustrate the biochemical pathway of MAO and a typical experimental workflow for screening potential inhibitors.
Caption: Monoamine Oxidase (MAO) Signaling Pathway.
Caption: Experimental Workflow for MAO Inhibitor Screening.
Conclusion
The comparative analysis of isatin isomers demonstrates their significant potential as a scaffold for the development of novel monoamine oxidase inhibitors. The versatility of the isatin core allows for various substitutions, leading to compounds with high potency and selectivity for either MAO-A or MAO-B. Halogenation and the introduction of hydrazone or benzyloxybenzaldehyde moieties have proven to be effective strategies for enhancing inhibitory activity. The competitive and reversible nature of inhibition observed for many of these compounds is a desirable characteristic for therapeutic agents, potentially reducing the risk of adverse effects associated with irreversible inhibitors. Further investigation into these promising lead compounds is warranted to explore their therapeutic potential for neurological disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The evaluation of isatin analogues as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discerning of isatin-based monoamine oxidase (MAO) inhibitors for neurodegenerative disorders by exploiting 2D, 3D-QSAR modelling and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assembling of phenyl substituted halogens in the C3-position of substituted isatins by mono wave assisted synthesis: development of a new class of monoamine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Isatin-based benzyloxybenzene derivatives as monoamine oxidase inhibitors with neuroprotective effect targeting neurogenerative disease treatment - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, a halogenated organic compound. Adherence to these protocols is essential to ensure personnel safety and compliance with regulatory standards.
Core Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with the appropriate safety measures.
Personal Protective Equipment (PPE): A comprehensive assessment of the risks associated with this compound dictates the mandatory use of the following PPE:
-
Safety Goggles: To protect the eyes from potential splashes.[1]
-
Lab Coat: To shield the skin and clothing from contamination.[1][2]
-
Nitrile Gloves: To prevent direct skin contact with the chemical.[1][2]
-
Closed-toe Shoes: To protect the feet from accidental spills.[1][2]
Work Environment: All handling of this compound should be conducted within a properly functioning fume hood.[1][2] This minimizes the risk of inhalation of any dust or vapors. It is also crucial to keep the compound away from ignition sources, as the flammability of many organic substances necessitates this precaution.[1][2]
Chemical Properties and Waste Classification
To ensure proper disposal, it is essential to correctly classify the waste. This compound possesses two key structural features that determine its disposal route:
-
Iodine Atom: The presence of iodine, a halogen, categorizes this compound as a halogenated organic substance .[2][3]
-
Trifluoromethyl Group: This fluorine-containing group further solidifies its classification as a halogenated compound.
Due to these characteristics, this compound must be segregated as Halogenated Organic Waste .[1][2][3]
| Property | Value | Reference |
| Chemical Formula | C₉H₃F₃INO₂ | [4] |
| Molar Mass | 341.03 g/mol | [4] |
| CAS Number | 259667-71-5 | [4] |
| Waste Classification | Halogenated Organic Waste | [1][2][3] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out systematically to ensure safety and compliance.
Step 1: Waste Segregation Never dispose of this compound down the drain.[1][2] It must be collected separately from non-halogenated organic waste and other waste streams to prevent chemical reactions and to facilitate proper treatment.[3][5]
Step 2: Container Selection and Labeling
-
Obtain the Correct Container: Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers are often specifically labeled, for instance with green labels, to distinguish them from other waste types.[3][6]
-
Proper Labeling: Before adding any waste, affix a hazardous waste tag to the container.[5][6] Clearly label the contents, including the full chemical name: "this compound".
Step 3: Waste Collection
-
Small Quantities: For very small residual amounts, it may be permissible to allow for controlled evaporation in a shallow vessel inside a fume hood.[2] However, for any appreciable quantity, direct collection is required.
-
Large Quantities: Carefully transfer the waste into the designated halogenated organic waste container.[1][2] This should be done in a fume hood to minimize exposure.[5]
Step 4: Storage and Final Disposal
-
Secure Storage: Keep the waste container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, typically within a designated satellite accumulation area in the laboratory.[5][7]
-
Arrange for Pickup: Once the container is full or ready for disposal, contact your institution's EHS or waste management personnel to arrange for its collection.[1][2]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. bucknell.edu [bucknell.edu]
- 4. CAS 259667-71-5 | this compound - Synblock [synblock.com]
- 5. campusoperations.temple.edu [campusoperations.temple.edu]
- 6. benchchem.com [benchchem.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Essential Safety and Operational Guide for 6-iodo-4-(trifluoromethyl)indoline-2,3-dione
This guide provides crucial safety and logistical information for the handling and disposal of 6-iodo-4-(trifluoromethyl)indoline-2,3-dione, tailored for researchers, scientists, and professionals in drug development. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is essential to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles should meet ANSI Z.87.1 1989 standards. A face shield should be worn over safety glasses, especially when there is a risk of splashing or a highly exothermic reaction.[1] |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves offer broad short-term protection.[1] For prolonged contact or handling of larger quantities, consult the glove manufacturer's chemical resistance guide for the most suitable material. |
| Body Protection | Laboratory Coat | A Nomex® laboratory coat over cotton clothing is recommended.[1] The coat should be fully buttoned to cover as much skin as possible.[1] |
| Foot Protection | Closed-Toe Shoes | Shoes must cover the entire foot, including the heel, and have no perforations.[1] |
| Respiratory Protection | Air-Purifying Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if working outside of a fume hood or if there is a risk of aerosol generation.[1] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is paramount when working with this compound. The following workflow outlines the key steps for safe handling from receipt to disposal.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
